molecular formula NiO3Si B1633636 Nickel silicate CAS No. 37321-15-6

Nickel silicate

Cat. No.: B1633636
CAS No.: 37321-15-6
M. Wt: 134.777 g/mol
InChI Key: FMQXRRZIHURSLR-UHFFFAOYSA-N
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Description

Nickel silicate is a useful research compound. Its molecular formula is NiO3Si and its molecular weight is 134.777 g/mol. The purity is usually 95%.
The exact mass of the compound Silicic acid, nickel salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

37321-15-6

Molecular Formula

NiO3Si

Molecular Weight

134.777 g/mol

IUPAC Name

dioxido(oxo)silane;nickel(2+)

InChI

InChI=1S/Ni.O3Si/c;1-4(2)3/q+2;-2

InChI Key

FMQXRRZIHURSLR-UHFFFAOYSA-N

SMILES

[O-][Si](=O)[O-].[Ni+2]

Canonical SMILES

[O-][Si](=O)[O-].[Ni+2]

Other CAS No.

37321-15-6
21784-78-1

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to Nickel Silicate Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structures of various nickel silicide polymorphs, compounds of significant interest in materials science and potentially relevant to fields exploring novel inorganic materials. This document details the crystallographic parameters of key nickel silicides, outlines experimental protocols for their synthesis and characterization, and presents a visual workflow for their analysis.

Introduction to Nickel Silicides

Nickel silicides are intermetallic compounds formed between nickel and silicon, exhibiting a range of stoichiometries and crystal structures.[1][2] These materials are renowned for their applications in microelectronics as contact materials due to their low electrical resistivity and thermal stability.[2] The primary phases of interest include nickel-rich silicides like Ni₃Si and Ni₂Si, the monosilicide NiSi, and the silicon-rich disilicide NiSi₂.[1][3] Understanding the precise atomic arrangement within these crystal structures is paramount for predicting and tuning their material properties.

Crystal Structures of Nickel Silicide Polymorphs

The crystal structure of nickel silicides varies significantly with the Ni:Si stoichiometric ratio. The most commonly studied phases are Ni₂Si, NiSi, and NiSi₂.

Orthorhombic Ni₂Si

Ni₂Si crystallizes in the orthorhombic crystal system, belonging to the Pnma space group (No. 62).[2][4] This structure is characterized by a unit cell with three unequal axes at right angles.

Orthorhombic NiSi

Similar to Ni₂Si, NiSi also possesses an orthorhombic crystal structure and belongs to the Pnma space group (No. 62).[2][5][6][7]

Cubic NiSi₂

In contrast to the nickel-rich and monosilicide phases, NiSi₂ adopts a cubic crystal structure. It belongs to the Fm-3m space group (No. 225) and has a fluorite (CaF₂) crystal structure.[2][8]

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for the three primary nickel silicide phases for easy comparison.

Compound Crystal System Space Group Lattice Parameters (Å)
Ni₂Si OrthorhombicPnma (No. 62)a = 5.02, b = 3.74, c = 7.08[2]
NiSi OrthorhombicPnma (No. 62)a = 5.19, b = 3.33, c = 5.628[2]
NiSi₂ CubicFm-3m (No. 225)a = 5.406[2]

Atomic Coordinates

The precise positions of atoms within the unit cell are defined by their fractional coordinates.

Table 2: Atomic Coordinates for Ni₂Si (Pnma) [4]

Atom Wyckoff Position x y z
Ni14c0.03410.250.6880
Ni24c0.17170.250.0574
Si4c0.25330.250.3830

Table 3: Atomic Coordinates for NiSi (Pnma) [5]

Atom Wyckoff Position x y z
Ni4c0.00790.250.6885
Si4c0.18800.250.0823

Table 4: Atomic Coordinates for NiSi₂ (Fm-3m)

Atom Wyckoff Position x y z
Ni4a000
Si8c0.250.250.25

Experimental Protocols

The synthesis and characterization of nickel silicide crystals are crucial steps in their study. The following sections provide detailed methodologies for key experiments.

Synthesis of Nickel Silicides

Several methods are employed for the synthesis of nickel silicides, with the choice of method often depending on the desired phase and morphology (e.g., bulk powder, thin film, or nanowires).

3.1.1. Solid-State Reaction for Bulk Powder Synthesis

This method is suitable for producing polycrystalline powders of nickel silicides.

  • Precursor Materials: High-purity nickel (Ni) and silicon (Si) powders.

  • Procedure:

    • Stoichiometric amounts of Ni and Si powders are thoroughly mixed in an agate mortar.

    • The mixed powder is pressed into a pellet.

    • The pellet is placed in a quartz tube furnace.

    • The furnace is evacuated to a high vacuum and then filled with an inert gas (e.g., Argon).

    • The sample is annealed at a specific temperature to form the desired phase. For example, Ni₂Si can be formed at around 400°C, while NiSi formation occurs at approximately 500-600°C.[9]

    • The furnace is cooled down slowly to room temperature.

3.1.2. Thin Film Deposition and Annealing

This is a common method for fabricating nickel silicide thin films for microelectronic applications.

  • Substrate: Single crystal silicon wafers (e.g., Si(100) or Si(111)).

  • Procedure:

    • The silicon wafer is cleaned to remove any native oxide layer, typically using a dilute hydrofluoric acid (HF) solution.[10]

    • A thin film of nickel is deposited onto the silicon substrate using techniques such as physical vapor deposition (PVD) like sputtering or electron beam evaporation.[10][11]

    • The Ni-coated Si wafer is then subjected to a rapid thermal annealing (RTA) or microwave annealing process.[10][11][12]

    • The annealing temperature and time are critical parameters that determine the resulting silicide phase. A two-step annealing process is often used to form a uniform NiSi layer.[11] The first step is a low-temperature anneal (e.g., ~300°C) to form a nickel-rich silicide, followed by a selective etch to remove unreacted nickel, and a second higher-temperature anneal (e.g., ~450-500°C) to form the final NiSi phase.[11]

3.1.3. Chemical Vapor Deposition (CVD) for Nanostructures

CVD can be used to synthesize single-crystalline nickel silicide nanowires and nanorods.[13]

  • Precursors: A nickel source (e.g., Ni foam or a thin Ni film) and a silicon source gas (e.g., silane, SiH₄).[13]

  • Procedure:

    • The nickel substrate is placed in a tube furnace.

    • The furnace is heated to a specific temperature (e.g., 450–600 °C) under a controlled flow of an inert carrier gas (e.g., Argon).[13]

    • The silicon precursor gas (SiH₄) is introduced into the furnace at a specific flow rate.[13]

    • The reaction temperature and the flow rate of SiH₄ are crucial in controlling the phase and morphology of the resulting nickel silicide nanostructures.[13]

Characterization Techniques

3.2.1. X-Ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystal phases present in a sample and determining their crystallographic parameters.

  • Instrumentation: A powder or thin-film X-ray diffractometer with a Cu Kα radiation source is commonly used.

  • Sample Preparation:

    • Powders: The synthesized powder is finely ground and mounted on a sample holder.

    • Thin Films: The wafer with the nickel silicide film is directly mounted on the diffractometer stage.

  • Data Collection: The sample is scanned over a range of 2θ angles.

  • Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns from databases like the Crystallography Open Database (COD) to identify the phases present.[14][15][16] Rietveld refinement can be used for quantitative phase analysis and to refine lattice parameters.

3.2.2. Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging and diffraction information, allowing for detailed structural analysis at the nanoscale.

  • Instrumentation: A transmission electron microscope operating at a high accelerating voltage (e.g., 200 kV).

  • Sample Preparation: This is a critical and often challenging step.

    • Cross-sectional analysis of thin films: A thin cross-section of the wafer is prepared using focused ion beam (FIB) milling or conventional mechanical polishing and ion milling.

    • Powders/Nanostructures: The material is dispersed in a solvent and drop-casted onto a TEM grid.

  • Analysis:

    • Imaging: Bright-field and dark-field imaging can reveal the morphology and grain structure of the silicide. High-resolution TEM (HRTEM) allows for the visualization of the atomic lattice.

    • Diffraction: Selected area electron diffraction (SAED) patterns can be used to identify the crystal structure of individual grains.

    • Compositional Analysis: Energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS) can be used to determine the elemental composition of the silicide phases.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of nickel silicide thin films.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization substrate Si Wafer Cleaning deposition Ni Thin Film Deposition (PVD) substrate->deposition annealing Thermal Annealing (RTA/MWA) deposition->annealing etching Selective Etching annealing->etching xrd X-Ray Diffraction (XRD) etching->xrd Phase Identification tem Transmission Electron Microscopy (TEM) etching->tem Microstructural Analysis

Caption: A typical experimental workflow for nickel silicide thin film synthesis and characterization.

References

An In-depth Technical Guide to the Nickel-Silicon Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the nickel-silicon (Ni-Si) binary phase diagram, a critical tool in materials science, metallurgy, and semiconductor technology. The Ni-Si system is characterized by the formation of several intermetallic compounds, known as nickel silicides, which possess unique physical and chemical properties. This document summarizes the key phase equilibria, thermodynamic data, and crystal structures within the Ni-Si system. Furthermore, it details the experimental protocols utilized for the determination and characterization of this phase diagram, offering a foundational understanding for professionals in materials research and development.

Data Presentation

The equilibrium phases and invariant reactions in the nickel-silicon system are crucial for understanding the alloy's behavior at different temperatures and compositions. The following tables summarize the key quantitative data for the stable phases and invariant reactions.

Table 1: Crystal Structures and Lattice Parameters of Nickel Silicide Phases

PhasePearson SymbolSpace GroupCrystal SystemLattice Parameters (Å)
α-Ni (FCC) cF4Fm-3mCubica = 3.5238
β1-Ni3Si cP4Pm-3mCubica = 3.504
β2-Ni3Si ---High-temperature phase
β3-Ni3Si ---High-temperature phase
γ-Ni31Si12 hP43P321Hexagonala = 6.671, c = 12.288[1]
δ-Ni2Si oP12PnmaOrthorhombica = 4.99, b = 3.73, c = 7.06
θ-Ni2Si hP6P62/mmcHexagonala = 3.832, c = 4.986
ε-Ni3Si2 oC20Cmc2_1Orthorhombica = 12.229, b = 10.805, c = 6.924[1]
NiSi oP8PnmaOrthorhombica = 5.18, b = 3.34, c = 5.62[1]
NiSi2 cF12Fm-3mCubica = 5.406[1]
Si (Diamond) cF8Fd-3mCubica = 5.4309

Table 2: Invariant Reactions in the Ni-Si System

ReactionTemperature (°C)Composition (at. % Si)Reaction Type
L ↔ (α-Ni) + β3-Ni3Si 114320.2Eutectic
L + γ-Ni31Si12 ↔ β3-Ni3Si 116524.5Peritectic
L ↔ γ-Ni31Si12 + δ-Ni2Si 124529.5Eutectic
L + θ-Ni2Si ↔ δ-Ni2Si 125531.0Peritectic
L ↔ θ-Ni2Si + NiSi 97647.5Eutectic
L ↔ NiSi + NiSi2 96456.0Eutectic
L + (Si) ↔ NiSi2 99360.0Peritectic
β3-Ni3Si ↔ (α-Ni) + β2-Ni3Si 1118-Peritectoid
β2-Ni3Si ↔ (α-Ni) + β1-Ni3Si 1040-Peritectoid
β2-Ni3Si ↔ γ-Ni31Si12 + β1-Ni3Si 990-Eutectoid
θ-Ni2Si ↔ δ-Ni2Si + ε-Ni3Si2 830-Peritectoid
ε-Ni3Si2 ↔ θ-Ni2Si + NiSi 845-Peritectoid

Experimental Protocols

The determination of the Ni-Si phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the crystal structures of the present phases. The following are detailed methodologies for the key experiments.

Sample Preparation and Metallography

High-purity nickel (99.99%) and silicon (99.999%) are used as starting materials. Alloys of various compositions are prepared by arc melting in an argon atmosphere to prevent oxidation. The samples are re-melted several times to ensure homogeneity. For microstructural analysis, the samples are mounted in a conductive resin, followed by a systematic grinding and polishing procedure to achieve a mirror-like, deformation-free surface.

  • Grinding: Progressive grinding with silicon carbide papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).

  • Polishing: Diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) are used on polishing cloths. A final polishing step with a colloidal silica suspension (e.g., 0.04 µm) may be employed to remove any remaining fine scratches.

  • Etching: To reveal the microstructure, the polished samples are chemically etched. A suitable etchant for Ni-Si alloys is a solution of nitric acid and hydrofluoric acid in water. The etching time is typically a few seconds.

Differential Thermal Analysis (DTA)

DTA is employed to determine the temperatures of phase transformations (e.g., melting, eutectic, and peritectic reactions).

  • Instrumentation: A high-temperature differential thermal analyzer capable of reaching at least 1500°C.

  • Sample Preparation: Small pieces of the alloy (typically 50-100 mg) are placed in an inert crucible (e.g., alumina). An inert reference material (e.g., alumina powder) is placed in an identical crucible.

  • Experimental Conditions:

    • Atmosphere: High-purity argon or helium is continuously purged through the furnace to prevent oxidation.

    • Heating/Cooling Rate: A controlled heating and cooling rate, typically between 5 and 20°C/min, is applied.

    • Procedure: The sample and reference are heated and cooled over the desired temperature range. The temperature difference between the sample and the reference is recorded as a function of the sample temperature. Exothermic or endothermic events in the sample, corresponding to phase transformations, are detected as deviations from the baseline of the DTA curve.

X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the different phases present in the alloys at various temperatures.

  • Instrumentation: A high-temperature powder X-ray diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) or other suitable X-ray source.

  • Sample Preparation: The alloy samples are crushed into a fine powder. For high-temperature measurements, the powder is placed on a high-temperature resistant sample holder (e.g., platinum or alumina).

  • Experimental Conditions:

    • Temperature: For room temperature analysis, the powdered sample is scanned under ambient conditions. For high-temperature studies, the sample is heated in a vacuum or inert atmosphere to the desired temperature within the diffractometer.

    • Scan Parameters: The diffraction pattern is typically recorded over a 2θ range of 20° to 100° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • Data Analysis: The resulting diffraction patterns are compared with standard diffraction databases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the phases present. The lattice parameters of the identified phases can be refined using appropriate software.

Electron Probe Microanalysis (EPMA)

EPMA is a quantitative analytical technique used to determine the elemental composition of the individual phases within the microstructure.

  • Instrumentation: An electron probe microanalyzer equipped with wavelength-dispersive X-ray spectrometers (WDS).

  • Sample Preparation: The polished and unetched metallographic samples are coated with a thin layer of carbon to ensure electrical conductivity.

  • Experimental Conditions:

    • Accelerating Voltage: Typically 15-20 kV.

    • Beam Current: A stabilized beam current in the range of 10-20 nA is used.

    • Standards: Pure nickel and silicon are used as standards for calibration.

    • Procedure: A focused electron beam is rastered over the sample surface. The characteristic X-rays emitted from different points are analyzed by the WDS to determine the concentration of nickel and silicon. This allows for the precise determination of the composition of each phase observed in the microstructure.

Visualization

The following diagram illustrates the logical workflow for the experimental determination of a binary phase diagram, such as the nickel-silicon system.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Phase Transformation & Compositional Analysis cluster_structure Structural Characterization cluster_result Phase Diagram Construction start High-Purity Ni & Si alloy_prep Arc Melting in Inert Atmosphere start->alloy_prep homogenization Homogenization Annealing alloy_prep->homogenization dta Differential Thermal Analysis (DTA) homogenization->dta metallography Metallography (Grinding, Polishing, Etching) homogenization->metallography xrd X-ray Diffraction (XRD) (Room & High Temp.) homogenization->xrd dta->metallography Identify Transformation Temperatures phase_diagram Construct Ni-Si Phase Diagram dta->phase_diagram Invariant Temperatures epma Electron Probe Microanalysis (EPMA) metallography->epma Identify Phases for Compositional Analysis epma->phase_diagram Phase Compositions xrd->phase_diagram Phase Identification & Crystal Structures

Caption: Experimental workflow for determining the Ni-Si phase diagram.

References

A Technical Guide to the Fundamental Properties of Nickel Silicate Minerals: Garnierite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Material Science Professionals

Abstract

Garnierite, a term of considerable economic significance in the nickel industry, does not refer to a single mineral species but rather a complex assemblage of green, nickel-rich hydrous phyllosilicates.[1][2][3] This technical guide provides an in-depth examination of the fundamental properties of garnierite, focusing on its variable chemical composition, crystal structure, physical characteristics, and thermal behavior. Detailed experimental protocols for the characterization of these minerals are provided, alongside structured data tables for comparative analysis. This document serves as a core reference for researchers and scientists engaged in the study of nickel silicate mineralogy and metallurgy.

Introduction: Defining "Garnierite"

Garnierite is a generic name for a green nickel ore that is formed as a result of the lateritic weathering of ultramafic rocks, such as serpentinite, dunite, and peridotite.[2][3] It is a significant ore of nickel, primarily found in deposits across New Caledonia, Indonesia, the Dominican Republic, and Oregon, USA.[1][4] The characteristic green color, ranging from pale yellowish-green to a deep apple green, is due to the presence of Ni²⁺ ions substituting for Mg²⁺ in the crystal lattice of various silicate minerals.[3][5]

Crucially, "garnierite" is not a valid mineral name recognized by the Commission on New Minerals, Nomenclature and Classification (CNMNC).[1] It is an intimate mixture of several nickel-bearing hydrous magnesium silicates.[4] X-ray diffraction and microscopic analyses have revealed that garnierite is predominantly composed of minerals from the serpentine and talc groups, with potential inclusion of sepiolite, chlorite, and smectite group minerals.[1][4] Consequently, garnierites are broadly classified into two main types based on their layered silicate structure: 7 Å-type (serpentine-like) and 10 Å-type (talc-like).[1][6]

Data Presentation: Physicochemical Properties

The quantitative properties of garnierite are inherently variable due to its nature as a mineral mixture. The following tables summarize the known range of properties for garnierite, along with the properties of its primary constituent minerals, serpentine and talc, for reference.

Table 1: Physical and Optical Properties
PropertyGarnieriteSerpentine GroupTalc
Mohs Hardness 2.0 - 4.0 (variable)[1][2]3.0 - 6.0[7]1.0[8]
Density (g/cm³) 2.2 - 3.24[1][2]2.5 - 2.6[7]2.5 - 2.8[8]
Color Light to dark green, apple-green[3]Various shades of green, yellow, black[7]White, green, grey, brown[8]
Streak White to greenish-white[2][9]White[7]White[8]
Luster Earthy, waxy, dull[1][10]Greasy, waxy, silky[7]Pearly, greasy[8]
Cleavage None[1]Perfect {001} (Antigorite), Basal (Lizardite)[11]Perfect {001}[8]
Fracture Irregular, conchoidal[2][4]Conchoidal, splintery[7]Uneven[8]
Refractive Index (RI) 1.576 - 1.650 (Biaxial -)[2]1.538 - 1.574 (Biaxial -)[7][11]1.539 - 1.594 (Biaxial -)[8][12]
Birefringence 0.027[2]0.001 - 0.010[7][11]0.050 - 0.051[8]
Table 2: Chemical Composition of Garnierite Varieties (wt%)

This table presents Electron Probe Microanalysis (EPMA) data from a study of garnierite deposits in Sulawesi, Indonesia, illustrating the compositional differences between serpentine-like and talc-like varieties.[13]

OxideCreamy Yellow (Serpentine-like)Grass Green (Mixed Serpentine/Talc-like)Jade Green (Talc-like)
SiO₂ 42.17 - 44.2641.23 - 48.2556.76 - 59.42
MgO 30.88 - 36.836.70 - 37.3925.91 - 27.93
NiO 0.76 - 8.410.76 - 38.264.02 - 8.02
FeO 4.14 - 6.430.14 - 7.03< 0.1
General Formula (Mg,Ni)₃Si₂O₅(OH)₄[13](Mg,Ni)₃(Si,Al)₄O₁₀(OH)₂·nH₂O / (Mg,Ni)₃Si₂O₅(OH)₄(Mg,Ni)₃Si₄O₁₀(OH)₂·nH₂O[13]
Table 3: Thermal Properties of Garnierite and Constituent Minerals

Thermal analysis reveals multi-stage weight loss corresponding to the removal of different forms of water and structural dehydroxylation.

Mineral / Garnierite TypeTemperature Range (°C)ProcessWeight Loss (%)
Garnierite (General) 30 - 200Loss of adsorbed/free water[2][8]Variable, typically 2-8%[1][14]
Serpentine-like Garnierite 550 - 645Dehydroxylation (loss of structural OH⁻)[1][6]~10 - 13%[12][15]
Talc-like Garnierite 815 - 825Dehydroxylation (loss of structural OH⁻)[1]~4.5 - 5.0%
Serpentine (General) 600 - 700Dehydroxylation & lattice breakdown[15]~10 - 13.5%[12][15]
Talc (General) 800 - 1000Dehydroxylation~4.75%

Visualization of Mineralogical Relationships and Workflow

Logical Classification of Garnierite Minerals

Garnierite's classification is based on the primary phyllosilicate structure identified through techniques like X-ray Diffraction. The following diagram illustrates this classification scheme.

G cluster_0 Garnierite Classification cluster_1 Constituent Mineral Examples Garnierite Garnierite (Green Ni-Mg Hydrosilicate Ore) Type7A 7 Å Basal Spacing (Serpentine-like) Garnierite->Type7A Primary Structure Type10A 10 Å Basal Spacing (Talc-like) Garnierite->Type10A Primary Structure Mixed Mixed Layer / Interstratified Garnierite->Mixed Complex Structure Nepouite Népouite (Ni-Lizardite) Type7A->Nepouite Pecoraite Pecoraite (Ni-Chrysotile) Type7A->Pecoraite Pimelite Pimelite (Ni-Smectite/Kerolite) Type10A->Pimelite Willemseite Willemseite (Ni-Talc) Type10A->Willemseite

Caption: Logical classification of garnierite based on basal spacing and constituent minerals.
Experimental Characterization Workflow

The comprehensive analysis of a garnierite sample involves a multi-technique approach to determine its mineralogical, chemical, and structural properties.

G cluster_0 Garnierite Characterization Workflow SamplePrep Sample Preparation (Crushing, Grinding, Drying) XRD X-Ray Diffraction (XRD) - Phase Identification - Basal Spacing (7Å/10Å) SamplePrep->XRD Microscopy Electron Microscopy (SEM / EPMA) - Morphology - Quantitative Chemistry SamplePrep->Microscopy Thermal Thermal Analysis (TGA / DSC) - Water Content - Thermal Stability SamplePrep->Thermal Spectroscopy Vibrational Spectroscopy (FTIR / Raman) - Molecular Bonds (OH, Si-O) - Phase Confirmation SamplePrep->Spectroscopy TEM Transmission Electron Microscopy (TEM) - Crystal Structure - Nanostructure XRD->TEM Data Data Integration & Reporting Microscopy->Data TEM->Data Thermal->Data Spectroscopy->Data

Caption: A typical experimental workflow for the comprehensive characterization of garnierite.

Experimental Protocols

The following sections outline the standard methodologies for the key analytical techniques used to characterize this compound minerals.

X-Ray Diffraction (XRD)

Objective: To identify the constituent mineral phases and determine the primary layered silicate structure (7 Å vs. 10 Å basal spacing).

  • Sample Preparation:

    • A representative bulk sample is crushed and ground to a fine powder (<45 μm) using an agate mortar and pestle or a micronizing mill to ensure random crystal orientation.[14][16]

    • For detailed clay mineral analysis, the <2 μm fraction is separated by sedimentation or centrifugation.[17]

    • An oriented mount is prepared by depositing the clay suspension onto a glass slide or filter membrane and allowing it to air-dry. This enhances the basal (00l) reflections.[14]

  • Instrumentation and Data Collection:

    • A powder diffractometer equipped with a Cu Kα X-ray source (e.g., operating at 40kV and 30mA) is used.[14]

    • For bulk powder, data is collected over an angular range of 5° to 60° 2θ with a step size of 0.02° and a scan rate of 1°/minute.[14]

    • For oriented clay mounts, the range is typically 2° to 35° 2θ.[17]

    • To test for swelling clays (smectites), the oriented mount is re-analyzed after exposure to ethylene glycol vapor for at least 12 hours.[14]

  • Data Analysis:

    • Mineral phases are identified by comparing the diffraction pattern to standard databases (e.g., ICDD PDF).

    • The primary classification (serpentine-like vs. talc-like) is determined by the position of the first and most intense basal reflection (d₀₀₁), which occurs at ~7 Å for serpentines and ~10 Å for talc/kerolite.

Scanning Electron Microscopy (SEM) and Electron Probe Microanalysis (EPMA)

Objective: To observe the mineral morphology, texture, and obtain quantitative chemical compositions.

  • Sample Preparation:

    • Rock chips or fragments are mounted in epoxy resin and polished to a high-quality, flat surface (typically down to a 1 μm or 0.25 μm diamond polish).

    • The sample is then coated with a thin layer of conductive material (e.g., carbon) to prevent charging under the electron beam.

  • Instrumentation and Data Collection (EPMA):

    • An electron microprobe is used with an accelerating voltage of 15 kV and a probe current of 20 nA.[13]

    • A focused or slightly defocused beam (e.g., 3 μm) is used to acquire data from specific points on the sample.[13]

    • Wavelength-dispersive spectrometers (WDS) are used for accurate quantification of major elements (Si, Mg, Ni, Fe, Al).

    • Calibration is performed using well-characterized natural and synthetic mineral standards.[13]

  • Data Analysis:

    • Raw X-ray counts are converted to elemental weight percentages using matrix correction procedures (e.g., ZAF or φ(ρz)).

    • The data is used to calculate stoichiometric mineral formulas and quantify the degree of Ni-for-Mg substitution.

Transmission Electron Microscopy (TEM)

Objective: To examine the crystal structure, stacking of silicate layers, and identify nanoscale intergrowths.

  • Sample Preparation:

    • A small fragment of the area of interest is selected from a polished thin section.

    • Focused Ion Beam (FIB) milling is a common technique to cut an electron-transparent foil (typically <100 nm thick) from a specific location.

    • The foil is lifted out and attached to a TEM grid.

    • Alternatively, powdered samples can be dispersed in a solvent (e.g., ethanol), and a drop of the suspension is dried onto a carbon-coated TEM grid.

  • Instrumentation and Data Collection:

    • A TEM operating at an accelerating voltage of 200 kV or higher is used.

    • Imaging modes include Bright-Field (BF) and High-Resolution TEM (HRTEM) to visualize morphology and lattice fringes.

    • Selected Area Electron Diffraction (SAED) is used to obtain diffraction patterns from individual crystallites, allowing for structure and orientation determination.

    • Energy-Dispersive X-ray Spectroscopy (EDS) can be used for chemical analysis at the nanoscale.

Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC)

Objective: To quantify water content, determine thermal stability, and identify phase transformation temperatures.

  • Sample Preparation:

    • A small amount (typically 10-50 mg) of the powdered sample is accurately weighed and placed into a ceramic (e.g., alumina or platinum) crucible.[1]

  • Instrumentation and Data Collection:

    • A simultaneous TGA/DSC instrument is used.

    • The sample is heated from room temperature to ~1000°C at a constant heating rate (e.g., 5 or 10 °C/minute) under a controlled atmosphere (e.g., static air or flowing N₂ at 20-40 mL/minute).[1][2]

    • The instrument continuously records the sample mass (TGA) and the heat flow difference between the sample and an inert reference (DSC) as a function of temperature.

  • Data Analysis:

    • The TGA curve shows mass loss steps. The first, at <200°C, corresponds to adsorbed water. The subsequent step(s) at higher temperatures (e.g., 550-850°C) represent the loss of structural hydroxyls (dehydroxylation).[1]

    • The DSC curve shows endothermic peaks corresponding to energy-absorbing events like dehydration and dehydroxylation, and exothermic peaks corresponding to energy-releasing events like recrystallization into new mineral phases (e.g., forsterite, enstatite).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups (e.g., O-H, Si-O) and aid in the identification of constituent mineral phases.

  • Sample Preparation:

    • KBr Pellet Method: Approximately 1 mg of the finely ground sample is mixed with ~200-300 mg of dry, IR-grade potassium bromide (KBr). The mixture is pressed under vacuum to form a transparent pellet.[2]

    • Attenuated Total Reflectance (ATR): A small amount of the powdered sample is pressed directly onto the diamond crystal of an ATR accessory. This method requires minimal sample preparation.

  • Instrumentation and Data Collection:

    • An FTIR spectrometer is used to collect data in the mid-infrared range (typically 4000 to 400 cm⁻¹).[2]

    • The spectrum is typically an average of multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹.

    • A background spectrum (of the empty instrument or pure KBr) is collected and subtracted from the sample spectrum.

  • Data Analysis:

    • The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Absorption bands are assigned to specific molecular vibrations. For garnierites, key regions include:

      • 3700-3400 cm⁻¹: O-H stretching vibrations from hydroxyl groups and adsorbed water.[8]

      • ~1630 cm⁻¹: H-O-H bending vibration of adsorbed water.[8]

      • 1100-900 cm⁻¹: Si-O stretching vibrations within the silicate tetrahedra.

      • < 600 cm⁻¹: Si-O-Mg/Ni bending and lattice vibrations.[8]

Conclusion

Garnierite is a mineralogically complex but economically vital source of nickel. Its fundamental properties are a composite of its constituent hydrous phyllosilicates, primarily serpentine- and talc-group minerals. A thorough characterization requires a multi-faceted analytical approach, as outlined in this guide. Understanding the variability in its chemical composition, structure, and thermal behavior is critical for optimizing metallurgical extraction processes and for advancing the geological understanding of nickel laterite deposits. The data and protocols presented herein provide a foundational resource for scientists and researchers in this field.

References

An In-depth Technical Guide to the Initial Characterization of Synthetic Nickel Silicate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a comprehensive overview of the synthesis and initial characterization of nickel silicate compounds. It details common synthesis methodologies, outlines key characterization techniques, and presents quantitative data in a structured format. The potential applications of these materials, particularly in areas relevant to drug development and catalysis, are also explored.

Introduction to Synthetic Nickel Silicates

Synthetic nickel silicates are a class of materials that have garnered significant interest due to their diverse structural properties and potential applications. These compounds, which include various phases like nickel phyllosilicates, are not simple mixtures of nickel and silicon oxides but are distinct chemical entities with unique characteristics.[1][2] Their applications are wide-ranging, from catalysis and energy storage to potential uses in microelectronics and as precursors for advanced materials.[3][4] For researchers, particularly in drug development, nickel-based materials are being explored as catalysts for creating complex organic molecules and as functionalized nanocarriers.[5][6] A thorough initial characterization is crucial to understanding the relationship between the synthesis method and the material's final properties, which in turn dictates its suitability for a specific application.

Synthesis Methodologies and Experimental Protocols

The properties of this compound compounds are highly dependent on the synthesis route. The most common methods include chemical precipitation, hydrothermal synthesis, and the sol-gel process.

Chemical Precipitation

This method involves the reaction of soluble nickel salts and silicate sources in a solution to form an insoluble this compound precipitate. The process parameters, such as pH, temperature, and the order of reagent addition, significantly influence the properties of the final product.[1][7]

Experimental Protocol: Chemical Precipitation This protocol is a synthesized example based on methodologies described in the literature.[1][8]

  • Precursor Preparation:

    • Prepare an aqueous solution of a nickel salt (e.g., 3.80% Ni from Ni(NO₃)₂·6H₂O).[7]

    • Prepare a sodium silicate solution (e.g., 2.0% SiO₂).[7]

    • Prepare a precipitating agent solution (e.g., 10% Na₂CO₃).[7]

  • Precipitation:

    • Heat the reaction vessel containing the silicate source to a controlled temperature (e.g., 90°C).[1]

    • Simultaneously or sequentially add the nickel salt solution and the precipitating agent to the vessel while maintaining vigorous stirring. The order of addition is a critical parameter affecting precursor properties.[1][7]

    • Continuously monitor and control the pH of the solution during the synthesis (e.g., maintaining a final pH of ~9.2).[7]

  • Aging and Recovery:

    • Age the resulting precipitate in the mother liquor for a specified time (e.g., 30 minutes) at the synthesis temperature to allow for crystallization and growth.[1]

    • Filter the precipitate from the solution.

    • Wash the precipitate thoroughly with hot distilled water to remove unreacted ions.[1]

  • Drying:

    • Dry the washed precipitate in an oven at a specified temperature (e.g., 110°C) for an extended period (e.g., 24 hours) to remove residual water.[1]

Hydrothermal Synthesis

Hydrothermal synthesis is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures. This method is particularly effective for producing crystalline materials with controlled morphologies, such as nanotubes or layered phyllosilicates.[2][9]

Experimental Protocol: Hydrothermal Synthesis This protocol is a synthesized example based on methodologies described in the literature.[4][9][10]

  • Precursor Preparation:

    • Prepare a precursor suspension by mixing a nickel source (e.g., nickel(II) chloride hexahydrate) and a silicon source in an aqueous alkaline environment (e.g., with NaOH).[9][11] The Ni/Si molar ratio is a critical parameter for controlling the final product phase.[9]

  • Hydrothermal Treatment:

    • Transfer the precursor suspension into a Teflon-lined stainless-steel autoclave.[10]

    • Heat the autoclave to a specific temperature (e.g., 195°C - 200°C) for a set duration (e.g., 3 to 24 hours).[4][9] The temperature and duration directly influence the crystallinity and morphology of the product.[4]

  • Product Recovery:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the solid product by filtration or centrifugation.

    • Wash the product repeatedly with deionized water and ethanol to remove any remaining reactants or byproducts.[11]

  • Drying:

    • Dry the final product in an oven at a moderate temperature (e.g., 60°C - 80°C) for several hours.[11]

Sol-Gel Process

The sol-gel process involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, to form a colloidal solution (sol) that subsequently evolves into a gel.[12] This method allows for excellent control over the material's chemical composition and microstructure at low temperatures.[12][13]

Experimental Protocol: Sol-Gel Synthesis This protocol is a synthesized example based on methodologies described in the literature.[13][14]

  • Sol Preparation:

    • Prepare a solution of a silicon alkoxide precursor, such as tetraethyl orthosilicate (TEOS), in an alcohol/water mixture (e.g., TEOS:H₂O:C₂H₅OH ratio of 1:1:2 by volume).[13]

    • Add an acid catalyst to control the hydrolysis and condensation reactions.

    • Dissolve a nickel salt (e.g., NiCl₂) into the sol.

  • Gelling:

    • Allow the sol to age at room temperature or under gentle heating until a rigid gel is formed.

  • Drying:

    • Dry the gel to remove the solvent. This is a critical step, as it is often accompanied by significant shrinkage.

  • Post-Treatment:

    • The dried gel may be subjected to further heat treatment (calcination) in a controlled atmosphere to form the final this compound material and remove organic residues.[14] For instance, a reduction step at 550°C can be used to form metallic nickel nanoparticles within the silica matrix.[13][15]

Visualization of Workflows

To better illustrate the processes involved in creating and analyzing synthetic nickel silicates, the following workflows have been diagrammed using the DOT language.

G General Workflow for this compound Synthesis cluster_precursors 1. Precursor Preparation cluster_reaction 2. Reaction & Formation cluster_post 3. Post-Processing cluster_final 4. Final Product Ni_Source Nickel Salt (e.g., Ni(NO₃)₂) Mixing Mixing & Reaction (Precipitation / Hydrolysis) Ni_Source->Mixing Si_Source Silicate Source (e.g., TEOS, Na₂SiO₃) Si_Source->Mixing Aging Aging / Gelation Mixing->Aging Washing Washing & Filtering Aging->Washing Drying Drying Washing->Drying Final Synthetic This compound Drying->Final

Caption: General workflow for the synthesis of this compound compounds.

G Workflow for Physicochemical Characterization cluster_techniques Characterization Techniques cluster_properties Determined Properties Sample Synthesized Nickel Silicate Powder XRD X-ray Diffraction (XRD) Sample->XRD FTIR FTIR Spectroscopy Sample->FTIR Microscopy Electron Microscopy (SEM / TEM) Sample->Microscopy Thermal Thermal Analysis (TGA) Sample->Thermal Structure Crystalline Phase & Structure XRD->Structure Bonds Chemical Bonds & Functional Groups FTIR->Bonds Morphology Morphology, Particle Size & Microstructure Microscopy->Morphology Stability Thermal Stability & Composition Thermal->Stability

Caption: Workflow for the physicochemical characterization of materials.

G Logical Role of Ni-Silicate Composites in Catalysis for Drug Synthesis Core Core Material (e.g., Fe₃O₄, SiO₂) Shell This compound Shell (Functionalized Support) Core->Shell Coating Catalyst Active Catalytic Ni Species (Immobilized Nanoparticles) Shell->Catalyst Immobilization Product Complex Molecule (Potential Drug Compound) Catalyst->Product Synthesis Reactants Organic Reactants (Alkyl Building Blocks) Reactants->Catalyst Catalytic Reaction (e.g., Cross-Coupling)

Caption: Logical role of Ni-Silicate composites in drug synthesis catalysis.

Physicochemical Characterization Techniques

A multi-technique approach is essential for a thorough characterization of synthetic nickel silicates.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the material. The position and intensity of the diffraction peaks provide information about the crystal structure and phase purity. For example, distinct peaks can be attributed to different this compound phases, such as Ni₃Si₂O₅(OH)₄, or secondary phases like β-Ni(OH)₂.[16] In some cases, the absence of sharp peaks indicates an amorphous or poorly crystalline structure.[17]

Phase Key 2θ Peaks (approx.) Reference
Nickel Phyllosilicate (Ni₃Si₂O₅(OH)₄)Peaks labeled with (•) in source[16]
β-Ni(OH)₂Peaks labeled with (*) in source[16]
Amorphous SiO₂Broad peak around 23.4°[17]
Metallic Nickel (fcc)44.5°, 52°, 77°[18]
Ni₂Si-[19]
NiSi-[19]

Note: Specific peak positions can vary slightly based on synthesis conditions and instrument parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the chemical bonds and functional groups within a sample by measuring the absorption of infrared radiation. For nickel silicates, FTIR can confirm the formation of Ni-O-Si bonds and detect the presence of hydroxyl groups and water molecules.

Wavenumber (cm⁻¹) Vibrational Mode Assignment Reference
~3500O-H stretching (hydroxyl groups, physisorbed water)[20]
~1632O-H bending (interlayer water)[21]
1090 - 1170Asymmetric Si-O-Si stretching[20]
~1010Ni-O-Si stretching[21]
~941Si-OH bending[20]
~779Symmetric Si-O-Si stretching[20]
~660Nickel phyllosilicate bonds[22]
~648Ni-O-H vibration[21]
~467Ni-O stretching / Si-O bending[20][21]
Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and microstructure of the synthesized materials. SEM provides information about the surface topography and particle shape, often revealing irregular blocks or spherical structures.[21][23] TEM offers higher resolution, allowing for the observation of internal structures, such as the layered nature of phyllosilicates or the core-shell structure of composite nanoparticles.[2][24]

Technique Observation Reference
SEMIrregular blocks with sizes from 10 to 15 μm.[21]
SEMSpherical-like structures for mesoporous materials.[20]
TEMNanosheets consisting of multiple stacked layers.[21]
TEMCore-shell nanostructures with a flake-like shell morphology.[2]
TEM"Leaf-like" layered material coating unreacted silica spheres.[24]
Thermal Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and compositional properties, such as the amount of water present or the temperature at which dehydroxylation occurs. For nickel silicates, a significant weight loss is often observed between 300 and 400°C, corresponding to the dehydration and dehydroxylation of Ni-O-H groups.[21][25]

Temperature Range (°C) Associated Event Reference
< 200Loss of physisorbed and interlayer water[7]
300 - 400Dehydration/Dehydroxylation of Ni-O-H groups[21]
500 - 600Decomposition of silicate structures (e.g., serpentine)[25]

Applications in Research and Drug Development

While this compound compounds are not drugs themselves, their unique properties as nanomaterials make them relevant to the pharmaceutical and drug development industries. Nickel-based catalysts are increasingly used to streamline the synthesis of complex organic molecules, which can accelerate the drug discovery process.[26]

Specifically, this compound nanomaterials can be engineered as high-surface-area supports for catalytically active metal nanoparticles.[6] For example, magnetic nanoparticles (like Fe₃O₄) can be coated with a silica or this compound shell, functionalized, and then used to immobilize nickel catalysts.[6] This creates a recyclable, efficient catalytic system for reactions like Suzuki-Miyaura coupling, a key process in pharmaceutical synthesis.[6] The silicate framework provides stability and prevents the aggregation of the active nickel sites, enhancing catalytic performance. Furthermore, the porous nature of some silicate structures could be explored for controlled drug release applications.[6]

References

A Comprehensive Technical Review of Nickel Silicate Materials: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nickel silicate materials, a diverse class of compounds containing nickel, silicon, and oxygen, have garnered significant attention from the scientific community due to their unique properties and wide-ranging potential applications. These materials exist in various forms, including crystalline structures like nickel phyllosilicates (e.g., Ni3Si2O5(OH)4) and amorphous composites.[1][2] Their importance spans multiple fields, from catalysis and energy storage to environmental remediation and microelectronics.[3][4][5][6]

Naturally occurring nickel silicates, often referred to as garnierite, are a primary ore for nickel extraction.[7][8] Synthetically produced nickel silicates, however, offer the advantage of controlled morphology, composition, and porosity, which allows for the tailoring of their properties for specific applications.[9][10] Key attributes of these materials include high thermal stability, straightforward synthesis routes, and low cost.[9] This technical guide provides a comprehensive review of the synthesis methodologies, characterization techniques, and key applications of this compound materials, with a focus on recent advancements for researchers and scientists.

Synthesis of this compound Materials

The properties and performance of this compound materials are intrinsically linked to their synthesis methods. Researchers have developed several routes to control the structure, morphology, and composition of these materials.

Common Synthesis Protocols:

  • Hydrothermal Synthesis: This is a prevalent method for creating crystalline nickel silicates, particularly nickel phyllosilicates.[1] It involves the reaction of nickel and silicon precursors in an aqueous solution within a sealed vessel (autoclave) at elevated temperatures and pressures.[11]

    • Typical Protocol: A nickel salt (e.g., Ni(NO₃)₂·6H₂O) and a silicon source (e.g., sodium silicate solution or silica/graphene oxide composites) are mixed in deionized water.[11][12] The pH may be adjusted, and the mixture is sealed in an autoclave and heated for a specific duration (e.g., 70-150°C for 3-24 hours).[9] The resulting precipitate is then filtered, washed, and dried.[12]

  • Co-precipitation: This method involves the simultaneous precipitation of nickel and silicate ions from a solution to form an amorphous or poorly crystalline precursor.[9][12]

    • Typical Protocol: Aqueous solutions of a nickel salt and a silicate source (like sodium silicate) are mixed. A precipitating agent (e.g., Na₂CO₃) is added, often at an elevated temperature (e.g., 90°C), to induce the formation of the this compound precipitate.[12] The product is then aged, filtered, washed with hot distilled water, and dried.[12]

  • Self-Template Synthesis: This technique utilizes a sacrificial template, often silica (SiO₂) microspheres, to direct the formation of hollow or complex this compound structures.[13]

    • Typical Protocol: Monodisperse SiO₂ microspheres are first synthesized. These spheres are then functionalized, for example, by encapsulating them with graphene oxide (GO) through electrostatic self-assembly.[13] The SiO₂/GO composite is then subjected to a hydrothermal reaction with a nickel source. During this process, the SiO₂ template reacts with Ni²⁺ ions and is consumed, leaving behind a hollow this compound/reduced graphene oxide (RGO) composite.[13]

Below is a generalized workflow for the hydrothermal synthesis of this compound composites.

G start Precursor Preparation mix Mixing & Stirring (Ni & Si Sources) start->mix Aqueous Solution hydro Hydrothermal Reaction (Autoclave, 70-150°C) mix->hydro Transfer to Autoclave process Filtering, Washing, & Drying hydro->process Cool & Collect final Final Ni-Silicate Material process->final G center This compound Materials cat Catalysis center->cat energy Energy Storage center->energy env Environmental Remediation center->env micro Microelectronics center->micro cat1 CO2 Methanation cat->cat1 cat2 Tar Reforming cat->cat2 energy1 Li-Ion Battery Anodes energy->energy1 energy2 Supercapacitors energy->energy2 env1 Pollutant Immobilization env->env1 env2 Photocatalysis env->env2 micro1 Electrical Contacts micro->micro1

References

discovery and historical synthesis of nickel silicate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Historical Synthesis of Nickel Silicate

Introduction

This compound is a compound containing nickel, silicon, and oxygen. It exists naturally, most notably as the primary component of garnierite, a significant nickel ore. It can also be produced synthetically for various applications, including catalysis and ceramics. The discovery of its natural forms was pivotal in the establishment of the nickel mining industry, while the development of synthesis methods has allowed for the creation of this compound materials with tailored properties. This guide provides a comprehensive overview of the discovery of this compound minerals and details both historical and modern laboratory-scale synthesis protocols.

Discovery and History

The history of this compound is intrinsically linked to the discovery of the element nickel and the subsequent identification of its ores.

  • Discovery of the Element Nickel: The element nickel was first isolated and identified by the Swedish chemist Baron Axel Fredrik Cronstedt between 1751 and 1754.[1][2] He was investigating a mineral from a Swedish cobalt mine known as kupfernickel (now called niccolite, NiAs), which German miners believed was a "false copper" ore bewitched by mischievous spirits ("Nickels").[2][3] Cronstedt successfully extracted a new metallic element from this ore, which he named nickel in reference to the folklore.[1][3]

  • Discovery of this compound Ore (Garnierite): The discovery of naturally occurring this compound is credited to the French geologist and engineer Jules Garnier.[4][5][6] In 1864, while conducting geological surveys in New Caledonia, Garnier identified a novel green mineral ore.[7][8][9] This ore, which was found in the weathered layers of ultramafic rocks, was a hydrous nickel-magnesium silicate.[10][11][12] The mineral was officially named garnierite in his honor in 1874 by Archibald Liversidge.[10] This discovery was crucial as it led to the establishment of large-scale nickel mining in New Caledonia starting in the 1870s.[7][8][13]

It is important to note that "garnierite" is not a single, formally recognized mineral species but rather a general term for a mixture of green, nickel-rich hydrous phyllosilicates, including nickel-containing varieties of serpentine, talc, sepiolite, and smectite.[6][10][11] One specific mineral within the garnierite group is népouite, a nickel-rich serpentine with the ideal formula Ni₃(Si₂O₅)(OH)₄, first described in 1907.[14]

DiscoveryTimeline cluster_element Elemental Discovery cluster_mineral Mineral Discovery cronstedt Axel Fredrik Cronstedt discovery_ni Isolation of Nickel (Ni) from Niccolite cronstedt->discovery_ni 1751 garnier Jules Garnier discovery_garnierite Identification of Garnierite (Hydrous this compound Ore) in New Caledonia garnier->discovery_garnierite 1864

Quantitative Data

The properties of nickel silicates can vary significantly depending on their specific composition and whether they are of natural or synthetic origin. Garnierite, being a mixture of minerals, exhibits a range of properties.

PropertyValueMineral / CompoundCitation(s)
General Formula (Ni,Mg)₃Si₂O₅(OH)₄Garnierite (Serpentine-like)[8][14]
(Mg,Ni)₃Si₄O₁₀(OH)₂·H₂OGarnierite (Talc-like)[10]
Nickel Content 20-40% NiOGarnierite[11]
Up to 47% NiGarnierite[15]
20-45% NiO (in richer veins)Garnierite[16]
Mohs Hardness 3 to 5 (variable)Garnierite[17]
2 to 2.5Népouite[14]
Crystal System OrthorhombicGarnierite, Népouite[14][18]
Luster Earthy, waxy, or dullGarnierite[16][17]
Color Light yellow-green to dark greenGarnierite[10]

Historical and Modern Synthesis Protocols

The synthesis of this compound has evolved from simple precipitation reactions to more sophisticated methods like sol-gel and hydrothermal synthesis, which offer greater control over the final product's properties.

Historical Synthesis: Precipitation from Solution

One of the earliest and most straightforward methods for producing this compound involves the direct precipitation from aqueous solutions of a soluble nickel salt and a soluble silicate.[19] This method is based on the low solubility of this compound in water.

Experimental Protocol 1: Classical Precipitation Method

  • Principle: A double displacement reaction between aqueous nickel(II) nitrate and sodium silicate results in the precipitation of insoluble this compound. Ni(NO₃)₂(aq) + Na₂SiO₃(aq) → NiSiO₃(s) + 2NaNO₃(aq)

  • Materials:

    • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

    • Sodium silicate solution (Na₂SiO₃, also known as water glass)

    • Distilled water

  • Procedure:

    • Prepare a hot aqueous solution of nickel(II) nitrate.

    • Prepare a separate hot aqueous solution of sodium silicate.

    • While stirring vigorously, add the sodium silicate solution to the nickel nitrate solution. A green precipitate of this compound will form immediately.[19]

    • The mixture is typically aged, often with continued heating, to allow for more complete precipitation and particle growth.

    • The precipitate is collected by filtration.

    • The collected solid is washed thoroughly with hot distilled water to remove soluble byproducts (e.g., sodium nitrate).

    • The final product is dried in an oven to remove residual water.

HistoricalSynthesis cluster_reactants Reactants Ni_Nitrate Hot Aqueous Solution of Nickel(II) Nitrate Mixing Mixing & Heating (Vigorous Stirring) Ni_Nitrate->Mixing Na_Silicate Hot Aqueous Solution of Sodium Silicate Na_Silicate->Mixing Precipitation Precipitation Occurs Mixing->Precipitation Aging Aging Precipitation->Aging Filtration Filtration & Washing (with Hot Water) Aging->Filtration Drying Drying (in Oven) Filtration->Drying Product This compound Powder Drying->Product

Modern Synthesis Protocols

Modern methods provide enhanced control over particle size, surface area, and porosity.

Experimental Protocol 2: Controlled Chemical Precipitation

This protocol is a refined version of the historical method, offering better control over the final product's properties through precise control of temperature, pH, and reagent addition.

  • Principle: Nickel and silicate precursors are precipitated from an aqueous solution under controlled temperature and pH conditions, often with a precipitating agent like sodium carbonate.[20]

  • Materials:

    • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

    • Sodium silicate solution (e.g., 2% SiO₂)

    • Sodium carbonate solution (e.g., 10% Na₂CO₃)

    • Distilled water

  • Procedure:

    • Heat a solution of nickel(II) nitrate to a constant synthesis temperature (e.g., 90°C).[20]

    • Separately, add the sodium silicate and sodium carbonate solutions to the nickel solution. The order and rate of addition can be varied to influence the precursor's properties.[20]

    • Monitor and control the pH and temperature throughout the entire synthesis.

    • Age the resulting precipitate at the synthesis temperature for a set time (e.g., 30 minutes).[20]

    • Collect the precipitate via filtration.

    • Rinse the precipitate thoroughly with hot distilled water.

    • Dry the final product in an oven at a specific temperature and duration (e.g., 110°C for 24 hours).[20]

Experimental Protocol 3: Sol-Gel Synthesis

The sol-gel method is a versatile technique for producing highly pure and homogeneous metal-silica composites, including this compound.

  • Principle: This process involves the hydrolysis and poly-condensation of a silicon alkoxide precursor (like TEOS) to form a silica gel network, within which nickel ions from a salt precursor are entrapped.[21] Subsequent thermal treatment converts the precursors to a nickel-silica composite.

  • Materials:

    • Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate hexahydrate

    • Ethanol (C₂H₅OH)

    • Distilled water

    • Acid catalyst (e.g., HCl) or base catalyst (e.g., NH₄OH)

  • Procedure:

    • Prepare a solution by mixing TEOS, ethanol, and water in a defined molar ratio. An acid is typically added to catalyze the hydrolysis of TEOS.

    • Separately, dissolve the nickel salt (e.g., NiCl₂) in ethanol or water.

    • Add the nickel salt solution to the TEOS solution and stir to form a homogeneous sol.

    • Allow the sol to stand undisturbed until it forms a rigid gel (gelation), which can take several hours to days.

    • Age the wet gel for a period (e.g., 24-48 hours) to strengthen the silicate network.

    • Dry the gel to remove the solvent. This can be done via evaporative drying to form a xerogel or supercritical drying to form an aerogel.

    • Perform a final calcination step by heating the dried gel in a furnace (e.g., at 550°C) in a controlled atmosphere (e.g., nitrogen or air) to decompose the precursors and form the final this compound or Ni/SiO₂ nanocomposite.[21]

SolGelSynthesis Precursors Precursors Mixed (TEOS, Ni Salt, Solvent, Catalyst) Sol Sol Formation (Hydrolysis & Condensation) Precursors->Sol Gel Gelation (Network Formation) Sol->Gel Aging Aging Gel->Aging Drying Drying (Solvent Removal) Aging->Drying Xerogel Xerogel Drying->Xerogel Calcination Calcination / Reduction Xerogel->Calcination Product Ni-Silicate / Ni-SiO₂ Nanocomposite Calcination->Product

Conclusion

The journey of this compound from its discovery as a green ore in New Caledonia to its controlled synthesis in modern laboratories highlights its enduring importance. The initial discovery by Jules Garnier unlocked a major economic resource and spurred the growth of the nickel industry. Over time, scientific inquiry has led to the development of sophisticated synthesis techniques, such as controlled precipitation and sol-gel methods. These protocols allow researchers to produce this compound materials with precisely controlled characteristics, paving the way for advanced applications in fields requiring high-performance catalysts, specialized ceramics, and other functional materials. This guide provides the foundational knowledge of the discovery and synthesis of this important compound for professionals in materials science and chemical development.

References

theoretical properties of different nickel silicate phases (Ni2Si, NiSi)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Properties of Nickel Silicide Phases: Ni₂Si and NiSi

Prepared for: Researchers, Scientists, and Materials Development Professionals

Abstract

Nickel silicides, particularly Ni₂Si and NiSi, are critical materials in the microelectronics industry, primarily used for forming low-resistance contacts on silicon devices. Understanding their theoretical and experimental properties is paramount for optimizing fabrication processes and ensuring device reliability. This technical guide provides a comprehensive overview of the key structural, electronic, thermodynamic, and mechanical properties of the orthorhombic Ni₂Si and NiSi phases. It summarizes quantitative data from both first-principles calculations and experimental measurements, details the methodologies used for their characterization, and presents logical workflows for their synthesis and analysis.

Structural and Electronic Properties

Both Ni₂Si and NiSi crystallize in the orthorhombic crystal system (space group Pnma, No. 62), a key factor in their epitaxial relationship with silicon substrates.[1][2] Their electronic structure reveals a metallic nature, which is fundamental to their application as electrical contacts.[3] First-principles calculations based on Density Functional Theory (DFT) are instrumental in determining their precise atomic positions and understanding their electronic band structure.[1]

Studies combining experimental techniques like Energy-Loss Near-Edge Structure (ELNES) with DFT calculations have confirmed the metallic properties of both silicides.[3] The slight differences in their electronic spectra arise from the coupling between Nickel d-states and Silicon p and d-states in the unoccupied bands.[3] Of the two, Ni₂Si exhibits a bond with a stronger covalent character between Ni and Si atoms.[3]

Table 1: Crystallographic and Electronic Data
PropertyNi₂Si (δ-phase)NiSi
Crystal System OrthorhombicOrthorhombic
Space Group Pnma (No. 62)Pnma (No. 62)
Lattice Parameters (Å) a = 4.992 - 7.068, b = 3.732 - 5.004, c = 7.061 - 3.722a = 5.177 - 5.1818, b = 3.325 - 3.334, c = 5.616 - 5.619
Electronic Nature MetallicMetallic
Electrical Resistivity (μΩ·cm) ~24-30~10.5-20

Note: The range in lattice parameters reflects values reported across different experimental and computational studies.[1][2][4][5]

Thermodynamic Properties

The formation of nickel silicides from a thin nickel film on a silicon substrate is a sequential process driven by thermal annealing. The nickel-rich Ni₂Si phase forms first at lower temperatures, typically around 200-350°C.[6] As the temperature increases to approximately 350-500°C, Ni₂Si transforms into the monosilicide NiSi, which is the desired phase for most contact applications due to its lower resistivity.

The stability of these phases is governed by their enthalpy of formation. Ni₂Si has a very favorable formation enthalpy, driving its initial nucleation.[7] Both computational and experimental studies have quantified these values, which are crucial for thermodynamic modeling of the silicidation process.

Table 2: Thermodynamic and Thermal Data
PropertyNi₂Si (δ-phase)NiSi
Typical Formation Temperature 200 - 350 °C350 - 500 °C
Enthalpy of Formation (kJ/mol of atoms) -46 to -46.9-42.4 to -43.1
Enthalpy of Formation (meV/atom) -486-447

Note: Enthalpy values are sourced from various calorimetric measurements and ab initio calculations.[5][8][9][10]

Mechanical Properties

The mechanical integrity of silicide films is critical for device longevity. First-principles calculations are often used to predict mechanical properties such as bulk modulus (B), shear modulus (G), and Young's modulus (E). The ratio of shear modulus to bulk modulus (G/B) provides an indication of a material's ductility or brittleness. Studies suggest that while many nickel silicide compounds are ductile, NiSi is an exception.[11] Experimental techniques like nanoindentation and in-situ tensile testing on nanowires are used for validation.[12][13]

Table 3: Mechanical Property Data
PropertyNi₂Si (δ-phase)NiSi
Bulk Modulus (B) (GPa) Varies with pressure; improves hardness under pressure.Varies with pressure; not mechanically stable above 40 GPa.
Shear Modulus (G) (GPa) Varies with pressure.Varies with pressure.
Young's Modulus (E) (GPa) ~60.6 (for nanowires)Varies with pressure.
G/B Ratio (Ductility) DuctileBrittle

Note: Mechanical properties, especially under pressure, are primarily derived from computational studies.[11][13]

Experimental and Computational Protocols

Synthesis and Phase Formation

Nickel silicide thin films are typically synthesized via the solid-state reaction of a nickel film deposited onto a silicon substrate.

  • Deposition: A thin film of nickel (e.g., 10-100 nm) is deposited on a clean Si substrate using techniques like magnetron sputtering or physical vapor deposition (PVD).[14]

  • Annealing: The sample is subjected to Rapid Thermal Annealing (RTA) in a controlled atmosphere (e.g., N₂). In-situ monitoring techniques may be used to track the reaction.[6]

  • Phase Progression: As the temperature ramps up, phases form sequentially. Ni₂Si appears first, followed by the transformation to NiSi at higher temperatures.

Structural Characterization: X-Ray Diffraction (XRD)

XRD is the primary non-destructive technique for phase identification.

  • Instrument Setup: A diffractometer with a known X-ray source (e.g., Cu Kα or Co Kα) is used.[15][16]

  • Scan: The sample is scanned over a range of 2θ angles.

  • Analysis: The resulting diffraction peaks are compared to standard patterns from databases (e.g., JCPDS PDF# 00-003-0943 for δ-Ni₂Si) to identify the crystalline phases present.[2] The peak positions can also be used to calculate lattice parameters.

Electrical Characterization: Four-Point Probe

This method is standard for measuring the sheet resistance and calculating the resistivity of the silicide film.

  • Probe Setup: Four equally spaced, collinear probes are brought into contact with the film surface.[15][17]

  • Measurement: A constant current (I) is passed through the outer two probes, and the voltage drop (V) is measured across the inner two probes.

  • Calculation: The sheet resistance (Rs) is calculated as Rs = (π/ln2) * (V/I) for a thin film. The resistivity (ρ) is then found by multiplying the sheet resistance by the film thickness (ρ = Rs * t). Geometric correction factors may be necessary.[18]

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide theoretical insight into the material properties.

  • Code: A DFT code such as WIEN2k or VASP is used.[1]

  • Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is commonly employed for exchange-correlation energy.[1]

  • Methodology: An all-electron method like the Full-Potential Linearized Augmented Plane-Wave (FP-LAPW) method is used.[1]

  • Inputs: Experimental lattice parameters are used as a starting point. Internal atomic coordinates are then relaxed by minimizing the total energy of the system.

  • Outputs: Ground-state energy, electronic band structure, density of states, and elastic constants can be calculated from the optimized structure.

Visualized Workflows and Relationships

experimental_workflow cluster_prep Sample Preparation cluster_char Characterization cluster_model Theoretical Modeling cluster_analysis Data Analysis & Correlation si_wafer Si Substrate Cleaning ni_depo Ni Thin Film Deposition (PVD) si_wafer->ni_depo rta Rapid Thermal Annealing (RTA) ni_depo->rta xrd Phase ID & Structure (XRD) rta->xrd four_probe Resistivity (Four-Point Probe) rta->four_probe tem Microstructure (TEM) rta->tem analysis Correlate Experiment & Theory xrd->analysis four_probe->analysis elnes Electronic Structure (ELNES) tem->elnes dft DFT Calculations properties Predict Properties (Elastic, Electronic) dft->properties properties->analysis

phase_formation_sequence node_start Ni + Si (Initial State) node_ni2si Ni₂Si (Ni-Rich Phase) node_start->node_ni2si ~200-350°C node_nisi NiSi (Monosilicide) node_ni2si->node_nisi ~350-500°C

References

An In-depth Technical Guide to the Electronic and Magnetic Properties of Nickel Silicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel silicate, particularly in its olivine (α-Ni₂SiO₄, Liebenbergite) and spinel (γ-Ni₂SiO₄) phases, is a material of significant interest due to its unique electronic and magnetic properties. These properties are governed by the arrangement of Ni²⁺ ions within the silicate crystal lattice and their electron-electron interactions. This technical guide provides a comprehensive overview of the synthesis, crystal structure, and the electronic and magnetic characteristics of this compound, with a focus on Ni₂SiO₄. The information presented herein is intended to serve as a valuable resource for researchers in materials science, condensed matter physics, and potentially in fields where the magnetic properties of nanoparticles are leveraged, such as in targeted drug delivery and biomedical imaging.

Crystal Structure of this compound (Ni₂SiO₄)

Nickel orthosilicate (Ni₂SiO₄) predominantly crystallizes in the orthorhombic olivine structure. At high pressures, it undergoes a phase transition to a cubic spinel structure.

The olivine structure of Ni₂SiO₄, known as Liebenbergite, belongs to the Pbnm space group . The crystal lattice is comprised of isolated SiO₄ tetrahedra, with Ni²⁺ ions occupying two distinct octahedral sites, M1 and M2. This arrangement leads to a quasi-one-dimensional magnetic behavior.

The spinel form of Ni₂SiO₄ has a cubic crystal structure with the Fd-3m space group . In this structure, the Ni²⁺ ions occupy octahedral sites, and the Si⁴⁺ ions are in tetrahedral sites.

Property α-Ni₂SiO₄ (Olivine) γ-Ni₂SiO₄ (Spinel)
Crystal System OrthorhombicCubic
Space Group PnmaFd-3m
Lattice Parameters (Å) a = 4.725, b = 10.118, c = 5.908[1]a = 8.044
Calculated Density (g/cm³) 4.52[1]Not specified

Electronic Properties

The electronic properties of this compound are of interest for applications in catalysis and as insulating materials. While comprehensive experimental data on the electronic band structure of Ni₂SiO₄ is not widely available, computational studies on related nickel-containing silicates provide valuable insights.

Magnetic Properties

The magnetic properties of Ni₂SiO₄ are a result of the unpaired electrons in the 3d orbitals of the Ni²⁺ ions (3d⁸ configuration). At high temperatures, Ni₂SiO₄ exhibits paramagnetic behavior. As the temperature is lowered, it undergoes a transition to an antiferromagnetically ordered state.

The Néel temperature (Tₙ), which marks the transition from paramagnetic to antiferromagnetic ordering, has been reported to be in the range of approximately 29 to 34 K.[2][3] Heat capacity measurements show a characteristic λ-type anomaly at the Néel temperature, which is indicative of a second-order magnetic phase transition.

Neutron diffraction studies have been instrumental in elucidating the low-temperature magnetic structure of Ni₂SiO₄.[2][3] The magnetic structure is complex, exhibiting a canted antiferromagnetic arrangement. This indicates the presence of competing ferromagnetic and antiferromagnetic interactions within the crystal lattice. The magnetic moments of the Ni²⁺ ions are canted away from a simple collinear antiferromagnetic alignment.[2][3]

Magnetic Property Value
Magnetic Ordering Antiferromagnetic
Néel Temperature (Tₙ) ~29 - 34 K[2][3]
High-Temperature Behavior Paramagnetic
Low-Temperature Magnetic Structure Canted antiferromagnet with coexisting ferromagnetic and antiferromagnetic interactions[2][3]

Experimental Protocols

Synthesis of Polycrystalline Ni₂SiO₄

1. Solid-State Reaction Method

This method involves the high-temperature reaction of precursor powders to form the desired this compound phase.

  • Precursors: High-purity nickel(II) oxide (NiO) and silicon dioxide (SiO₂) powders.

  • Procedure:

    • The precursor powders are weighed in a stoichiometric ratio (2:1 molar ratio of NiO to SiO₂).

    • The powders are intimately mixed, typically in an agate mortar with a pestle, or by ball milling to ensure homogeneity.

    • The mixed powder is pressed into pellets to improve contact between the reactant particles.

    • The pellets are placed in an alumina crucible and calcined in a furnace. The calcination is typically performed in air at temperatures ranging from 1200°C to 1400°C for several hours.[4]

    • The furnace is cooled down, and the resulting product is characterized to confirm the formation of the Ni₂SiO₄ phase.

2. Sol-Gel Method

The sol-gel method offers a lower-temperature synthesis route and better control over particle size and homogeneity.

  • Precursors: A nickel salt, such as nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), and a silicon alkoxide, such as tetraethyl orthosilicate (TEOS).

  • Procedure:

    • The nickel salt is dissolved in a suitable solvent, such as ethanol.

    • TEOS is added to the nickel salt solution under stirring.

    • A catalyst, such as an acid or a base, is added to promote the hydrolysis and condensation of TEOS, leading to the formation of a gel.

    • The gel is aged for a period of time to allow the completion of the polycondensation reactions.

    • The aged gel is dried to remove the solvent, resulting in a precursor powder.

    • The precursor powder is then calcined at a temperature typically between 800°C and 1200°C to crystallize the Ni₂SiO₄ phase.[5]

3. Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

  • Precursors: A soluble nickel salt (e.g., nickel chloride) and a silica source (e.g., sodium silicate solution).

  • Procedure:

    • Aqueous solutions of the nickel salt and the silica source are prepared.

    • The solutions are mixed in a Teflon-lined stainless-steel autoclave.

    • The pH of the solution may be adjusted to control the precipitation process.

    • The autoclave is sealed and heated to a temperature typically between 150°C and 250°C for several hours.

    • After the reaction, the autoclave is cooled to room temperature.

    • The resulting precipitate is filtered, washed with deionized water and ethanol, and dried.

    • A final calcination step at a moderate temperature may be required to obtain the crystalline Ni₂SiO₄ phase.

Characterization Techniques

1. X-ray Diffraction (XRD)

  • Purpose: To identify the crystalline phases present in the synthesized material and to determine the crystal structure and lattice parameters.

  • Methodology: A powdered sample is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline material. Rietveld refinement of the diffraction data can be used to obtain detailed structural information, including lattice parameters, atomic positions, and site occupancies.

2. Neutron Powder Diffraction

  • Purpose: To determine both the crystal and magnetic structures of the material. Neutrons are particularly sensitive to the magnetic moments of atoms.

  • Methodology: A beam of monochromatic neutrons is scattered by a powdered sample.[6] The scattered neutrons are detected as a function of the scattering angle.[6] By collecting diffraction patterns at temperatures above and below the magnetic ordering temperature, the magnetic structure can be determined from the appearance of magnetic Bragg peaks in the low-temperature data.[2][3]

3. Magnetic Susceptibility Measurements

  • Purpose: To characterize the magnetic behavior of the material as a function of temperature and applied magnetic field.

  • Methodology: The magnetic susceptibility of a sample is measured using a magnetometer, such as a SQUID (Superconducting Quantum Interference Device) magnetometer or a VSM (Vibrating Sample Magnetometer). The measurement is typically performed by cooling the sample in zero magnetic field (ZFC) and then measuring the magnetization as the temperature is increased in a small applied field. A second measurement is often performed by cooling the sample in the same applied field (FC). The Néel temperature can be identified as the temperature at which a cusp or a peak appears in the ZFC magnetic susceptibility curve.

Logical and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis solid_state Solid-State Reaction xrd X-ray Diffraction (XRD) solid_state->xrd mag_susc Magnetic Susceptibility solid_state->mag_susc sol_gel Sol-Gel Synthesis sol_gel->xrd sol_gel->mag_susc sem Scanning Electron Microscopy (SEM) sol_gel->sem hydrothermal Hydrothermal Synthesis hydrothermal->xrd hydrothermal->mag_susc hydrothermal->sem crystal_structure Crystal Structure Determination xrd->crystal_structure neutron Neutron Diffraction magnetic_structure Magnetic Structure Determination neutron->magnetic_structure magnetic_properties Magnetic Property Analysis mag_susc->magnetic_properties morphology Morphology Analysis sem->morphology crystal_structure->neutron Further Refinement synthesis_properties_relationship cluster_params Synthesis Parameters cluster_props Resulting Material Properties temp Calcination Temperature crystallinity Crystallinity temp->crystallinity phase_purity Phase Purity temp->phase_purity time Reaction Time time->crystallinity time->phase_purity precursors Precursor Type precursors->phase_purity ph pH (for wet methods) particle_size Particle Size ph->particle_size magnetic_behavior Magnetic Behavior phase_purity->magnetic_behavior particle_size->magnetic_behavior solid_state_workflow start Start mix Mix NiO and SiO₂ (2:1 molar ratio) start->mix press Press into Pellets mix->press calcine Calcine at High Temperature (e.g., 1300°C, 12h) press->calcine cool Cool to Room Temperature calcine->cool characterize Characterize Product (XRD, Magnetometry) cool->characterize end End characterize->end

References

A Technical Guide to the Classification of Natural and Synthetic Nickel Silicates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification, properties, and synthesis of natural and synthetic nickel silicates. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of these materials. The guide details the structural classification of these silicates, presents their key properties in tabular format for easy comparison, and outlines detailed experimental protocols for their synthesis and characterization.

Classification of Nickel Silicates

Nickel silicates can be broadly categorized into natural minerals and synthetic compounds. Their classification is primarily based on the arrangement of the fundamental silica tetrahedra (SiO₄) within their crystal structures, following the general classification of silicate minerals.

Natural Nickel Silicates: These minerals are typically found in lateritic nickel deposits formed from the weathering of ultramafic rocks. The most common natural nickel silicates fall into the categories of phyllosilicates (sheet silicates) and nesosilicates (island silicates).

  • Phyllosilicates (Sheet Silicates): This is the most significant group of natural nickel silicate minerals. They are characterized by sheets of linked silica tetrahedra.

    • Serpentine Group: These minerals have a 1:1 layered structure. Important nickel-containing members include:

      • Népouite: A nickel-rich serpentine with the ideal formula Ni₃Si₂O₅(OH)₄. It often forms a solid solution with its magnesium analogue, lizardite.[1]

      • Pecoraite: A dimorph of népouite, also with the formula Ni₃Si₂O₅(OH)₄, but with a different crystal structure.[2][3]

    • Talc Group: These are 2:1 layered silicates.

      • Willemseite: A nickel-rich talc with the formula (Ni,Mg)₃Si₄O₁₀(OH)₂.[4][5]

    • Garnierite: This is not a single mineral but rather a general term for a green nickel ore that is a mixture of various nickel-containing hydrous magnesium silicates, primarily serpentine-like and talc-like minerals.[5]

  • Nesosilicates (Island Silicates): These minerals have isolated silica tetrahedra. While less common as primary nickel ores, nickel can be a substituent in some nesosilicates.

Synthetic Nickel Silicates: These are often produced for specific industrial applications, particularly as catalyst precursors. Their structure can be controlled to some extent by the synthesis method.

  • Amorphous Nickel Silicates: These lack long-range crystalline order and are often formed through precipitation or sol-gel methods at lower temperatures.

  • Crystalline Nickel Phyllosilicates: Through methods like hydrothermal synthesis, it is possible to create synthetic analogues of natural nickel phyllosilicates, such as népouite and willemseite, often with controlled morphology (e.g., nanotubes, nanosheets).

Below is a diagram illustrating the classification of nickel silicates.

G A Nickel Silicates B Natural Nickel Silicates A->B C Synthetic Nickel Silicates A->C D Phyllosilicates (Sheet Silicates) B->D E Nesosilicates (Island Silicates) B->E L Amorphous C->L M Crystalline C->M F Serpentine Group (1:1) D->F G Talc Group (2:1) D->G K Garnierite (Mixture) D->K H Népouite F->H I Pecoraite F->I J Willemseite G->J N Synthetic Phyllosilicates M->N

Classification of Natural and Synthetic Nickel Silicates.

Quantitative Data Presentation

The following tables summarize the key crystallographic and physical properties of several natural this compound minerals.

Table 1: Crystallographic Data of Selected Natural this compound Minerals

MineralFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
NépouiteNi₃Si₂O₅(OH)₄OrthorhombicCmc2₁5.299.177.2690
PecoraiteNi₃Si₂O₅(OH)₄MonoclinicC2/m5.269.1614.792
Willemseite(Ni,Mg)₃Si₄O₁₀(OH)₂MonoclinicCc or C2/c5.3169.14918.99499.96

Data sourced from Mindat.org and the Handbook of Mineralogy.[3][4][5][6]

Table 2: Physical and Chemical Properties of Selected Natural this compound Minerals

MineralColorLusterHardness (Mohs)Density (g/cm³)Principal Oxide Composition (wt. %)
NépouiteBright greenWaxy, Earthy2 - 2.53.24NiO: ~46.3%, SiO₂: ~37.9%, H₂O: ~15.8% (ideal)
PecoraiteGreen, blue-greenWaxy, Earthy2.53.08NiO: ~46.3%, SiO₂: ~37.9%, H₂O: ~15.8% (ideal)
WillemseitePale greenWaxy, Greasy23.31NiO: ~34.6%, MgO: ~7.1%, SiO₂: ~51.8%, H₂O: ~3.6% (example)

Data sourced from Mindat.org and the Handbook of Mineralogy.[3][4][5][6]

Experimental Protocols

This section details common experimental procedures for the synthesis and characterization of nickel silicates.

Synthesis of Nickel Phyllosilicates (Hydrothermal Method)

This protocol describes a general procedure for the synthesis of crystalline nickel phyllosilicates.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium silicate solution (Na₂SiO₃)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a specific amount of Ni(NO₃)₂·6H₂O in a mixture of deionized water and ethanol.

    • In a separate beaker, prepare a solution of Na₂SiO₃ in deionized water.

  • Precipitation:

    • Slowly add the Na₂SiO₃ solution to the nickel nitrate solution under vigorous stirring to form a precipitate.

    • Adjust the pH of the mixture to a desired value (typically basic) by adding a NaOH solution dropwise.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-200 °C) for a defined period (e.g., 24-48 hours).

  • Product Recovery:

    • After cooling the autoclave to room temperature, filter the solid product.

    • Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a specified temperature (e.g., 60-80 °C) overnight.

Characterization Techniques

Purpose: To identify the crystalline phases and determine the crystal structure of the material.

Sample Preparation (for clay-like minerals):

  • Disaggregate the sample gently in a mortar and pestle.

  • For oriented mounts (to enhance basal reflections of phyllosilicates), disperse the sample in distilled water using a sonic probe.

  • Allow coarser particles to settle and pipette the suspension containing the fine fraction onto a glass slide or a zero-background holder.

  • Allow the slide to air-dry to create an oriented film.

Analytical Procedure:

  • Place the prepared sample in the XRD instrument.

  • Set the instrument parameters: Cu Kα radiation (λ = 1.5406 Å), voltage (e.g., 40 kV), and current (e.g., 30 mA).

  • Scan the sample over a specific 2θ range (e.g., 2-70°) with a defined step size and scan speed.

  • Analyze the resulting diffractogram by comparing the peak positions and intensities with standard diffraction patterns from databases (e.g., ICDD).[7][8]

Purpose: To identify the functional groups present in the sample, particularly the Si-O and O-H bonds.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry both the sample and spectroscopic grade potassium bromide (KBr) to remove any adsorbed water.

  • Weigh out approximately 1-2 mg of the sample and 200-300 mg of KBr.

  • Mix and grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the powder into a pellet-forming die and press it under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.[9][10][11]

Analytical Procedure:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans to improve the signal-to-noise ratio.

  • Identify the absorption bands corresponding to different vibrational modes (e.g., Si-O-Si stretching, Ni-O-H bending).

Purpose: To observe the morphology, crystal structure, and lattice fringes of the material at the nanoscale.

Sample Preparation (for phyllosilicates):

  • For powdered samples, disperse a small amount of the powder in a suitable solvent (e.g., ethanol) using an ultrasonic bath.

  • Place a drop of the suspension onto a carbon-coated copper grid and allow the solvent to evaporate.

  • For bulk samples, preparation of an electron-transparent thin section is required, often involving mechanical polishing followed by ion milling to achieve the desired thickness.[12][13]

Analytical Procedure:

  • Insert the prepared grid into the TEM sample holder.

  • Operate the microscope at a suitable accelerating voltage (e.g., 200 kV).

  • Acquire bright-field and dark-field images to observe the morphology and diffraction contrast.

  • Obtain selected area electron diffraction (SAED) patterns to determine the crystal structure.

  • Perform high-resolution TEM (HRTEM) to visualize the lattice fringes.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of synthetic nickel silicates.

G A Synthesis of this compound B Precursor Mixing (e.g., Ni(NO₃)₂ + Na₂SiO₃) A->B Step 1 C Precipitation / Gelation B->C Step 2 D Hydrothermal Treatment (for crystalline phases) C->D Step 3a (optional) E Washing and Drying C->E Step 3b D->E F Characterization E->F G XRD (Phase Identification) F->G H FTIR (Functional Groups) F->H I TEM (Morphology & Structure) F->I J Data Analysis and Interpretation G->J H->J I->J

Experimental Workflow for this compound Synthesis and Characterization.

Relevance to Drug Development

The direct application of natural or synthetic nickel silicates in drug development is not well-documented in current scientific literature. However, related nickel- and silica-based nanomaterials are being explored for biomedical applications, and an understanding of this compound chemistry is relevant in this context.

Nickel Nanoparticles in Drug Delivery: Nickel and silica-coated nickel nanoparticles are being investigated as potential platforms for drug delivery.[14][15][16] Their magnetic properties allow for targeted delivery to specific sites in the body using an external magnetic field, and they can be functionalized to carry and release therapeutic agents.[14][16]

Toxicity and Biocompatibility: A critical consideration for any material in biomedical applications is its toxicity. Nickel compounds, in general, can exhibit toxicity, and inhalation of nickel-containing dusts is a known health hazard.[17] Studies on silica-embedded nickel nanoparticles have shown that the silica matrix can mitigate the toxicity of the nickel.[1][18][19] However, the biocompatibility of specific this compound phases would require thorough investigation before any potential application in drug delivery or as biomaterials. The dissolution of nickel ions from these materials is a key factor in their potential toxicity.[17]

References

Spectroscopic Analysis of Nickel Silicate: A Technical Guide for Basic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the fundamental research of nickel silicate. Nickel silicates, a diverse group of minerals and synthetic materials, are gaining increasing attention in various scientific fields, including catalysis, materials science, and potentially in drug development as carriers or bioactive agents. A thorough understanding of their structural and electronic properties is paramount for unlocking their full potential. Spectroscopic analysis offers a powerful suite of tools for elucidating these characteristics at the atomic and molecular level.

This document outlines the principles, experimental protocols, and data interpretation for X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Absorption Spectroscopy (XAS) in the context of this compound analysis.

Data Presentation: Spectroscopic Signatures of Nickel Silicates

The following tables summarize key quantitative data obtained from various spectroscopic analyses of nickel silicates and their different phases. This information serves as a reference for phase identification and characterization.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Core Level Binding Energies for Nickel Silicides

PhaseNi 2p₃/₂ Binding Energy (eV)Si 2p Binding Energy (eV)Reference
Ni₂Si~853.1 - 853.4~99.3 - 99.5[1]
NiSi~853.8 - 853.9~99.4 - 99.7[1]
NiSi₂~854.6 - 854.8~99.7 - 99.8[1]
Ni₃₁Si₁₂~853.0Not specified[1]
Ni₃SiNot specifiedNot specified[1]

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Characteristic Vibrational Bands of this compound

Wavenumber (cm⁻¹)Vibrational ModeReference
~3448O-H stretching (interlayer water)
~1632O-H bending (interlayer water)
~1010Ni-O-Si stretching
~648Ni-O-H vibration
~467Ni-O stretching
~941Si-OH bending
~1170, 1090Si-O-Si asymmetric and symmetric stretching
~779Si-O-Si symmetric stretching
~455Si-O bending

Table 3: Raman Spectroscopy - Prominent Raman Peaks for Nickel Silicides

PhaseRaman Shift (cm⁻¹)Reference
Ni₂SiNot specified
NiSi~199, ~217
NiSi₂Not specified

Table 4: UV-Vis-NIR Spectroscopy - Absorption Bands for Ni²⁺ in Silicates

Wavenumber (cm⁻¹)Wavelength (nm)Electronic TransitionCoordinationReference
9205 - 90951086 - 1099³A₂g(F) → ³T₂g(F)Octahedral (Ni²⁺)
15600 - 15190641 - 658³A₂g(F) → ³T₁g(F)Octahedral (Ni²⁺)
26550 - 25660377 - 390³A₂g(F) → ³T₁g(P)Octahedral (Ni²⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the near-surface region of the this compound sample.

Methodology:

  • Sample Preparation:

    • Solid samples should be mounted on a standard XPS sample holder using double-sided, vacuum-compatible carbon tape.

    • For powder samples, press the powder into a clean indium foil or a specialized powder sample holder.

    • Ensure the sample surface is as flat as possible.

    • If necessary, in-situ sputtering with low-energy Ar⁺ ions can be used to clean the surface from adventitious carbon and other contaminants. Sputtering parameters (e.g., ion energy, sputter time) should be carefully chosen to avoid altering the stoichiometry of the this compound.

  • Instrumentation and Data Acquisition:

    • X-ray Source: A monochromatic Al Kα X-ray source (hν = 1486.6 eV) is typically used.

    • Analysis Chamber: Maintain a high vacuum (UHV) environment, typically below 10⁻⁸ mbar, to prevent surface contamination.

    • Survey Scan: Acquire a wide-range survey spectrum (e.g., 0-1200 eV binding energy) to identify all elements present on the surface. Use a higher pass energy (e.g., 160-200 eV) for this scan to achieve a good signal-to-noise ratio.

    • High-Resolution Scans: Acquire high-resolution spectra for the Ni 2p, Si 2p, O 1s, and C 1s core levels. Use a lower pass energy (e.g., 20-50 eV) to achieve better energy resolution for chemical state analysis.

    • Charge Neutralization: For insulating or semiconducting this compound samples, use a low-energy electron flood gun to compensate for surface charging.

  • Data Analysis:

    • Energy Calibration: Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

    • Peak Fitting: Use appropriate software (e.g., CasaXPS, Thermo Avantage) to perform peak fitting on the high-resolution spectra. For Ni 2p spectra, complex multiplet splitting and satellite features must be considered.

    • Quantification: Determine the atomic concentrations of the elements from the integrated peak areas after applying relative sensitivity factors (RSFs).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and molecular vibrations within the this compound structure.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the finely ground this compound powder (typically 1-2 mg) with ~200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar to ensure a homogeneous dispersion.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the powder sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Use a Fourier-Transform Infrared spectrometer.

    • Spectral Range: Typically scan in the mid-infrared range (4000 - 400 cm⁻¹).

    • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

    • Scans: Co-add a number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal before measuring the sample.

  • Data Analysis:

    • Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Data Format: The final spectrum is typically presented as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Peak Identification: Identify the characteristic absorption bands corresponding to specific vibrational modes by comparing the obtained spectrum with literature data for silicates and nickel compounds.

Raman Spectroscopy

Objective: To investigate the vibrational modes of the this compound, providing information on its crystal structure, phase, and the presence of different nickel silicide species.

Methodology:

  • Sample Preparation:

    • Solid samples can be directly placed under the microscope objective.

    • For thin films on a substrate, mount the sample on the microscope stage. The substrate should be chosen to have a weak or no Raman signal in the region of interest. Silicon is a common substrate but has a strong peak around 520 cm⁻¹.

    • Powder samples can be placed on a glass slide or in a shallow well.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A micro-Raman spectrometer equipped with a confocal microscope is typically used.

    • Excitation Laser: Common laser sources include visible (e.g., 532 nm, 633 nm) or near-infrared (e.g., 785 nm) lasers. The choice of laser wavelength can be critical to avoid fluorescence from the sample.

    • Laser Power: Use the lowest possible laser power to avoid sample damage or laser-induced phase transformations.

    • Objective: A high-magnification objective (e.g., 50x or 100x) is used to focus the laser beam onto a small spot on the sample.

    • Spectral Range: Acquire spectra in the range relevant for nickel silicates, typically from 100 cm⁻¹ to 1000 cm⁻¹.

    • Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Baseline Correction: Correct the baseline of the spectrum to remove any background fluorescence.

    • Peak Analysis: Identify the Raman peaks and their positions (in cm⁻¹), intensities, and full width at half maximum (FWHM).

    • Phase Identification: Compare the peak positions with reference spectra for different this compound and silicide phases to identify the composition of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions of nickel ions in the silicate matrix, providing information about their oxidation state and coordination environment.

Methodology:

  • Sample Preparation:

    • Diffuse Reflectance Spectroscopy (DRS): This is the most common method for solid samples. The finely ground powder sample is packed into a sample holder. A non-absorbing, highly reflective material like BaSO₄ or a calibrated white standard is used as a reference.

    • Thin Films: For transparent thin films on a transparent substrate, transmission measurements can be performed.

  • Instrumentation and Data Acquisition:

    • Spectrophotometer: A UV-Vis spectrophotometer equipped with a diffuse reflectance integrating sphere is required for DRS measurements.

    • Wavelength Range: Scan a wide range, typically from 200 nm to 1100 nm (UV-Vis-NIR), to capture all relevant electronic transitions.

    • Reference Scan: A spectrum of the reference material (e.g., BaSO₄) is collected first.

  • Data Analysis:

    • Kubelka-Munk Transformation: The reflectance data (R) is converted to a function F(R) that is proportional to the absorption, using the Kubelka-Munk equation: F(R) = (1-R)² / 2R.

    • Spectral Interpretation: The resulting spectrum is plotted as F(R) versus wavelength (nm) or energy (eV). The positions of the absorption bands provide information about the d-d electronic transitions of the Ni²⁺ ions, which are sensitive to their coordination geometry (e.g., octahedral, tetrahedral).

X-ray Absorption Spectroscopy (XAS)

Objective: To obtain detailed information about the local atomic and electronic structure around the nickel atoms, including coordination number, bond distances, and oxidation state.

Methodology:

  • Sample Preparation:

    • Samples are typically in the form of fine powders.

    • The powder is uniformly spread on a sample holder, often using Kapton tape, or pressed into a pellet.

    • The sample thickness needs to be optimized to ensure an appropriate absorption edge step.

  • Instrumentation and Data Acquisition (Synchrotron-based):

    • Beamline: XAS measurements are performed at a synchrotron radiation facility on a beamline that provides a high-flux, energy-tunable X-ray beam.

    • Monochromator: A double-crystal monochromator (e.g., Si(111) or Si(220)) is used to select the X-ray energy with high resolution.

    • Detection Mode:

      • Transmission Mode: For concentrated samples, the X-ray intensity is measured before and after the sample using ionization chambers.

      • Fluorescence Yield (FY) Mode: For dilute samples, the intensity of the fluorescent X-rays emitted from the sample is measured using a fluorescence detector (e.g., a multi-element solid-state detector).

    • Energy Range: The energy is scanned across the Ni K-edge (around 8333 eV). The scan is divided into the pre-edge, X-ray Absorption Near Edge Structure (XANES), and Extended X-ray Absorption Fine Structure (EXAFS) regions.

  • Data Analysis:

    • Data Reduction and Normalization: The raw data is processed to subtract the background and normalize the absorption jump to unity.

    • XANES Analysis: The features in the XANES region (shape of the edge and pre-edge peaks) are sensitive to the oxidation state and coordination geometry of the nickel atoms. This region can be analyzed by comparison with reference spectra of known nickel compounds.

    • EXAFS Analysis: The oscillations in the EXAFS region are Fourier transformed to obtain a radial distribution function, which provides information about the bond distances and coordination numbers of the neighboring atoms. This data is typically fitted with theoretical models to extract quantitative structural parameters.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Characterization cluster_data Data Analysis & Interpretation cluster_output Research Outcome Synthesis This compound Synthesis (e.g., sol-gel, hydrothermal) Grinding Grinding & Sieving Synthesis->Grinding Mounting Sample Mounting (Pellet, Film, Powder) Grinding->Mounting XPS XPS (Surface Composition, Chemical States) Mounting->XPS FTIR FTIR (Functional Groups) Mounting->FTIR Raman Raman (Vibrational Modes, Phase Identification) Mounting->Raman UVVis UV-Vis (Electronic Transitions, Coordination) Mounting->UVVis XAS XAS (Local Atomic Structure, Oxidation State) Mounting->XAS DataProcessing Data Processing (Calibration, Normalization, Baseline Correction) XPS->DataProcessing FTIR->DataProcessing Raman->DataProcessing UVVis->DataProcessing XAS->DataProcessing SpectralAnalysis Spectral Analysis (Peak Fitting, Comparison to References) DataProcessing->SpectralAnalysis StructuralElucidation Structural & Electronic Property Elucidation SpectralAnalysis->StructuralElucidation Report Technical Report / Whitepaper StructuralElucidation->Report

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Technique_Property_Correlation cluster_techniques Spectroscopic Techniques cluster_properties Material Properties Probed XPS XPS Composition Elemental Composition & Stoichiometry XPS->Composition ChemicalState Oxidation State & Chemical Bonding XPS->ChemicalState FTIR FTIR FunctionalGroups Functional Groups FTIR->FunctionalGroups Raman Raman Raman->FunctionalGroups CrystalStructure Crystallinity & Phase Raman->CrystalStructure UVVis UV-Vis UVVis->ChemicalState Coordination Coordination Environment UVVis->Coordination XAS XAS XAS->ChemicalState XAS->Coordination BondLength Interatomic Distances XAS->BondLength

Caption: Correlation between spectroscopic techniques and the material properties they probe.

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Nickel Silicate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and a comprehensive protocol for the synthesis of nickel silicate nanoparticles, specifically focusing on nickel phyllosilicate (Ni₃Si₂(O)₅(OH)₄), via a hydrothermal method. These protocols are intended for researchers, scientists, and professionals in drug development and related fields who require tailored nanomaterials.

Introduction

This compound nanoparticles, particularly in their phyllosilicate form, are of significant interest due to their unique nanotubular or nanosheet morphologies, high surface area, and potential applications in catalysis, energy storage, and as drug delivery vectors. The hydrothermal synthesis route offers a robust and scalable method for producing these nanoparticles with controlled morphology and crystallinity. This method involves the reaction of nickel and silicon precursors in an aqueous solution under elevated temperature and pressure in a sealed vessel (autoclave). The key to controlling the final product's characteristics lies in the precise manipulation of experimental parameters such as the Ni/Si molar ratio, pH (often alkaline), temperature, and reaction duration.

Experimental Protocols

This section outlines a detailed methodology for the hydrothermal synthesis of this compound nanoparticles, compiled from established research.

Materials and Equipment
  • Nickel Precursor: Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Silicon Precursor: Sodium silicate solution or fumed silica (SiO₂)

  • Alkaline Medium: Sodium hydroxide (NaOH)

  • Solvent: Deionized water

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Oven for drying

  • Mortar and pestle

Synthesis Procedure
  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the nickel precursor (e.g., NiCl₂·6H₂O).

    • Prepare a separate aqueous solution of the silicon precursor (e.g., sodium silicate).

    • The molar ratio of Ni to Si is a critical parameter and should be carefully controlled. A Ni/Si ratio of 1.5 has been shown to be ideal for the formation of pure this compound nanotubes.[1][2]

  • Mixing and pH Adjustment:

    • Slowly add the silicon precursor solution to the nickel precursor solution under vigorous stirring.

    • Adjust the pH of the resulting suspension to a desired alkaline level using a sodium hydroxide (NaOH) solution. The concentration of NaOH can influence the aspect ratio of the resulting nanoparticles.[1][2]

  • Hydrothermal Treatment:

    • Transfer the final suspension into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in an oven preheated to the reaction temperature, typically around 195-200°C.[1][2][3]

    • Maintain the temperature for a specified reaction time. This can range from a few hours to several days, depending on the desired crystallinity and morphology.

  • Product Recovery and Purification:

    • After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the collected product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the purified product in an oven at a moderate temperature (e.g., 60-80°C) overnight.

  • Post-Synthesis Characterization:

    • The synthesized this compound nanoparticles can be characterized using various techniques, including:

      • X-ray Diffraction (XRD) to determine the crystal structure and phase purity.

      • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the morphology, size, and dimensions of the nanoparticles.

      • Fourier-Transform Infrared (FTIR) Spectroscopy to identify the chemical bonds present.

Quantitative Data Summary

The following table summarizes key experimental parameters and resulting nanoparticle characteristics from the literature for the hydrothermal synthesis of this compound.

Ni/Si Molar RatioNaOH Concentration (wt%)Temperature (°C)Reaction Time (h)Resulting MorphologyInner Diameter (nm)Length (nm)Reference
1.52-10195Not SpecifiedMultiwalled nanotubes1090-300[1][2]
< 1.5Not Specified195Not SpecifiedSmall nanosheetsN/AN/A[1][2]
> 1.5Not Specified195Not SpecifiedNanotubes and β-Ni(OH)₂ nanosheetsN/AN/A[1][2]

Diagrams

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the hydrothermal synthesis of this compound nanoparticles.

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_post Post-Processing Ni_precursor Nickel Precursor Solution (e.g., NiCl2) Mixing Mixing and pH Adjustment (NaOH) Ni_precursor->Mixing Si_precursor Silicon Precursor Solution (e.g., Sodium Silicate) Si_precursor->Mixing Hydrothermal Hydrothermal Treatment (Autoclave, 195-200°C) Mixing->Hydrothermal Transfer to Autoclave Cooling Cooling to Room Temperature Hydrothermal->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Washing (DI Water & Ethanol) Centrifugation->Washing Drying Drying (60-80°C) Washing->Drying Final_Product This compound Nanoparticles Drying->Final_Product

Caption: Workflow for hydrothermal synthesis of this compound nanoparticles.

Logical Relationships of Synthesis Parameters

This diagram illustrates the influence of key synthesis parameters on the final product characteristics.

Synthesis_Parameters cluster_params Controllable Parameters cluster_props Product Characteristics Ni_Si_Ratio Ni/Si Molar Ratio Morphology Morphology (Nanotubes vs. Nanosheets) Ni_Si_Ratio->Morphology Purity Phase Purity Ni_Si_Ratio->Purity NaOH_Conc NaOH Concentration Dimensions Nanoparticle Dimensions (Length, Diameter) NaOH_Conc->Dimensions Temp Temperature Crystallinity Crystallinity Temp->Crystallinity Time Reaction Time Time->Crystallinity

Caption: Influence of synthesis parameters on nanoparticle properties.

References

Application Notes and Protocols: Sol-Gel Synthesis of Nickel Silicate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of nickel silicate catalysts using the sol-gel method. The sol-gel technique offers a versatile and effective route to synthesize highly dispersed and catalytically active nickel-based materials with tunable properties.[1] These catalysts have demonstrated significant potential in various organic transformations relevant to pharmaceutical and chemical synthesis.[2][3][4]

Introduction to Sol-Gel Synthesis of this compound Catalysts

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.[5] In the context of this compound catalyst preparation, this method allows for the homogeneous incorporation of nickel species into a silica matrix at the molecular level. This results in catalysts with high surface area, controlled pore size distribution, and enhanced thermal stability.[1]

The process typically involves the hydrolysis and polycondensation of a silica precursor, such as tetraethyl orthosilicate (TEOS), in the presence of a nickel salt (e.g., nickel nitrate or nickel acetate). The subsequent drying and calcination steps lead to the formation of nickel oxide nanoparticles highly dispersed on the silica support, which can then be reduced to active metallic nickel sites. The properties and performance of the final catalyst are highly dependent on several synthesis parameters, including the choice of precursors, pH, temperature, and calcination conditions.[6]

Experimental Workflow: Sol-Gel Synthesis

The following diagram outlines the typical workflow for the preparation of this compound catalysts via the sol-gel method.

Sol_Gel_Workflow cluster_0 Sol Preparation cluster_1 Gel Formation cluster_2 Post-Synthesis Treatment cluster_3 Final Catalyst A Mixing of Precursors (e.g., TEOS, Nickel Salt) B Addition of Solvent (e.g., Ethanol, Water) A->B C Hydrolysis (Acid or Base Catalyst) B->C D Polycondensation C->D E Gelation D->E F Aging E->F G Drying (e.g., at 120°C) F->G H Calcination (e.g., at 500°C) G->H I This compound Catalyst H->I

Caption: Workflow for sol-gel synthesis of this compound catalysts.

Detailed Experimental Protocols

This section provides two detailed protocols for the synthesis of this compound catalysts using the sol-gel method. Protocol 1 describes a general hydrolytic sol-gel route, while Protocol 2 outlines a heterophase sol-gel technique.

Protocol 1: Hydrolytic Sol-Gel Synthesis of Ni/SiO₂

This protocol is adapted from procedures for synthesizing silica-nickel nanocomposites.[7]

Materials:

  • Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄) - Silica precursor

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) - Nickel precursor

  • Ethanol (C₂H₅OH) - Solvent

  • Deionized water

  • Nitric acid (HNO₃) or Ammonia (NH₄OH) - Catalyst for hydrolysis

Procedure:

  • Sol Preparation:

    • In a flask, dissolve a calculated amount of Nickel(II) nitrate hexahydrate in a mixture of ethanol and deionized water under vigorous stirring. The amount of nickel salt will determine the final nickel loading in the catalyst.

    • In a separate beaker, prepare a solution of TEOS in ethanol.

    • Slowly add the TEOS solution to the nickel salt solution while maintaining continuous stirring.

    • Adjust the pH of the mixture using a few drops of nitric acid (for acid-catalyzed hydrolysis) or ammonia (for base-catalyzed hydrolysis) to initiate the hydrolysis of TEOS.

  • Gelation and Aging:

    • Continue stirring the solution at room temperature until a viscous sol is formed, which will eventually transition into a rigid gel. This process can take several hours.

    • Once the gel has formed, cover the container and let it age for 24-48 hours at room temperature. Aging helps to strengthen the gel network.

  • Drying:

    • After aging, the wet gel is dried to remove the solvent. A common method is to dry the gel in an oven at a controlled temperature, for example, at 120°C for 4 hours.[8] This process results in a xerogel.

  • Calcination:

    • The dried xerogel is then calcined in a furnace. The calcination is typically performed in air at a temperature between 500°C and 600°C for 4-5 hours.[8][9] This step removes residual organic compounds and converts the nickel salt to nickel oxide.

  • Reduction (Optional):

    • For applications requiring metallic nickel, the calcined catalyst is reduced in a hydrogen atmosphere (e.g., 5% H₂ in N₂) at an elevated temperature (e.g., 400-600°C).

Protocol 2: Heterophase Sol-Gel Synthesis of High-Loaded Ni/SiO₂

This protocol is based on the synthesis of high-loaded nickel-silica catalysts.[10]

Materials:

  • Basic nickel(II) carbonate hydrate (NiCO₃·2Ni(OH)₂·xH₂O)

  • Ethyl silicate-32 (contains 32 wt.% SiO₂)

  • Aqueous ammonia solution (25% NH₃)

  • Distilled water

Procedure:

  • Preparation of Nickel Precursor Slurry:

    • Mix an appropriate amount of basic nickel(II) carbonate hydrate with distilled water and an aqueous ammonia solution under constant stirring to form a slurry.

  • Impregnation:

    • Add ethyl silicate-32 to the nickel precursor slurry with continuous stirring. The ethyl silicate will impregnate the dispersed hydrated nickel oxide.

  • Drying:

    • Dry the resulting mixture to allow the ethyl silicate to condense and form polysiloxane films on the surface of the nickel precursor.

  • Calcination and Reduction:

    • Calcine the dried material to decompose the nickel precursor and solidify the silica matrix.

    • Reduce the calcined material in a hydrogen flow to form nickel nanoparticles confined within the pores of the silica matrix. As the silica content increases, the size of the nickel particles tends to decrease.[10]

Quantitative Data and Characterization

The properties of sol-gel derived this compound catalysts can be extensively characterized. The following tables summarize typical quantitative data reported in the literature.

Table 1: Textural Properties of Sol-Gel Derived Nickel-Based Catalysts

Catalyst CompositionPreparation MethodSpecific Surface Area (m²/g)Average Pore Diameter (nm)Reference
Ni-SiO₂Sol-Gel> Ni-Al₂O₃ > Ni-TiO₂-[1]
SiO₂Sol-Gel-0.626[11]
SO₄/SiO₂Sol-Gel-0.806[11]
SiₓAlᵧ (various ratios)Hydrolytic Sol-Gel2.7 - 6.5Mesoporous[8]
SiₓAlᵧ (various ratios)Non-Hydrolytic Sol-Gel2.7 - 6.5Mesoporous[8]
10% Ni/Al₂O₃Solution Combustion240-[12]
20% Ni/Al₂O₃Solution Combustion230-[12]
30% Ni/Al₂O₃Solution Combustion195-[12]

Table 2: Catalytic Performance of Sol-Gel this compound Catalysts

CatalystReactionTemperature (°C)Key Performance MetricReference
SiO₂-NiO xerogelp-nitrophenol reduction25Apparent rate constant: 0.013-0.019 min⁻¹[13]
SiO₂-NiO xerogelp-nitrophenol reduction45Apparent rate constant: 0.122-0.260 min⁻¹[13]
Ni/SiO₂ (5-52% SiO₂)Benzene hydrogenation-Higher activity than commercial Ni catalysts[10]
3%/Ni-SS-2Ethanol dehydration225DEE conversion: 24.01%[11]

Applications in Organic Synthesis

This compound catalysts prepared by the sol-gel method are versatile and find applications in a range of organic reactions, which are crucial for drug discovery and development.[3]

  • Hydrogenation Reactions: These catalysts are highly effective for the hydrogenation of unsaturated compounds such as alkenes, alkynes, and aromatic compounds.[2][10] This is a fundamental transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The high dispersion of nickel particles achieved through the sol-gel method leads to high catalytic activity.[10]

  • Cross-Coupling Reactions: Nickel catalysts are increasingly used as a cost-effective alternative to palladium in cross-coupling reactions like Suzuki and Heck couplings, which are pivotal for forming carbon-carbon bonds in complex organic molecules.[4]

  • Reduction of Nitro Compounds: The reduction of nitroarenes to anilines is a critical step in the synthesis of many dyes, pharmaceuticals, and agrochemicals. Sol-gel synthesized SiO₂-NiO nanocomposites have shown excellent catalytic efficiency for the reduction of p-nitrophenol.[13]

  • Dehydrogenation and Oxidation: Nickel-based catalysts can be employed in the dehydrogenation of alcohols to aldehydes or ketones and in certain oxidation reactions.

The unique properties of sol-gel derived this compound catalysts, such as high surface area and tunable particle size, make them highly attractive for developing efficient and selective catalytic processes in organic synthesis.[1] Their stability and reusability also align with the principles of green chemistry, an important consideration in modern drug development.[3]

References

Application Notes and Protocols: Nickel Silicate in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel silicate-based materials are emerging as highly versatile and robust heterogeneous catalysts. Their unique properties, including strong metal-support interactions that prevent nickel particle sintering, high dispersion of active nickel sites, and tunable acidity, make them effective for a range of important chemical transformations. These application notes provide an overview of the use of this compound catalysts in key industrial processes, complete with detailed experimental protocols and performance data.

Carbon Dioxide Methanation

The conversion of carbon dioxide to methane, a key component of natural gas, is a promising strategy for CO2 utilization and renewable energy storage. This compound catalysts have demonstrated high activity and stability for this reaction, often outperforming conventionally prepared nickel on silica catalysts.[1][2] The strong interaction between nickel and the silicate support minimizes the sintering of nickel nanoparticles, a common cause of deactivation in high-temperature reactions.[1]

Quantitative Data for CO2 Methanation
CatalystNi Loading (wt%)Surface Area (m²/g)Reaction Temp. (°C)GHSV (mL g⁻¹ h⁻¹)CO2 Conversion (%)CH4 Selectivity (%)Reference
NiPS-1.634.3128-16333040,000>80~100[2][3]
Ni/SiO2-AEM-446.337010,000HighHigh[4]
Ni/SiO2 (glycine)--350-66.994.1[1]
Ni/SiO2(RH)10-275-3754,010-14,660up to 39.01up to 92.64[5]
Experimental Protocols

Catalyst Synthesis: Hydrothermal Method for Nickel Phyllosilicate (NiPS) [2][6]

  • Preparation of the Precursor Solution: Dissolve a specified amount of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.

  • Addition of Silica Source: Add fumed silica to the nickel nitrate solution under vigorous stirring.

  • Hydrothermal Synthesis: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave. Heat the autoclave at 180°C for 48 hours.

  • Washing and Drying: After cooling to room temperature, filter the solid product, wash thoroughly with deionized water and ethanol, and dry at 80°C overnight.

  • Calcination: Calcine the dried powder in air at 500°C for 4 hours to obtain the this compound catalyst.

Catalytic Testing: CO2 Methanation [2]

  • Reactor Setup: Place a fixed amount of the catalyst (e.g., 100 mg) in a fixed-bed quartz tube reactor.

  • Reduction: Reduce the catalyst in-situ with a flow of 5% H₂/Ar at 500°C for 2 hours.

  • Reaction: Introduce a feed gas mixture of CO₂, H₂, and a balance gas (e.g., N₂ or Ar) with a typical H₂/CO₂ ratio of 4:1 into the reactor at the desired reaction temperature (e.g., 330°C) and gas hourly space velocity (GHSV) (e.g., 40,000 mL g⁻¹ h⁻¹).

  • Product Analysis: Analyze the composition of the effluent gas using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID).

Visualization

CO2_Methanation_Workflow cluster_prep Catalyst Preparation cluster_react Catalytic Reaction cluster_analysis Analysis prep1 Dissolve Ni(NO₃)₂·6H₂O prep2 Add Fumed Silica prep1->prep2 prep3 Hydrothermal Synthesis (180°C, 48h) prep2->prep3 prep4 Wash and Dry prep3->prep4 prep5 Calcination (500°C) prep4->prep5 react1 Catalyst Loading prep5->react1 This compound Catalyst react2 Reduction (H₂/Ar) react1->react2 react3 CO₂/H₂ Feed react2->react3 react4 Methanation Reaction react3->react4 analysis1 Gas Chromatography react4->analysis1 Product Stream analysis2 Data Analysis (Conversion, Selectivity) analysis1->analysis2

Experimental workflow for CO2 methanation.

Dry Reforming of Methane (DRM)

Dry reforming of methane (DRM) utilizes two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), to produce syngas (H₂ and CO), a valuable feedstock for the synthesis of liquid fuels and chemicals.[7][8] Nickel-based catalysts are highly active for this process, but often suffer from deactivation due to carbon deposition (coking) and sintering of nickel particles at the high reaction temperatures required.[9] this compound catalysts, particularly those with hierarchical structures, have shown enhanced stability and activity for DRM by minimizing these deactivation pathways.[7]

Quantitative Data for Dry Reforming of Methane
CatalystNi Loading (wt%)SupportReaction Temp. (°C)GHSV (L g⁻¹ h⁻¹)CH4 Conversion (%)CO2 Conversion (%)Reference
Ni/DMS-Dendritic Mesoporous Silica70036076.682.1[7]
10Ni@S210Silicalite-2700-91.9191.14[10]
Ni/SiO₂-Mesoporous Silica700-~75-[11]
Experimental Protocols

Catalyst Synthesis: Impregnation Method [11]

  • Support Preparation: Synthesize mesoporous silica (e.g., SBA-15 or dendritic mesoporous silica) according to established literature procedures.

  • Impregnation: Dissolve a calculated amount of nickel nitrate hexahydrate in a suitable solvent (e.g., ethanol or water). Add the silica support to this solution and stir for several hours to ensure uniform impregnation.

  • Drying: Remove the solvent by rotary evaporation or oven drying at a low temperature (e.g., 80-100°C).

  • Calcination: Calcine the impregnated support in air at a high temperature (e.g., 550°C) for several hours to decompose the nitrate precursor and form nickel oxide nanoparticles on the silica support.

Catalytic Testing: Dry Reforming of Methane [7]

  • Reactor Setup: Load the catalyst into a fixed-bed reactor.

  • Reduction: Prior to the reaction, reduce the catalyst in a stream of hydrogen (e.g., 5% H₂ in Ar) at a high temperature (e.g., 700°C) for a specified duration.

  • Reaction: Introduce a feed gas mixture of CH₄ and CO₂ (typically in a 1:1 molar ratio) at the desired reaction temperature and GHSV.

  • Product Analysis: Continuously monitor the composition of the effluent gas using an online gas chromatograph.

Visualization

DRM_Logic cluster_properties Catalyst Properties cluster_performance Catalytic Performance prop1 High Ni Dispersion perf1 High Activity (High Conversion) prop1->perf1 Increases active sites prop2 Strong Metal-Support Interaction perf2 High Stability prop2->perf2 Prevents sintering perf3 Coke Resistance prop2->perf3 Inhibits carbon formation prop3 Hierarchical Porosity prop3->perf1 Enhances mass transfer prop3->perf2 Mitigates pore blockage

Structure-activity relationship in DRM.

Biomass Valorization

This compound catalysts are also effective in the reforming of biomass-derived compounds, such as tars and glycerol, to produce valuable syngas.[12][13] Magnesium this compound (MNS) catalysts, in particular, have shown high activity and excellent sulfur tolerance in the reforming of biomass gasification products.[12]

Quantitative Data for Biomass Reforming
CatalystReactionTemperature (°C)GHSV (mL/g/h)Key FindingReference
Magnesium this compoundMethane Steam and CO2 Reforming800-90024,000Complete CH4 conversion, stable in presence of H2S[12]
Ni-silicateGlycerol Dry Reforming600-750-High glycerol conversion and syngas yield[14]
Ni2SiO4/olivineTar Reforming--Good activity for dry reforming and steam reforming[13]
Experimental Protocols

Catalyst Synthesis: Co-precipitation Method for Magnesium this compound [12]

  • Precipitation: Prepare an aqueous solution of nickel and magnesium nitrates. Separately, prepare a sodium silicate solution. Add the nitrate solution to the silicate solution under controlled pH and temperature to co-precipitate the mixed metal silicate.

  • Aging: Age the resulting slurry for a defined period to ensure complete precipitation and formation of the desired structure.

  • Washing and Drying: Filter the precipitate, wash thoroughly with deionized water to remove residual ions, and dry in an oven.

  • Calcination: Calcine the dried powder at a high temperature to obtain the final catalyst.

Catalytic Testing: Steam Reforming of a Model Tar Compound [12]

  • Reactor Setup: Place the catalyst in a fixed-bed reactor.

  • Feed Introduction: Introduce a gaseous feed containing a model tar compound (e.g., toluene), steam, and other components representative of biomass gasification products.

  • Reaction: Conduct the reforming reaction at a high temperature (e.g., 850°C).

  • Product Analysis: Analyze the composition of the product gas stream using gas chromatography to determine the conversion of the tar compound and the yield of syngas.

Hydrogenation and Dehydrogenation Reactions

This compound catalysts are also employed in hydrogenation and dehydrogenation processes. For instance, silica-modulated Raney nickel has been used for the selective hydrogenation of quinoline.[15] In dehydrogenation, nickel-based catalysts are explored for the conversion of alkanes to olefins, although challenges with selectivity and coking remain.[16]

Quantitative Data for Hydrogenation/Dehydrogenation
CatalystReactionTemperature (°C)Pressure (MPa)Key FindingReference
RNi@SiO₂-2Quinoline Hydrogenation1202High selectivity to the desired product[15]
Ni/SiO₂Cyclohexane Dehydrogenation310-350AtmosphericInvestigated reaction kinetics and deactivation[17]
Ni-Cu/SiO₂Methylcyclohexane Dehydrogenation300-400-Improved selectivity to toluene compared to monometallic Ni[16]
Experimental Protocols

Catalyst Synthesis: Silica Modulation of Raney Nickel [15]

  • Silica Coating: Disperse commercial Raney nickel in a solution of tetraethyl orthosilicate (TEOS) in an ethanol/water mixture.

  • Hydrolysis and Condensation: Add an ammonia solution to catalyze the hydrolysis of TEOS and the condensation of silica onto the surface of the Raney nickel particles.

  • Washing and Drying: Separate the catalyst by centrifugation, wash with deionized water, and dry at 60°C.

Catalytic Testing: Selective Hydrogenation of Quinoline [15]

  • Reactor Setup: Charge the catalyst, substrate (quinoline), and solvent (methanol) into a high-pressure autoclave.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa) and heat to the reaction temperature (e.g., 120°C) with stirring.

  • Product Analysis: After the reaction, cool the reactor, vent the hydrogen, and analyze the liquid products by gas chromatography-mass spectrometry (GC-MS).

Visualization

Hydrogenation_Pathway quinoline Quinoline intermediate 1,2,3,4-Tetrahydroquinoline (Py-THQ) quinoline->intermediate Selective Hydrogenation (RNi@SiO₂) product Decahydroquinoline intermediate->product Further Hydrogenation

Selective hydrogenation of quinoline.

References

Application Notes and Protocols for the Electrochemical Deposition of Nickel Silicate Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrochemical deposition of nickel silicate thin films offers a versatile and cost-effective method for producing coatings with enhanced mechanical and corrosion-resistant properties. These films are of significant interest in various fields, including catalysis, protective coatings, and potentially in the development of novel drug delivery systems or biomedical implants where controlled surface properties are crucial. This document provides a detailed protocol for the synthesis of this compound nanocomposite thin films using montmorillonite (MMT) clay as the silicate source in a nickel-citrate electroplating bath.

The procedure involves the co-deposition of nickel ions and exfoliated silicate platelets onto a conductive substrate. The use of a citrate bath is crucial for complexing the nickel (II) ions, thereby stabilizing them in the plating solution. The incorporation of silicate nanoparticles into the nickel matrix results in a composite material with improved hardness and corrosion resistance compared to pure nickel films.[1]

Experimental Protocols

Materials and Equipment

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Citric acid (H₃C₆H₅O₇) or Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Montmorillonite (MMT) clay

  • Deionized (DI) water

  • Substrates (e.g., stainless steel, copper, or indium tin oxide-coated glass)

  • Acetone

  • Ethanol

  • Hydrochloric acid (HCl) (for cleaning)

  • Nitric acid (HNO₃) (for cleaning)

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (substrate)

  • Counter electrode (e.g., platinum mesh or nickel foil)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • pH meter

  • Analytical balance

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure

1. Preparation of Exfoliated Montmorillonite Suspension:

To ensure the incorporation of individual silicate platelets into the nickel matrix, the MMT clay must be exfoliated.

  • Disperse a specific amount of MMT powder (e.g., 1-5 g/L) in deionized water.

  • Mechanically agitate the suspension using a magnetic stirrer for at least 24 hours to promote exfoliation of the layered silicate.[1]

  • Alternatively, sonication in an ultrasonic bath can be employed to aid the exfoliation process.

2. Preparation of the Nickel-Citrate Plating Bath:

A typical nickel-citrate plating bath is prepared as follows. The concentrations can be adjusted based on desired film properties.

  • Dissolve nickel sulfate (e.g., 1.07 M) and nickel chloride (e.g., 0.19 M) in deionized water.[2]

  • Add citric acid (e.g., 0.08 M) to the solution to act as a complexing agent for the nickel ions.[2] The citrate ligand helps to stabilize the Ni(II) ions in the solution.[1]

  • Adjust the pH of the solution to the desired value (e.g., between 2.5 and 5.0) using small additions of sulfuric acid or sodium hydroxide.[1][3]

  • Add the exfoliated MMT suspension to the nickel-citrate solution to achieve the desired concentration of silicate platelets in the final plating bath.

  • Continuously stir the final plating bath to maintain a uniform dispersion of the silicate platelets.

3. Substrate Preparation:

Proper substrate preparation is critical for good film adhesion and uniformity.

  • Mechanically polish the substrate using progressively finer grades of silicon carbide paper and diamond paste to achieve a smooth, mirror-like surface.

  • Degrease the substrate by sonicating in acetone and then ethanol.

  • Rinse the substrate thoroughly with deionized water.

  • Activate the substrate surface by dipping it in an appropriate acid solution (e.g., dilute HCl or HNO₃), followed by a final rinse with deionized water.

  • Dry the substrate with a stream of nitrogen or clean air before placing it in the electrochemical cell.

4. Electrochemical Deposition:

The thin films can be deposited using potentiostatic, galvanostatic, or pulsed techniques. Pulsed deposition is often preferred as it can lead to more uniform and finer-grained deposits.

  • Assemble the three-electrode electrochemical cell with the prepared substrate as the working electrode, a platinum or nickel counter electrode, and a reference electrode.

  • Immerse the electrodes in the nickel-silicate plating bath.

  • Maintain constant agitation of the electrolyte during deposition to ensure a continuous supply of ions and suspended silicate particles to the cathode surface.

  • Apply the desired electrochemical deposition parameters. For pulsed potentiostatic deposition, this involves alternating between a deposition potential and a non-deposition or reverse potential for set periods.

  • After the deposition is complete, remove the coated substrate from the cell, rinse it thoroughly with deionized water, and dry it.

Data Presentation

Table 1: Composition of a Typical Nickel-Citrate Plating Bath

ComponentConcentration (M)Purpose
Nickel Sulfate (NiSO₄·6H₂O)1.07Primary source of nickel ions
Nickel Chloride (NiCl₂·6H₂O)0.19Improves anode dissolution and conductivity
Citric Acid (H₃C₆H₅O₇)0.08Complexing agent to stabilize Ni(II) ions
Exfoliated Montmorillonite1-5 g/LSilicate source for the composite film

Table 2: Influence of Plating Bath pH on Film Properties

Plating Bath pHHardness (GPa)Corrosion Potential (Ecorr vs. Ag/AgCl) (V)
1.6147-0.32
2.5174-0.35
3.0234-0.39

Data synthesized from research on nickel-montmorillonite nanocomposites.[1]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_char Characterization sub_prep Substrate Preparation electro_dep Electrochemical Deposition sub_prep->electro_dep Cleaned Substrate mmt_prep MMT Exfoliation (24h Stirring) bath_prep Plating Bath Preparation mmt_prep->bath_prep Exfoliated MMT bath_prep->electro_dep Ni-Silicate Bath sem SEM/EDX electro_dep->sem Film Morphology & Composition xrd XRD electro_dep->xrd Crystal Structure hardness Nanoindentation electro_dep->hardness Mechanical Properties corrosion Electrochemical Corrosion Testing electro_dep->corrosion Corrosion Resistance

References

Application Notes and Protocols: Nickel Silicate for Heavy Metal Adsorption in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination in wastewater is a significant environmental and health concern, demanding efficient and cost-effective remediation technologies. Nickel silicate, a versatile material, has emerged as a promising adsorbent for the removal of various heavy metal ions from aqueous solutions. Its high surface area, porous structure, and the presence of active functional groups contribute to its excellent adsorption capabilities. These application notes provide a comprehensive overview of the synthesis, characterization, and application of this compound for heavy metal adsorption, along with detailed experimental protocols.

The primary mechanisms involved in heavy metal removal by this compound include ion exchange, surface complexation, and precipitation. The silicate framework provides sites for the exchange of nickel ions with other heavy metal cations, while surface hydroxyl groups can form stable complexes with metal ions. Under certain pH conditions, precipitation of metal hydroxides on the adsorbent surface can also contribute to the removal process.

Data Presentation

Adsorption Performance of this compound and Other Adsorbents

The following table summarizes the maximum adsorption capacities (q_max) of various adsorbents for different heavy metals. This data allows for a comparative assessment of the performance of this compound against other commonly used materials.

AdsorbentTarget Heavy MetalMaximum Adsorption Capacity (mg/g)Reference
This compound (Hierarchical Porous)Basic Fuchsin (dye)120.7[1]
Silica-based compositePb²⁺5-10[2]
Silica-based compositeNi²⁺1-6[2]
PEI/sodium silicate compositeCu²⁺137[2]
PEI-silica nanoparticlesCr³⁺183.7[2]
Silica core and polyelectrolyte shellPb²⁺125.68[2]
Carbonated Moroccan ClayNi²⁺59.163[3]
Natural BentoniteNi²⁺26.32[4]
Natural BentonitePb²⁺85.47[4]
Natural BentoniteCd²⁺31.25[4]
Natural BentoniteCu²⁺32.26[4]
Cellulose-graft-acrylic acid hydrogelsCd²⁺562.7[5]
Cellulose-graft-acrylic acid hydrogelsPb²⁺825.7[5]
Cellulose-graft-acrylic acid hydrogelsNi²⁺380.1[5]
Influence of Experimental Parameters on Adsorption Efficiency

The efficiency of heavy metal adsorption by this compound is influenced by several key parameters. Understanding these effects is crucial for optimizing the wastewater treatment process.

ParameterEffect on AdsorptionOptimal Range/Condition
pH Significantly affects the surface charge of the adsorbent and the speciation of metal ions. Adsorption is generally lower at acidic pH due to competition with H⁺ ions and increases with pH to a certain point before precipitation occurs.Generally, pH 5-8 is optimal for cationic heavy metal adsorption.[6]
Contact Time Adsorption is rapid initially, followed by a slower approach to equilibrium.Equilibrium is typically reached within 30-120 minutes.[5][6]
Adsorbent Dosage Increasing the adsorbent dosage generally increases the percentage of metal removal due to the availability of more active sites.Dependent on the initial concentration of heavy metals and the desired removal efficiency.
Initial Metal Ion Concentration The adsorption capacity (mg/g) generally increases with the initial metal ion concentration until the active sites are saturated.-
Temperature The effect of temperature can indicate whether the adsorption process is endothermic or exothermic.Varies depending on the specific metal ion and adsorbent.

Experimental Protocols

Protocol 1: Synthesis of this compound Adsorbent via Hydrothermal Method

This protocol describes the synthesis of hierarchical porous this compound microspheres.[1]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Tetraethoxysilane (TEOS)

  • Urea (CO(NH₂)₂)

  • Deionized (DI) water

Procedure:

  • Dissolve 0.5043 g (2.12 mmol) of NiCl₂·6H₂O and 0.4420 g (2.12 mmol) of TEOS in 64 mL of DI water in a conical flask.

  • Add 0.8 g (13.3 mmol) of urea to the solution.

  • Stir the mixture vigorously for 30 minutes.

  • Transfer the resulting solution to a 100 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 210 °C for 12 hours.

  • Allow the autoclave to cool down to room temperature.

  • Collect the solid product by filtration and wash it thoroughly with DI water.

  • Dry the final this compound product at 75 °C for 12 hours.

Protocol 2: Characterization of this compound Adsorbent

To understand the physicochemical properties of the synthesized this compound, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the material.[7][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the adsorbent surface, such as Si-O-Si and Ni-O-Si bonds.[7][9]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the adsorbent.[3][8]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution, which are crucial for adsorption capacity.

Protocol 3: Batch Adsorption Experiments for Heavy Metal Removal

This protocol outlines the procedure for evaluating the heavy metal adsorption performance of the synthesized this compound.

Materials:

  • Synthesized this compound adsorbent

  • Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, Cd(NO₃)₂, Cu(NO₃)₂, Ni(NO₃)₂)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Deionized (DI) water

Procedure:

  • Prepare a series of heavy metal solutions of known concentrations by diluting the stock solutions with DI water.

  • For each experiment, add a specific amount of this compound adsorbent to a known volume of the heavy metal solution in a flask.

  • Adjust the initial pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH.

  • Agitate the flasks at a constant speed and temperature for a predetermined contact time.

  • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

  • Analyze the final concentration of the heavy metal in the filtrate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

    • C₀ and Cₑ are the initial and equilibrium concentrations of the heavy metal (mg/L), respectively.

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

Protocol 4: Adsorbent Regeneration and Reuse

Investigating the reusability of the adsorbent is crucial for its practical and economic viability.

Procedure:

  • After the adsorption experiment, collect the spent this compound adsorbent.

  • Wash the adsorbent with DI water to remove any unadsorbed metal ions.

  • Desorb the adsorbed heavy metals by treating the adsorbent with an appropriate eluent (e.g., a dilute acidic solution like 0.1 M HCl or HNO₃).

  • Agitate the mixture for a specific time to ensure complete desorption.

  • Separate the regenerated adsorbent by filtration and wash it thoroughly with DI water until the pH is neutral.

  • Dry the regenerated adsorbent and reuse it for subsequent adsorption cycles.

  • Evaluate the adsorption capacity of the regenerated adsorbent to determine its efficiency over multiple cycles.

Visualizations

Experimental_Workflow cluster_synthesis Adsorbent Synthesis cluster_adsorption Adsorption Studies cluster_regeneration Regeneration & Reuse S1 Precursor Preparation (e.g., NiCl₂, TEOS) S2 Hydrothermal/ Sol-Gel Reaction S1->S2 S3 Washing & Drying S2->S3 S4 Characterization (XRD, FTIR, SEM, BET) S3->S4 A2 Batch Adsorption (pH, time, concentration variation) S4->A2 A1 Wastewater (Heavy Metal Solution) A1->A2 A3 Solid-Liquid Separation A2->A3 A4 Analysis of Filtrate (AAS/ICP-OES) A3->A4 R1 Spent Adsorbent A3->R1 R2 Desorption with Eluent R1->R2 R3 Washing & Drying R2->R3 R4 Reusability Test R3->R4 R4->A2 Recycled Adsorbent

Caption: Experimental workflow for heavy metal adsorption using this compound.

Adsorption_Mechanism cluster_mechanisms Adsorption Mechanisms Adsorbent This compound Surface MetalIon Heavy Metal Ion (Mⁿ⁺) IonExchange Ion Exchange MetalIon->IonExchange Complexation Surface Complexation MetalIon->Complexation Precipitation Precipitation MetalIon->Precipitation IonExchange->Adsorbent Ni²⁺ release Complexation->Adsorbent Precipitation->Adsorbent

Caption: Mechanisms of heavy metal adsorption on this compound.

Synthesis_Process P1 Nickel Precursor (e.g., NiCl₂·6H₂O) Mix Mixing & Stirring P1->Mix P2 Silicon Precursor (e.g., TEOS) P2->Mix P3 Solvent (Deionized Water) P3->Mix P4 Precipitating/Hydrolyzing Agent (e.g., Urea) P4->Mix Reaction Hydrothermal Reaction (High Temp & Pressure) Mix->Reaction Product This compound (Solid Product) Reaction->Product

Caption: Hydrothermal synthesis process of this compound.

References

Scalable Synthesis of Nickel Silicate for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of scalable synthesis methods for nickel silicate, a versatile material with significant potential in various industrial applications, including catalysis, energy storage, and adsorption. This document details established protocols for hydrothermal, co-precipitation, sol-gel, and mechanochemical synthesis routes, presenting quantitative data in accessible formats and visualizing experimental workflows.

Introduction to this compound and its Industrial Significance

This compound, particularly in its hydrated and amorphous forms, has garnered considerable attention due to its unique physicochemical properties. Its high surface area, tunable porosity, and the synergistic effects between nickel and silica make it a highly effective catalyst and a promising material for energy storage devices. In catalysis, this compound is extensively used for processes such as CO2 methanation, steam reforming of methane, hydrogenation, and dehydrogenation reactions. Its application is also expanding into the energy sector, with research demonstrating its potential as an anode material for lithium-ion batteries and in supercapacitors.[1] The scalability of its synthesis is a critical factor for its widespread industrial adoption.

Synthesis Methodologies: An Overview

Several methods have been developed for the synthesis of this compound, each offering distinct advantages in terms of scalability, cost-effectiveness, and control over the final material properties.

  • Hydrothermal Synthesis: This method involves the reaction of nickel and silicon precursors in an aqueous solution under elevated temperature and pressure in a sealed vessel (autoclave). It is particularly effective for producing crystalline materials with well-defined morphologies.[2][3]

  • Co-precipitation: This technique involves the simultaneous precipitation of nickel and silicate species from a solution by adding a precipitating agent. It is a relatively simple, cost-effective, and scalable method for producing amorphous or poorly crystalline this compound with a high dispersion of nickel.[4][5]

  • Sol-Gel Synthesis: This method utilizes the hydrolysis and condensation of molecular precursors (typically alkoxides) to form a "sol" (a colloidal suspension) that is then converted into a "gel" with a three-dimensional network structure. The subsequent drying and calcination of the gel yield the final this compound material. The sol-gel process offers excellent control over the material's purity, homogeneity, and textural properties.[6][7][8]

  • Mechanochemical Synthesis: This solvent-free method involves the use of mechanical energy, typically through ball milling, to induce chemical reactions and structural changes in solid-state precursors. It is an environmentally friendly and scalable approach for producing nanocomposites and amorphous materials.[9][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various scalable synthesis methods for this compound, providing a comparative overview of precursors, reaction conditions, and resulting material properties.

Table 1: Hydrothermal Synthesis of this compound

Nickel PrecursorSilicon PrecursorTemperature (°C)Time (h)Ni Loading (wt%)Surface Area (m²/g)Particle Size (nm)ApplicationPerformanceReference
Nickel NitrateFumed Silica18024-7234.3--CO2 Methanation>80% CO2 conversion, ~100% CH4 selectivity[3]
Nickel ChlorideSodium Silicate150-20012-48-552-Li-ion Battery729 mAh/g reversible capacity
Nickel NitrateTEOS18012-4118.5Glycerol Dry Reforming31-50% glycerol conversion[12]

Table 2: Co-precipitation Synthesis of this compound

Nickel PrecursorSilicon PrecursorPrecipitating AgentpHTemperature (°C)Ni Loading (wt%)Surface Area (m²/g)Particle Size (nm)ApplicationPerformanceReference
Nickel NitrateSodium SilicateSodium Carbonate8.5-1180-90--17.8CatalysisHigh dispersion of Ni[4][13]
Nickel ChlorideSilica GelSodium Hydroxide9-11Room Temp.-High50-60CatalysisUniform particle distribution[4]
Nickel Sulfate-Sodium Hydroxide11-11.5~60--~10,000 (secondary)Li-ion Battery Cathode-[5]

Table 3: Sol-Gel Synthesis of this compound

Nickel PrecursorSilicon PrecursorGelling AgentCalcination Temp (°C)Ni Loading (wt%)Surface Area (m²/g)Particle Size (nm)ApplicationPerformanceReference
Nickel ChlorideTEOSSodium Hydroxide290-322.7~19GeneralNanocrystalline NiO[6]
Nickel Nitrate-Sodium Hydroxide550--26.8-38GeneralNanocrystalline NiO[14][15]

Table 4: Mechanochemical Synthesis of this compound

Nickel PrecursorSilicon Precursor/SupportMilling Time (h)Ball-to-Powder RatioNi Loading (wt%)Surface Area (m²/g)Particle Size (nm)ApplicationPerformanceReference
Nickel AcetateGraphene Oxide0.5-3-8--Catalysis, Supercapacitors-[9]
Nickel Sulfate------Supercapacitors269.3 F/g[16]

Experimental Protocols

This section provides detailed, step-by-step protocols for the laboratory-scale synthesis of this compound using hydrothermal, co-precipitation, and sol-gel methods. These protocols are designed to be scalable for industrial applications with appropriate engineering considerations.

Protocol for Hydrothermal Synthesis of this compound Catalyst

This protocol is adapted from methodologies for synthesizing high-loading this compound catalysts for applications such as CO2 methanation.[2][3]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Fumed silica (SiO₂)

  • Urea (CO(NH₂)₂)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating plate

  • Oven

  • Tube furnace

  • Buchner funnel and filter paper

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a calculated amount of Nickel(II) nitrate hexahydrate and urea in deionized water in a beaker. The amount of nickel precursor should be calculated to achieve the desired Ni loading (e.g., 34.3 wt%).

    • In a separate beaker, disperse the required amount of fumed silica in deionized water and sonicate for 30 minutes to ensure a homogeneous suspension.

  • Hydrothermal Reaction:

    • Combine the nickel nitrate/urea solution and the silica suspension in the Teflon liner of the autoclave.

    • Stir the mixture vigorously for 1 hour at room temperature.

    • Seal the autoclave and place it in an oven preheated to 180°C.

    • Maintain the temperature for 48 hours.

  • Product Recovery and Drying:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Filter the resulting green precipitate using a Buchner funnel and wash it thoroughly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the obtained solid in an oven at 100°C overnight.

  • Calcination and Reduction (for catalyst activation):

    • Place the dried powder in a ceramic boat and transfer it to a tube furnace.

    • Calcine the material in air at 500°C for 4 hours with a heating rate of 5°C/min.

    • After cooling, reduce the calcined powder under a flow of H₂/N₂ mixture (e.g., 10% H₂) at 500°C for 4 hours.

Protocol for Co-precipitation Synthesis of this compound

This protocol outlines a general co-precipitation method adaptable for producing this compound catalysts.[4][13]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium silicate solution (Na₂SiO₃)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution (1 M)

  • Deionized water

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, pH probe, and dropping funnels

  • Thermostatic water bath

  • Centrifuge or filtration setup

  • Drying oven

  • Muffle furnace

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of the nickel salt (e.g., 1 M NiCl₂).

    • Prepare an aqueous solution of sodium silicate.

    • Prepare a 1 M solution of the precipitating agent (NaOH or Na₂CO₃).

  • Co-precipitation:

    • Add the sodium silicate solution to the jacketed reactor and heat to the desired temperature (e.g., 80°C) while stirring.

    • Simultaneously and dropwise, add the nickel salt solution and the precipitating agent solution to the reactor. Maintain a constant pH (e.g., 9-10) by adjusting the addition rate of the precipitating agent.

    • Continue the stirring for 2-4 hours at the set temperature to age the precipitate.

  • Washing and Drying:

    • Separate the precipitate from the solution by centrifugation or filtration.

    • Wash the solid repeatedly with deionized water until the filtrate is neutral and free of chloride or nitrate ions.

    • Dry the resulting filter cake in an oven at 110°C for 12 hours.

  • Calcination:

    • Calcine the dried powder in a muffle furnace at a specified temperature (e.g., 400-600°C) for 3-5 hours to obtain the final this compound material.

Protocol for Sol-Gel Synthesis of Nickel Oxide-Silica Composite

This protocol is based on the synthesis of nanocrystalline nickel oxide within a silica matrix.[6][8]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

  • Drying oven

  • Muffle furnace

Procedure:

  • Sol Preparation:

    • Dissolve 1.5 g of NiCl₂·6H₂O in 70 mL of absolute ethanol in a round bottom flask with stirring.

    • In a separate beaker, dissolve 0.5 g of NaOH in 100 mL of absolute ethanol.

  • Gelation:

    • Slowly add the NaOH solution dropwise to the nickel chloride solution while stirring vigorously at room temperature.

    • After the addition of NaOH, add the desired amount of TEOS to the mixture.

    • Continue stirring the mixture for 2 hours. A light green gel will form.

  • Aging and Washing:

    • Age the gel for 24 hours at room temperature.

    • Filter the gel and wash it thoroughly with distilled water and then with ethanol to remove unreacted precursors and byproducts.

  • Drying and Calcination:

    • Dry the washed gel in an oven at 80°C overnight.

    • Calcine the dried powder in a muffle furnace at approximately 300-500°C for 2-4 hours to obtain the nickel oxide-silica composite.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for this compound synthesis and the logical relationships between synthesis parameters and the final material properties.

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis Processing Ni_precursor Nickel Precursor Solution Mixing Mixing & Homogenization Ni_precursor->Mixing Si_precursor Silicon Precursor Suspension/Solution Si_precursor->Mixing Reaction Chemical Reaction (Hydrothermal/Precipitation/Gelation/Milling) Mixing->Reaction pH, Temp, Time Control Separation Separation (Filtration/Centrifugation) Reaction->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Calcination Calcination/Reduction Drying->Calcination Final_Product This compound Product Calcination->Final_Product

Caption: General experimental workflow for this compound synthesis.

parameter_relationships cluster_params Synthesis Parameters cluster_props Material Properties cluster_perf Industrial Performance Precursors Precursor Type & Concentration Morphology Morphology & Particle Size Precursors->Morphology NiDispersion Ni Dispersion & Loading Precursors->NiDispersion Temperature Reaction Temperature Temperature->Morphology Crystallinity Crystallinity Temperature->Crystallinity Time Reaction Time Time->Crystallinity pH pH Level pH->Morphology Method Synthesis Method (Hydrothermal, Co-precipitation, etc.) SurfaceArea Surface Area & Porosity Method->SurfaceArea Method->Crystallinity CatalyticActivity Catalytic Activity & Selectivity Morphology->CatalyticActivity Electrochemical Electrochemical Performance Morphology->Electrochemical SurfaceArea->CatalyticActivity SurfaceArea->Electrochemical Stability Stability & Durability Crystallinity->Stability NiDispersion->CatalyticActivity NiDispersion->Electrochemical

Caption: Relationship between synthesis parameters and material properties.

References

Troubleshooting & Optimization

challenges in the hydrothermal synthesis of nickel silicate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydrothermal Synthesis of Nickel Silicate. This guide is designed for researchers, scientists, and professionals to navigate the common challenges encountered during the synthesis process.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the hydrothermal synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is my final product amorphous instead of crystalline?

Possible Causes:

  • Insufficient Hydrothermal Temperature: The temperature may be too low to overcome the activation energy required for crystallization.

  • Inadequate Reaction Time: The synthesis duration might not be long enough for crystal nucleation and growth to occur.

  • Incorrect pH Level: The pH of the precursor solution significantly influences the solubility of reactants and the stability of intermediate phases, which are crucial for crystallization.

Solutions:

  • Optimize Temperature: Gradually increase the hydrothermal temperature. Most this compound phases crystallize effectively between 180°C and 200°C.[1][2][3]

  • Extend Reaction Time: Increase the duration of the hydrothermal treatment. A common range is 24 to 48 hours.[4][5]

  • Adjust pH: Ensure the pH is within the optimal range for the desired phase. Alkaline environments, often created using NaOH or urea, are typically required.[1][2][6]

Q2: How can I control the morphology of the this compound (e.g., nanotubes vs. nanosheets)?

Possible Causes:

  • Incorrect Ni/Si Molar Ratio: The stoichiometry of the nickel and silicon precursors is a primary determinant of the final morphology.

  • Suboptimal Alkali Concentration: The concentration of the mineralizer (e.g., NaOH) influences the growth kinetics and can direct the formation of specific nanostructures.[1][2]

  • Wrong Choice of Precursors: The type of nickel salt (e.g., Ni(NO₃)₂, NiCl₂) and silica source (e.g., sodium silicate, TEOS) can affect the reaction pathway.[6][7]

Solutions:

  • Tune Ni/Si Ratio: Systematically vary the molar ratio of your nickel and silicon precursors. For Ni₃Si₂O₅(OH)₄, a Ni/Si ratio of 1.5 has been shown to be ideal for forming pure nanotubes. Lower ratios tend to produce nanosheets, while higher ratios can lead to impurities like β-Ni(OH)₂.[1][2]

  • Vary Alkali Concentration: Adjust the concentration of your alkali source. For instance, while nanotubes can form over a wide range of NaOH concentrations (2-10 wt%), higher concentrations can lead to nanotubes with a larger aspect ratio.[1][2]

  • Select Appropriate Precursors: Experiment with different precursor materials. The reactivity and hydrolysis rates of different salts and silica sources can favor different morphologies.

Q3: My product contains impurities, such as β-Ni(OH)₂ or unreacted silica. How can I improve purity?

Possible Causes:

  • Excess Nickel Precursor: A high Ni/Si molar ratio (>1.5) often leads to the co-precipitation of β-Ni(OH)₂ alongside the desired this compound.[1]

  • Inhomogeneous Precursor Mixture: Poor mixing of the reactants can lead to localized areas with incorrect stoichiometry, resulting in side reactions.

  • Incorrect pH: The pH affects the relative precipitation rates of nickel hydroxide and this compound.

Solutions:

  • Optimize Stoichiometry: Carefully control the Ni/Si molar ratio. An ideal ratio of 1.5 is often cited for pure phase Ni₃Si₂O₅(OH)₄ nanotube synthesis.[1][2]

  • Ensure Homogeneous Mixing: Vigorously stir the precursor solution for an adequate amount of time (e.g., 30 minutes or more) before transferring it to the autoclave.[5]

  • Control pH: Maintain a stable and optimal pH throughout the precipitation and hydrothermal process. The use of buffering agents or a controlled addition of the precipitating agent can help.

Q4: The yield of my this compound synthesis is very low. What could be the reason?

Possible Causes:

  • Suboptimal pH: If the pH is too low, the silica precursor may not dissolve or react sufficiently. If it's too high, nickel may precipitate preferentially as nickel hydroxide.

  • Loss of Material During Washing: Aggressive washing and centrifugation steps can lead to the loss of fine, nanoscale product.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient time or temperature.

Solutions:

  • Fine-Tune pH: Systematically investigate the effect of pH on yield to find the optimal value for your specific precursors and desired product.

  • Optimize Washing Procedure: Use a less aggressive centrifugation speed or longer centrifugation times. Minimize the number of washing cycles while ensuring impurity removal.

  • Increase Reaction Time/Temperature: As with improving crystallinity, increasing the reaction time and/or temperature can help drive the reaction to completion.[8]

Data Summary

The following table summarizes the influence of key hydrothermal synthesis parameters on the final this compound product, based on findings from various studies.

ParameterValue / ConditionObserved Outcome on Ni₃Si₂O₅(OH)₄Reference(s)
Ni/Si Molar Ratio < 1.5Formation of small, nickel-deficient nanosheets.[1]
1.5 Ideal for pure, crystalline multiwalled nanotubes. [1][2]
> 1.5Formation of nanotubes mixed with β-Ni(OH)₂ nanosheets.[1]
Alkali (NaOH) Conc. 2 - 10 wt%Nanotubes are formed within this range.[1]
10 wt%Produces longer nanotubes (higher aspect ratio, ~300 nm).[1]
Temperature 195 °CEffective for the synthesis of crystalline nanotubes.[1][2]
Precursors NiCl₂ and TEOSCan produce nanosheet-assembled microspheres.[6]
Ni(NO₃)₂ and Sodium SilicateOrder of addition of reactants influences precursor properties.[7][9]

Experimental Protocols

Detailed Protocol: Hydrothermal Synthesis of this compound Nanotubes

This protocol is a representative example for synthesizing Ni₃Si₂O₅(OH)₄ nanotubes, adapted from established methodologies.[1][2]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Tetraethyl orthosilicate (TEOS) or Sodium Silicate Solution (Na₂SiO₃)

  • Sodium Hydroxide (NaOH)

  • Deionized (DI) Water

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the nickel salt and a separate solution for the silica source.

    • For a target Ni/Si molar ratio of 1.5, calculate the required mass of each precursor.

    • In a typical synthesis, dissolve the nickel salt in DI water. In a separate beaker, hydrolyze TEOS in a water/ethanol mixture or dissolve sodium silicate in DI water.

  • Mixing and pH Adjustment:

    • Slowly add the silica source solution to the nickel salt solution under vigorous stirring.

    • Prepare a separate NaOH solution (e.g., to achieve a final concentration of 2-10 wt% in the total volume).

    • Add the NaOH solution dropwise to the Ni/Si mixture while stirring continuously until the desired pH or concentration is reached. A precipitate will form.

    • Continue stirring the resulting suspension for at least 30 minutes to ensure homogeneity.

  • Hydrothermal Treatment:

    • Transfer the homogeneous suspension into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 195°C for 24-48 hours.

  • Product Collection and Cleaning:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant and wash the precipitate several times by resuspending it in DI water and ethanol to remove any unreacted precursors and NaOH.

    • After the final wash, dry the product in an oven at 60-80°C overnight.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and troubleshooting logic for the hydrothermal synthesis of this compound.

G cluster_workflow Experimental Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Start prep Prepare Precursor Solutions (Ni & Si) start->prep mix Mix & Adjust pH with NaOH prep->mix hydro Hydrothermal Rx (Autoclave @ 180-200°C) mix->hydro wash Wash & Centrifuge Product hydro->wash dry Dry Final Product (60-80°C) wash->dry char Characterization (XRD, SEM, TEM) dry->char

Caption: General experimental workflow for hydrothermal synthesis.

G cluster_troubleshooting Troubleshooting Guide: Poor Morphology Control problem problem cause cause solution solution prob1 Problem: Incorrect Morphology (e.g., Nanosheets instead of Nanotubes) cause1 Cause: Incorrect Ni/Si Ratio prob1->cause1 cause2 Cause: Suboptimal Alkali (NaOH) Conc. prob1->cause2 cause3 Cause: Impure/Wrong Precursors prob1->cause3 sol1 Solution: Adjust Ni/Si ratio to ~1.5 cause1->sol1 sol2 Solution: Vary NaOH wt% (higher % -> longer tubes) cause2->sol2 sol3 Solution: Verify precursor purity and stoichiometry cause3->sol3

Caption: Troubleshooting logic for morphology control issues.

G cluster_params Parameter Influence on Product Properties param param outcome outcome p1 Ni/Si Ratio o1 Morphology (Nanotubes, Nanosheets) p1->o1 strong o3 Phase Purity p1->o3 strong p2 Temperature o2 Crystallinity p2->o2 strong o4 Yield & Particle Size p2->o4 moderate p3 pH / Alkali Conc. p3->o1 moderate p3->o3 strong p4 Reaction Time p4->o2 moderate p4->o4 moderate

Caption: Relationship between synthesis parameters and outcomes.

References

improving the stability and activity of nickel silicate catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel silicate catalysts. The information is designed to help improve the stability and activity of these catalysts during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and application of this compound catalysts in a question-and-answer format.

Issue 1: Low Initial Catalytic Activity

Q: My newly synthesized this compound catalyst shows significantly lower activity than expected. What are the potential causes and how can I troubleshoot this?

A: Low initial activity in this compound catalysts can stem from several factors related to the synthesis and activation process. Here are the primary causes and corresponding troubleshooting steps:

  • Incomplete Reduction of Nickel Oxide: The active form of the catalyst is metallic nickel (Ni0), which is typically formed by the reduction of nickel oxide (NiO). Incomplete reduction leads to fewer active sites.

    • Troubleshooting:

      • Verify Reduction Protocol: Ensure the reduction temperature and time are adequate. Temperature-Programmed Reduction (TPR) can help determine the optimal reduction temperature for your specific catalyst.[1][2] A typical reduction is carried out at elevated temperatures (e.g., 300-500°C) in a hydrogen (H₂) atmosphere.[3]

      • Check for Impurities: Impurities in the reducing gas (e.g., traces of oxygen or water) can hinder the reduction process.[4] Use high-purity hydrogen and ensure the system is free of leaks.

  • Poor Nickel Dispersion: Large nickel particles have a lower surface-area-to-volume ratio, resulting in fewer exposed active sites.

    • Troubleshooting:

      • Optimize Synthesis Method: The preparation method significantly impacts nickel dispersion. Methods like urea-assisted impregnation can lead to smaller Ni particle sizes and stronger interactions with the silica support, enhancing dispersion.[5] Hydrothermal synthesis is another effective method for obtaining highly dispersed nickel nanoparticles.[6]

      • Characterize Particle Size: Use techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to determine the nickel particle size.[5] If the particles are too large, reconsider the synthesis protocol.

  • Presence of Surface Contaminants: Residues from precursors or solvents can block active sites.

    • Troubleshooting:

      • Ensure Thorough Washing: After synthesis, thoroughly wash the catalyst to remove any remaining precursor salts or byproducts.

      • Proper Calcination: Calcination before reduction helps to remove organic residues and decompose nickel precursors to nickel oxide. Ensure the calcination temperature and atmosphere are appropriate.

Issue 2: Rapid Catalyst Deactivation

Q: My catalyst shows good initial activity, but it deactivates quickly during the reaction. What are the common deactivation mechanisms and how can I mitigate them?

A: Rapid deactivation is a common challenge. The primary causes are sintering, carbon deposition (coking), and poisoning.

  • Sintering: At high reaction temperatures, nickel nanoparticles can agglomerate into larger particles, leading to a loss of active surface area.[7][8][9]

    • Mitigation Strategies:

      • Add Promoters: The addition of promoters like ceria (CeO₂) or zirconia (ZrO₂) can enhance the thermal stability of the catalyst and inhibit sintering.[10]

      • Strengthen Metal-Support Interaction: A strong interaction between nickel and the silica support can anchor the nickel particles and prevent their migration. Certain synthesis methods, like those forming nickel phyllosilicates, create strong metal-support interactions.[6]

      • Control Reaction Temperature: Operate at the lowest possible temperature that still provides adequate activity.

  • Carbon Deposition (Coking): In reactions involving hydrocarbons or carbon monoxide, carbonaceous species can deposit on the catalyst surface, blocking active sites.[11][12]

    • Mitigation Strategies:

      • Introduce Promoters: Basic promoters like potassium (K₂O) can help to reduce coke formation.[13][14]

      • Optimize Reaction Conditions: Adjusting the reactant feed ratio (e.g., increasing the H₂/CO₂ ratio in methanation) can minimize coking.

      • Regeneration: Deactivated catalysts can often be regenerated by removing the coke.

  • Poisoning: Certain substances in the feed stream can irreversibly bind to the active sites, leading to deactivation. Sulfur compounds are a common poison for nickel catalysts.[15]

    • Mitigation Strategies:

      • Purify Feed Stream: Ensure the reactants are free from poisons. Use gas purifiers if necessary.

      • Regeneration: Specific regeneration procedures may be required to remove certain poisons. For sulfur poisoning, treatment with steam or a hydrogen stream at high temperatures can be effective.[15]

Issue 3: Undesirable Change in Selectivity

Q: The selectivity of my catalyst towards the desired product has decreased over time. What could be causing this and how can I address it?

A: A drop in selectivity can be caused by changes in the catalyst structure or the reaction mechanism.

  • Changes in Nickel Particle Size: Sintering not only reduces activity but can also alter selectivity, as different reaction pathways may be favored on larger or smaller particles.

    • Troubleshooting:

      • Implement Anti-Sintering Strategies: Refer to the mitigation strategies for sintering mentioned above.

      • Characterize the Spent Catalyst: Analyze the particle size of the deactivated catalyst to confirm if sintering has occurred.

  • Formation of Different Active Sites: The reaction environment can sometimes lead to the formation of new phases or the restructuring of the catalyst surface, altering the nature of the active sites.

    • Troubleshooting:

      • In-situ Characterization: Techniques like in-situ XRD or in-situ spectroscopy can help to monitor the catalyst structure under reaction conditions.[16]

  • Coke Deposition: As mentioned earlier, coke can block certain active sites, which may disproportionately affect the reaction pathway leading to the desired product.

    • Troubleshooting:

      • Regenerate the Catalyst: A regeneration cycle to remove coke may restore selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical nickel loading for a this compound catalyst? A1: Nickel loading can vary widely depending on the application and synthesis method. Loadings from 5 wt% to as high as 60 wt% have been reported.[17] Higher loading does not always lead to higher activity due to the potential for particle agglomeration. The optimal loading should be determined experimentally for each specific reaction.

Q2: How can I regenerate a coked this compound catalyst? A2: A common method for regenerating a coked catalyst is through gasification of the carbon deposits. This can be done by treating the catalyst with an oxidizing agent at elevated temperatures. Common regeneration agents include:

  • Carbon Dioxide (CO₂): Treatment with CO₂ at temperatures around 600-700°C can effectively remove coke.[15][18]

  • Steam (H₂O): Steam gasification is another option for coke removal.

  • Air/Oxygen (O₂): While effective, direct oxidation with air or oxygen can lead to significant heat generation and potentially cause further sintering of the nickel particles.[18] Therefore, it should be performed with caution.

Q3: What are the advantages of using a mesoporous silica support? A3: Mesoporous silica supports like SBA-15 or MCM-41 offer several advantages:

  • High Surface Area: This allows for high dispersion of the nickel nanoparticles.

  • Uniform Pore Structure: This can improve mass transport of reactants and products.

  • Tunable Pore Size: The pore size can be tailored during synthesis to optimize catalyst performance for specific reactions.

Q4: How does the choice of nickel precursor affect the final catalyst? A4: The nickel precursor (e.g., nickel nitrate, nickel chloride, nickel acetate) can influence the catalyst's properties. Nickel nitrate is commonly used and often decomposes cleanly during calcination. The choice of precursor can affect the interaction with the support and the final particle size of the nickel.

Q5: Can I use this compound catalysts for liquid-phase reactions? A5: Yes, this compound catalysts are used in liquid-phase hydrogenation reactions. For example, silica-modified Raney nickel catalysts have shown excellent activity and selectivity in the hydrogenation of quinoline.[19][20] The stability of the catalyst in the solvent and under the reaction conditions is a key consideration.

Data Presentation

Table 1: Effect of Nickel Loading on CO₂ Methanation Performance of Ni/SiO₂ Catalysts Prepared by Sol-Gel Method

Catalyst (wt% Ni)Ni Dispersion (%)Ni Crystallite Size (nm)CO₂ Conversion (%) at 300°CCH₄ Selectivity (%) at 300°C
3013.8---
4012.9---
5011.04.67996
6010.1---

Data extracted from ChemRxiv, 2021.[17]

Table 2: Performance of Ni/SiO₂ Catalysts in Quinoline Hydrogenation

CatalystReaction Time (h)Quinoline Conversion (%)1,2,3,4-tetrahydroquinoline (py-THQ) Selectivity (%)
Raney Ni1>9994.6
Raney Ni12>9966.7
RNi@SiO₂-2->99>98

Data extracted from ACS Publications, 2023.[19]

Experimental Protocols

1. Catalyst Synthesis: Urea-Assisted Impregnation of Ni/SiO₂

This protocol is adapted from a method for preparing highly dispersed and stable Ni/SiO₂ catalysts.[5]

  • Prepare the Impregnation Solution:

    • Dissolve 0.496 g of Ni(NO₃)₂·6H₂O and 1.023 g of urea in 2.85 mL of deionized water.

    • Soncate the solution for 20 minutes to ensure complete dissolution and homogeneity.

  • Impregnation:

    • Add 1.90 g of silica support (e.g., 100-200 mesh) to the impregnation solution.

    • Let the mixture stand for 10 hours at room temperature to allow for even distribution of the nickel precursor within the silica pores.

  • Drying and Calcination:

    • Dry the impregnated support at 80°C for 10 hours to remove water.

    • Calcine the dried material in air at 600°C for 4 hours to decompose the nickel nitrate and urea, forming nickel oxide on the silica support.

  • Reduction:

    • Reduce the calcined catalyst in a stream of H₂ (e.g., 5% H₂ in Ar) at an elevated temperature (determined by TPR, e.g., 500-700°C) for a sufficient time (e.g., 2-4 hours) to convert the NiO to active metallic Ni.

2. Catalyst Characterization: Temperature-Programmed Reduction (TPR)

TPR is used to determine the reduction temperature of the nickel oxide species in the catalyst.[1]

  • Sample Preparation: Place a known amount of the calcined catalyst (e.g., 50-100 mg) in a quartz U-tube reactor.

  • Pre-treatment: Heat the sample in an inert gas flow (e.g., Ar or N₂) to a specific temperature (e.g., 120-150°C) to remove adsorbed water and other volatile impurities.[2]

  • Reduction:

    • Cool the sample to room temperature.

    • Switch to a reducing gas mixture (e.g., 5-10% H₂ in Ar) at a constant flow rate.

    • Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature (e.g., 900°C).

  • Data Acquisition: Continuously monitor the H₂ concentration in the effluent gas using a thermal conductivity detector (TCD). The consumption of H₂ as a function of temperature provides the TPR profile, with peaks indicating the temperatures at which reduction occurs.

3. Catalyst Characterization: X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the catalyst and to estimate the average crystallite size of the nickel particles.[16]

  • Sample Preparation: Finely grind the catalyst sample to a homogenous powder. Mount the powder on a sample holder.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Scan the sample over a range of 2θ angles (e.g., 10-90°) using a specific X-ray source (e.g., Cu Kα).

  • Data Analysis:

    • Phase Identification: Compare the positions and intensities of the diffraction peaks in the obtained pattern with standard diffraction patterns from a database (e.g., JCPDS-ICDD) to identify the crystalline phases (e.g., Ni, NiO, SiO₂).

    • Crystallite Size Estimation: Use the Scherrer equation to estimate the average crystallite size of the nickel particles from the broadening of the diffraction peaks. The main diffraction peaks for face-centered cubic (FCC) nickel are typically observed around 2θ = 44.5°, 51.8°, and 76.4°.[21]

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_activation Activation cluster_characterization Characterization cluster_testing Catalytic Testing s1 Precursor Solution (Ni salt + Urea) s2 Impregnation on SiO₂ Support s1->s2 s3 Drying s2->s3 s4 Calcination s3->s4 a1 Reduction (H₂ flow) s4->a1 NiO/SiO₂ c1 XRD s4->c1 c2 TPR s4->c2 c3 TEM a1->c3 t1 Performance Evaluation (Activity, Selectivity) a1->t1 Active Ni/SiO₂ t2 Stability Test t1->t2

Caption: Experimental workflow for this compound catalyst synthesis, activation, characterization, and testing.

troubleshooting_deactivation Deactivation Catalyst Deactivation Sintering Sintering Deactivation->Sintering Coking Carbon Deposition (Coking) Deactivation->Coking Poisoning Poisoning Deactivation->Poisoning Sol_Sintering Add Promoters (CeO₂, ZrO₂) Strengthen Metal-Support Interaction Sintering->Sol_Sintering Sol_Coking Add Promoters (K₂O) Optimize Feed Ratio Regeneration Coking->Sol_Coking Sol_Poisoning Purify Feed Stream Regeneration Poisoning->Sol_Poisoning

Caption: Common causes of this compound catalyst deactivation and their respective mitigation strategies.

References

Technical Support Center: Overcoming Poor Conductivity of Nickel Silicate Anodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to overcome the poor conductivity of nickel silicate anodes in batteries.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, electrode fabrication, and electrochemical testing of this compound-based anodes.

Problem 1: Low Initial Capacity and High First-Cycle Irreversible Capacity Loss

Symptoms:

  • The initial discharge capacity is significantly lower than the theoretical capacity of this compound.

  • The coulombic efficiency of the first cycle is below 80%.

Possible Causes and Solutions:

Possible CauseDiagnostic StepsRecommended Solutions
Incomplete Conversion to this compound Perform X-ray Diffraction (XRD) on your synthesized powder. Look for peaks corresponding to unreacted precursors like SiO₂ or nickel salts.Optimize the hydrothermal/synthesis reaction time and temperature. Ensure proper stoichiometric ratios of nickel and silicon precursors.
Poor Electrical Contact within the Electrode Examine the electrode surface using Scanning Electron Microscopy (SEM) for cracks or delamination. Perform Electrochemical Impedance Spectroscopy (EIS) to check for high charge transfer resistance.- Adjust the slurry composition: increase the conductive additive (e.g., carbon black) content. - Optimize the binder content and type (e.g., CMC, PAA) to ensure good adhesion.[1][2][3] - Ensure uniform slurry mixing and coating.
Excessive Solid Electrolyte Interphase (SEI) Formation Analyze the surface of the cycled electrode using X-ray Photoelectron Spectroscopy (XPS) to identify SEI components. A thick or unstable SEI can consume a large amount of lithium ions in the first cycle.- Use electrolyte additives like Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) to form a more stable SEI layer.[4] - Apply a thin, uniform carbon coating to the this compound particles to limit direct contact with the electrolyte.[5][6][7]
Particle Agglomeration Observe the particle morphology using SEM or Transmission Electron Microscopy (TEM). Large agglomerates reduce the electrochemically active surface area.- Improve the dispersion of particles during slurry preparation using techniques like ultrasonication or ball milling. - Synthesize this compound directly on a conductive substrate like reduced graphene oxide (rGO) to prevent agglomeration.
Problem 2: Rapid Capacity Fading and Poor Cycling Stability

Symptoms:

  • The discharge capacity drops significantly within the first 50-100 cycles.

  • Coulombic efficiency is erratic after the initial cycles.

Possible Causes and Solutions:

Possible CauseDiagnostic StepsRecommended Solutions
Particle Pulverization due to Volume Changes Use ex-situ SEM to observe the electrode morphology after several cycles. Look for cracks and fragmentation of the active material particles.- Synthesize nanostructured this compound (e.g., nanosheets, nanotubes) to better accommodate volume expansion. - Create a composite with a buffering matrix like carbon or rGO.
Loss of Electrical Contact Monitor the evolution of impedance using EIS over multiple cycles. An increasing charge transfer resistance indicates a loss of electrical contact between particles and the current collector.- Use a binder with strong adhesion and good mechanical properties, such as Polyacrylic Acid (PAA) or Sodium Carboxymethyl Cellulose (CMC).[1][2][3] - Incorporate conductive additives that can form a robust conductive network, like carbon nanotubes.
Unstable SEI Layer The continuous breakdown and reformation of the SEI layer consumes lithium and electrolyte, leading to capacity fade. This can be inferred from a gradual decrease in coulombic efficiency.- Optimize the electrolyte composition with film-forming additives.[4] - A stable carbon coating can help maintain a stable SEI.[5][6][7]
Corrosion of the Anode Surface Post-mortem analysis of the cycled cell can reveal corrosion products on the anode surface. This is a primary failure mechanism in the early stages of cycling.[8]- Ensure a high-purity, inert atmosphere during cell assembly to minimize moisture and oxygen contamination. - Use high-purity electrolyte and electrode components.
Problem 3: Poor Rate Capability

Symptoms:

  • The specific capacity decreases drastically as the C-rate increases.

Possible Causes and Solutions:

Possible CauseDiagnostic StepsRecommended Solutions
High Ionic and Electronic Resistance Perform EIS at different states of charge to separate the contributions of ionic and electronic resistance. A large semicircle in the Nyquist plot at high-to-medium frequencies indicates high charge transfer resistance.- Incorporate highly conductive materials like reduced graphene oxide (rGO) into the this compound structure. - Form nickel silicide (NiSiₓ) phases, which have higher electronic conductivity than this compound.[9] - Optimize the electrode porosity to ensure good electrolyte penetration and ion transport.
Thick Electrode Coating Measure the thickness of the electrode coating. Thicker electrodes can have longer ion diffusion pathways, limiting high-rate performance.- Prepare thinner electrodes, though this may come at the cost of lower areal capacity.
Insufficiently Conductive Network Review the composition of your electrode slurry. A low percentage of conductive additives can lead to poor electronic pathways.- Increase the proportion of conductive additives like carbon black or graphite in the electrode slurry.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor conductivity of this compound anodes?

A1: The intrinsic electronic conductivity of this compound is low, which hinders efficient electron transport to the active material during the electrochemical reaction. This leads to high internal resistance, poor rate capability, and low utilization of the active material.

Q2: How does creating a composite with reduced graphene oxide (rGO) improve performance?

A2: Reduced graphene oxide has excellent electrical conductivity and a large surface area. By synthesizing this compound nanosheets directly on rGO, a composite material is formed where the rGO acts as a conductive backbone. This provides efficient pathways for electron transport, buffers the volume changes of this compound during lithiation/delithiation, and prevents the agglomeration of nanosheets.

Q3: What is the difference between using this compound and forming nickel silicide?

A3: this compound is a compound containing nickel, silicon, and oxygen. In contrast, nickel silicide (e.g., NiSi, NiSi₂) is an alloy of nickel and silicon. Nickel silicides generally exhibit significantly higher electronic conductivity than nickel silicates. Forming a nickel silicide layer on a silicon-based anode can improve conductivity and act as a protective layer to stabilize the SEI.[9]

Q4: What are the key parameters to control during the hydrothermal synthesis of this compound/rGO composites?

A4: The key parameters include the concentration of nickel and silicon precursors, the ratio of precursors to graphene oxide, the reaction temperature, and the reaction time. These factors influence the morphology, crystallinity, and uniformity of the this compound nanosheets grown on the rGO, which in turn affect the electrochemical performance.

Q5: How does the choice of binder affect the performance of this compound anodes?

A5: The binder plays a crucial role in maintaining the mechanical integrity of the electrode, especially given the volume changes that can occur during cycling. Binders like Polyvinylidene Fluoride (PVDF) may not provide sufficient adhesion and flexibility. Water-based binders such as Sodium Carboxymethyl Cellulose (CMC) and Polyacrylic Acid (PAA) can form strong hydrogen bonds with the surface of the active material, leading to better adhesion and improved cycling stability.[1][2][3][10]

Q6: What electrochemical techniques are essential for evaluating the performance of this compound anodes?

A6:

  • Cyclic Voltammetry (CV): To identify the redox potentials and understand the electrochemical reaction mechanisms. Running CV at different scan rates can provide insights into the kinetics of the electrode processes.[11][12][13][14][15]

  • Galvanostatic Cycling: To determine the specific capacity, coulombic efficiency, and cycling stability of the anode.

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the different resistance components within the cell, such as the solution resistance, SEI layer resistance, and charge transfer resistance. This is crucial for diagnosing conductivity issues.[16][17][18][19][20]

Quantitative Data Summary

The following tables summarize the electrochemical performance of this compound anodes with various modifications to improve conductivity.

Table 1: Performance of this compound/rGO Composites

MaterialInitial Discharge Capacity (mAh g⁻¹)Capacity after 50 Cycles (mAh g⁻¹)Current Density (mA g⁻¹)Rate CapabilityReference
NS/RGO1525.7815.550415.8 mAh g⁻¹ at 5000 mA g⁻¹[21]
NiSiOₓ/RGO~1000~797 (after 100 cycles)100-[10]

Table 2: Performance of Carbon-Coated Silicon-Based Anodes

MaterialInitial Discharge Capacity (mAh g⁻¹)Capacity RetentionCurrent DensityRate CapabilityReference
CF-Si/Al@C-500-1h~281543.5% after 100 cycles0.6 A g⁻¹579.1 mAh g⁻¹ at 3 A g⁻¹[5]
pSi@C1~312571.5% after 150 cycles1 A g⁻¹1168.2 mAh g⁻¹ at 5 A g⁻¹[7]
SiO@C/G (15 wt% C)-90.7% after 100 cycles (full cell)--[6]

Table 3: Impact of Binder on Silicon-Based Anode Performance

BinderFirst Cycle Irreversible CapacityCapacity Retention after ~60 CyclesElectrolyte AdditiveReference
PAA14%59%FEC[3]
CMC20%46%FEC[3]
PVA14%59%FEC[3]
PVDF43%LowFEC[3]

Experimental Protocols

Hydrothermal Synthesis of this compound on Reduced Graphene Oxide (NS/RGO)

This protocol is adapted from a typical hydrothermal synthesis method.

Materials:

  • Graphene Oxide (GO) solution

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium silicate (Na₂SiO₃)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Disperse a specific amount of GO in DI water through ultrasonication to obtain a homogeneous GO suspension.

  • Dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O and Na₂SiO₃ in separate beakers of DI water.

  • Add the Ni(NO₃)₂ solution to the GO suspension and stir for 30 minutes.

  • Slowly add the Na₂SiO₃ solution to the mixture under vigorous stirring.

  • Transfer the final mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180 °C) for a designated time (e.g., 12 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60-80 °C overnight.

Electrode Slurry Preparation and Coating

Materials:

  • Synthesized this compound-based active material

  • Conductive additive (e.g., Super P carbon black)

  • Binder (e.g., CMC and SBR, or PAA)

  • Solvent (DI water for water-based binders)

Procedure:

  • Mix the active material, conductive additive, and binder in a specific weight ratio (e.g., 80:10:10).

  • Add the solvent dropwise while mixing to form a homogeneous slurry with appropriate viscosity. A planetary mixer or a magnetic stirrer can be used.

  • Coat the slurry onto a copper foil current collector using a doctor blade with a specific gap setting to control the thickness.

  • Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to completely remove the solvent.

  • Punch out circular electrodes of a specific diameter for coin cell assembly.

Electrochemical Cell Assembly and Testing

Components:

  • Prepared this compound-based anode

  • Lithium metal foil as the counter and reference electrode

  • Separator (e.g., Celgard 2400)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))

  • Coin cell components (CR2032)

Procedure:

  • Assemble the coin cells in an argon-filled glove box with low moisture and oxygen levels.

  • Place the anode at the bottom of the cell case, followed by a few drops of electrolyte.

  • Place the separator on top of the anode, followed by a few more drops of electrolyte.

  • Place the lithium foil on the separator, followed by the spacer and spring.

  • Seal the coin cell using a crimping machine.

  • Let the cells rest for several hours to ensure complete wetting of the electrode and separator with the electrolyte.

  • Perform electrochemical tests using a battery cycler.

Visualizations

Experimental Workflow for NS/RGO Synthesis and Electrode Preparation

experimental_workflow cluster_synthesis Hydrothermal Synthesis cluster_electrode Electrode Preparation go Graphene Oxide Dispersion mixing Mixing in Aqueous Solution go->mixing precursors Ni²⁺ and SiO₃²⁻ Precursors precursors->mixing hydrothermal Hydrothermal Reaction mixing->hydrothermal washing Washing and Centrifugation hydrothermal->washing drying Vacuum Drying washing->drying slurry Slurry Mixing drying->slurry Active Material coating Doctor Blade Coating slurry->coating electrode_drying Vacuum Drying coating->electrode_drying punching Electrode Punching electrode_drying->punching

Caption: Workflow for NS/RGO synthesis and electrode preparation.

Logical Relationship of Strategies to Improve Conductivity

conductivity_improvement problem Poor Conductivity of This compound Anode strategy1 Composite Formation problem->strategy1 strategy2 Alloying/Phase Change problem->strategy2 strategy3 Nanostructuring problem->strategy3 sub_strategy1a With Conductive Carbon (e.g., rGO, CNTs) strategy1->sub_strategy1a sub_strategy1b With Conductive Polymers strategy1->sub_strategy1b sub_strategy2a Formation of Nickel Silicide (NiSiₓ) strategy2->sub_strategy2a sub_strategy3a Nanosheets strategy3->sub_strategy3a sub_strategy3b Nanotubes strategy3->sub_strategy3b outcome Improved Electrochemical Performance sub_strategy1a->outcome sub_strategy1b->outcome sub_strategy2a->outcome sub_strategy3a->outcome sub_strategy3b->outcome

References

Technical Support Center: Optimizing Sol-Gel Synthesis of Nickel Silicate for Morphological Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the sol-gel synthesis of nickel silicate. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance for achieving desired morphologies.

Troubleshooting Guide

Q1: My sol-gel solution is forming a precipitate prematurely. How can I prevent this?

A1: Premature precipitation is a common issue in sol-gel synthesis, often caused by rapid hydrolysis and condensation rates. Here are several strategies to prevent it:

  • Control the pH: The pH of the solution is a critical factor. For nickel-based sol-gel systems, maintaining a specific pH range can prevent the premature formation of nickel hydroxide.[1] The ideal pH will depend on the specific precursors and solvents used, but generally, avoiding highly basic conditions can slow down the precipitation of Ni(OH)₂.

  • Slow Addition of Reagents: Adding the nickel precursor or the catalyst dropwise while vigorously stirring allows for a more uniform distribution and prevents localized high concentrations that can trigger rapid precipitation.

  • Use of Chelating Agents or Stabilizers: Incorporating chelating agents like citric acid or stabilizing agents such as polyethylene glycol (PEG) can help to control the hydrolysis and condensation rates of the metal precursors, preventing their rapid precipitation.

  • Temperature Control: Maintaining a consistent and often lower temperature can slow down the reaction kinetics, providing better control over the gelation process.[1]

  • Solvent Selection: The choice of solvent can influence the solubility of the precursors and the rate of hydrolysis. Alcohols with longer chain lengths can sometimes slow down the reaction.

Q2: I am observing significant agglomeration of my this compound particles. What can I do to improve dispersion?

A2: Agglomeration is often a result of strong van der Waals forces between the synthesized nanoparticles. To mitigate this:

  • Surfactant Addition: Employing surfactants can help to stabilize the particles in the solution and prevent them from clumping together.

  • Surface Modification: The surface of the this compound particles can be functionalized to create repulsive forces between them, thus improving dispersion.

  • Ultrasonication: Using an ultrasonic bath or probe can help to break up agglomerates and disperse the particles in the solvent.

  • Control of Drying Process: The way the gel is dried can significantly impact the final morphology. Freeze-drying or supercritical drying, while more complex, can often preserve the porous structure and reduce agglomeration compared to conventional oven drying.

Q3: The final calcined product is not the desired crystalline phase of this compound. What went wrong?

A3: The formation of the correct crystalline phase is highly dependent on the calcination parameters.

  • Calcination Temperature and Time: The temperature and duration of the calcination process are crucial. Insufficient temperature may not provide enough energy for crystallization, while excessive temperature can lead to phase transitions to undesired structures or sintering of the particles. A thorough thermal analysis (TGA/DSC) of the dried gel is recommended to determine the optimal calcination temperature.[2]

  • Atmosphere Control: The atmosphere during calcination (e.g., air, nitrogen, argon) can influence the final phase. For example, an inert atmosphere might be necessary to prevent the oxidation of certain components.

  • Heating and Cooling Rates: The rate at which the sample is heated and cooled during calcination can also affect the crystallinity and phase purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control for tuning the morphology of this compound in sol-gel synthesis?

A1: The morphology of this compound is primarily influenced by a combination of the following parameters:

  • Precursors and their Ratios (Ni:Si): The choice of nickel (e.g., nickel nitrate, nickel chloride) and silicon (e.g., tetraethyl orthosilicate - TEOS, sodium silicate) precursors and their molar ratio significantly impacts the final structure. The Ni:Si ratio can influence the formation of different this compound phases and their morphology.[3][4]

  • pH of the Solution: The pH affects the rates of hydrolysis and condensation of the precursors, which in turn dictates the growth and assembly of the particles. Acidic or basic catalysis leads to different particle sizes and network structures.

  • Temperature: The synthesis and aging temperatures influence the kinetics of the sol-gel process. Higher temperatures generally lead to faster reaction rates.

  • Aging Time: Allowing the gel to age for a specific period before drying can strengthen the network and influence the final porosity and surface area.

  • Solvent: The type of solvent used can affect the solubility of the precursors and the rate of the sol-gel reactions.

  • Calcination Conditions: The final morphology is also determined by the temperature, time, and atmosphere of the calcination step.

Q2: How does the Ni:Si precursor ratio affect the final this compound morphology?

A2: The molar ratio of the nickel to silicon precursors is a critical parameter that can determine the stoichiometry of the resulting this compound phase and its morphology. For instance, in the hydrothermal synthesis of nickel phyllosilicate, a specific Ni/Si molar ratio was found to be crucial for obtaining a pure phase with a nanosheet-assembled microsphere morphology.[5] In solid-state reactions of Cu-Ni-Si alloys, the Ni:Si ratio was shown to influence the number and distribution of nickel silicide precipitates, which in turn affected the material's properties.[3] While direct sol-gel studies on the systematic variation of the Ni:Si ratio for morphology control are not abundant, it is a key parameter to investigate for achieving desired structures.

Q3: What is the role of the aging step in sol-gel synthesis and how does it affect the properties of this compound?

A3: The aging process, where the gel is kept in its mother liquor for a period after gelation, allows for several structural changes to occur within the gel network. These include:

  • Strengthening of the Gel Network: Further condensation reactions occur, strengthening the siloxane bonds (Si-O-Si) and making the structure more robust.

  • Ostwald Ripening: Smaller particles may dissolve and redeposit onto larger particles, leading to a coarsening of the texture and a potential decrease in surface area but an increase in pore size.

  • Syneresis: The gel network may contract, expelling the solvent from the pores.

The duration and temperature of the aging step can be tuned to control the final surface area, pore volume, and pore size distribution of the this compound material.

Q4: Can I synthesize different morphologies of this compound, such as hollow spheres or hierarchical structures, using the sol-gel method?

A4: Yes, it is possible to synthesize various morphologies of this compound using sol-gel and related methods.

  • Hollow Spheres: A sol-gel based method has been reported for the synthesis of hollow nickel-silica composite spheres. This process often involves the use of a template or a self-templating mechanism.[6][7]

  • Hierarchical Structures: Hierarchical porous nickel phyllosilicate microspheres assembled from nanosheets have been synthesized via a hydrothermal method, which shares principles with sol-gel chemistry.[5] Achieving such structures through a direct sol-gel route would likely involve the use of structure-directing agents or templates.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Hollow Nickel-Silica Composite Spheres

This protocol is adapted from a method for creating hollow nickel-silica spheres, which can be a starting point for this compound hollow structures.[6]

  • Preparation of Precursor Solution:

    • Dissolve nickel nitrate hexahydrate (e.g., 0.0072 g) and L(+)-arginine (e.g., 2.8525 g) in a mixture of deionized water (70 mL) and ethanol (84.5 mL).

    • Stir the solution until all components are fully dissolved.

  • Hydrolysis and Condensation:

    • Add tetraethyl orthosilicate (TEOS) (e.g., 0.1835 mL) to the solution while stirring.

    • Continue stirring for a specified period (e.g., 24 hours) at room temperature to allow for the formation of nickel-silica composite spheres.

  • Formation of Hollow Structure (In-situ Activation):

    • Collect the as-prepared solid spheres by centrifugation and wash with water and ethanol.

    • Resuspend the spheres in an aqueous solution containing a reducing agent like sodium borohydride (NaBH₄) and/or ammonia borane (NH₃BH₃). The reaction with the reducing agent is believed to facilitate the formation of the hollow interior.

  • Washing and Drying:

    • After the hollowing process, wash the hollow spheres repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

  • Calcination (Optional for Crystalline this compound):

    • To obtain crystalline this compound, the dried hollow spheres can be calcined in a furnace. The temperature and atmosphere should be optimized based on thermal analysis (TGA/DSC) of the dried product.

Protocol 2: Hydrothermal Synthesis of Hierarchical Porous Nickel Phyllosilicate Microspheres

This protocol describes a hydrothermal method, which can be considered a related solution-based approach to sol-gel, for synthesizing a specific this compound morphology.[5]

  • Preparation of Precursor Solution:

    • Dissolve nickel chloride (NiCl₂) and a suitable alkali source (e.g., urea) in deionized water.

    • In a separate container, prepare a solution of tetraethyl orthosilicate (TEOS) in ethanol.

  • Mixing and Hydrolysis:

    • Add the TEOS solution to the nickel chloride solution under vigorous stirring. The Ni/Si molar ratio is a critical parameter to control the final phase. An excess of TEOS (e.g., 50% more than the stoichiometric requirement for Ni₃Si₂O₅(OH)₄) may be needed to obtain a pure phase.[5]

  • Hydrothermal Treatment:

    • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to a specific temperature (e.g., 180 °C) and maintain it for a certain duration (e.g., 12 hours).

  • Washing and Drying:

    • After the hydrothermal reaction, allow the autoclave to cool down to room temperature.

    • Collect the precipitate by filtration, wash it thoroughly with deionized water and ethanol.

    • Dry the product in an oven at a suitable temperature (e.g., 60 °C) overnight.

Data Presentation

Table 1: Effect of Ni/Si Molar Ratio on Nickel Phyllosilicate Properties (Hydrothermal Synthesis) [5]

Ni/Si Molar RatioResulting Phase(s)Specific Surface Area (SBET) (m²/g)Pore Volume (cm³/g)
1:1Ni₃Si₄O₁₀(OH)₂ and Ni₃Si₂O₅(OH)₄--
1.5:1 (stoichiometric for Ni₃Si₂O₅(OH)₄)Ni₃Si₂O₅(OH)₄ and Ni(OH)₂--
1.5:1 (with 50% excess TEOS)Pure Ni₃Si₂O₅(OH)₄119.60.673

Table 2: Influence of Calcination Temperature on Nickel Oxide Nanoparticle Properties (Sol-Gel Synthesis)

Note: This data is for nickel oxide but provides a general indication of the effect of calcination on related metal oxide systems.[8]

Calcination Temperature (°C)Average Particle Size (nm)
450~30
550~40
650~55

Mandatory Visualization

SolGel_Morphology_Optimization cluster_params Synthesis Parameters cluster_morphologies Resulting Morphologies Precursors Precursors (Nickel and Silicon Salts) Sol_Formation Sol Formation (Hydrolysis & Condensation) Precursors->Sol_Formation Gelation Gelation Sol_Formation->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination Final_Morphology Final Morphology Calcination->Final_Morphology Spheres Spherical Particles Final_Morphology->Spheres Nanosheets Nanosheets Final_Morphology->Nanosheets Hierarchical Hierarchical Structures Final_Morphology->Hierarchical Hollow Hollow Spheres Final_Morphology->Hollow Ni_Si_Ratio Ni:Si Ratio Ni_Si_Ratio->Sol_Formation pH pH pH->Sol_Formation Temperature Temperature Temperature->Sol_Formation Aging_Time Aging Time Aging_Time->Aging Solvent Solvent Solvent->Sol_Formation Calcination_Temp Calcination Temp. Calcination_Temp->Calcination

Caption: Logical workflow for optimizing this compound morphology via sol-gel synthesis.

References

troubleshooting defects in the electrodeposition of nickel silicate films

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Electrodeposition of Nickel Silicate Films

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the electrodeposition of this compound films.

Troubleshooting Guides (Q&A)

This section addresses specific defects in a question-and-answer format, offering potential causes, corrective actions, and preventative measures.

Issue 1: Poor Adhesion and Film Peeling

Q1: Why is my electrodeposited this compound film peeling or flaking off the substrate?

A1: Peeling or flaking of the this compound film is a critical adhesion failure. This issue almost always points to a breakdown in the process, with the most common causes being inadequate substrate preparation or high internal stress in the deposit.[1][2][3]

Potential Causes and Troubleshooting Steps:

  • Inadequate Substrate Preparation: The most frequent cause of poor adhesion is an improperly prepared substrate surface.[1][3][4][5] Contaminants like oils, greases, oxides, and organic residues prevent a strong bond between the substrate and the film.[4][6]

    • Corrective Action: Immediately review and improve your substrate cleaning and activation protocol.[7][8] This should include a thorough degreasing step, followed by rinsing, acid activation to remove oxide layers, and final rinsing.[3][4] Ensure that rinsing between steps is thorough to avoid dragging contaminants into subsequent baths.[7][8] For some substrates, mechanical or chemical roughening can increase surface area and enhance mechanical interlocking, which improves adhesion.[4][9]

  • High Internal Stress: Nickel electrodeposits inherently possess internal stress, which can be either tensile (pulling the deposit inward) or compressive (pushing it outward).[10][11][12] Excessive tensile stress can overcome the adhesive forces, causing the film to peel away from the substrate.[10]

    • Corrective Action: Internal stress can be managed by optimizing bath composition and plating parameters. The use of stress-reducing additives, such as saccharin, is a common practice in nickel plating to shift the stress from tensile to compressive.[10][13] Additionally, adjusting the current density can influence stress; very high or very low current densities can lead to increased stress.[1]

  • Plating Bath Contamination: The electrodeposition bath can become contaminated with organic or metallic impurities, which can interfere with the deposition process and lead to poor adhesion.[2][8][14]

    • Corrective Action: Organic contaminants can often be removed by carbon treatment of the plating solution. Metallic impurities may require dummy plating (electrolysis at low current density) for removal.[15] It is also crucial to prevent contamination by ensuring thorough rinsing of parts before they enter the plating bath.[8]

  • Process Parameter Deviations: Incorrect plating parameters can negatively impact adhesion.

    • Incorrect Current Density: A current density that is too high can lead to burnt, stressed deposits, while a current density that is too low can result in poor adhesion.[1]

    • Improper pH or Temperature: The pH and temperature of the plating bath must be maintained within the optimal range for the specific bath chemistry. Deviations can affect deposit properties and adhesion.[8]

    • Current Interruption: Any interruption to the electrical current during deposition can create a laminated deposit with a weak point, leading to peeling.[2]

Troubleshooting Workflow for Poor Adhesion

G start Film Peeling / Poor Adhesion Detected sub_prep Review Substrate Preparation Protocol start->sub_prep stress Evaluate Internal Stress start->stress bath Analyze Plating Bath start->bath params Check Process Parameters start->params clean Degreasing & Cleaning Sufficient? sub_prep->clean No additives Stress Reducers in Use? stress->additives No contamination Bath Contaminated? bath->contamination Yes ph_temp pH and Temperature in Range? params->ph_temp No activation Surface Activation Correct? clean->activation No clean->activation Yes improve_cleaning Implement Enhanced Cleaning Protocol clean->improve_cleaning No optimize_activation Optimize Activation Step activation->optimize_activation No end_good Adhesion Improved activation->end_good Yes current_density Current Density Optimized? additives->current_density Yes add_stress_reducer Add/Adjust Stress Reducer Concentration additives->add_stress_reducer No adjust_cd Adjust Current Density current_density->adjust_cd No current_density->end_good Yes treat_bath Perform Bath Purification (Carbon/Dummy) contamination->treat_bath Yes contamination->end_good No current_int Current Interruption Occurred? ph_temp->current_int Yes adjust_params Calibrate and Maintain pH/Temp ph_temp->adjust_params No ensure_continuity Ensure Uninterrupted Power Supply current_int->ensure_continuity Yes current_int->end_good No improve_cleaning->end_good optimize_activation->end_good add_stress_reducer->end_good adjust_cd->end_good treat_bath->end_good adjust_params->end_good ensure_continuity->end_good

Caption: Troubleshooting workflow for poor film adhesion.

Data Summary: Factors Influencing Internal Stress and Adhesion

ParameterEffect on Internal StressImpact on AdhesionRecommended Action
Current Density Can increase tensile stress if too high or too low.Poor adhesion at non-optimal values.Operate within the recommended range for the specific bath.
pH Lower pH can increase tensile stress in some baths.Can be compromised outside the optimal range.Maintain pH within the specified limits (e.g., pH 2.5-3.0 can be more stable for some nickel-silicate baths).[16][17]
Temperature Higher temperatures generally reduce tensile stress.Can be negatively affected by temperatures outside the optimal range.Maintain a consistent, optimal bath temperature.
Additives (e.g., Saccharin) Can shift stress from tensile to compressive.[10][13]Improved adhesion due to lower stress.Use appropriate stress-reducing agents at recommended concentrations.
Metallic Contaminants Can increase stress.Can cause embrittlement and poor adhesion.[8]Remove through dummy plating.
Organic Contaminants Can increase stress and cause pitting.Can lead to poor adhesion due to surface masking.[14]Remove through activated carbon treatment.

Experimental Protocol: Standard Substrate Cleaning Procedure

This protocol outlines a general procedure for cleaning metallic substrates prior to electrodeposition to ensure good film adhesion. The specific steps and chemicals may need to be adapted based on the substrate material and the nature of the contaminants.

Objective: To remove organic and inorganic contaminants from the substrate surface and to activate the surface for electrodeposition.

Materials:

  • Substrate to be plated

  • Alkaline degreasing solution (e.g., sodium hydroxide-based cleaner)

  • Deionized (DI) water

  • Acid activation solution (e.g., dilute hydrochloric or sulfuric acid)

  • Acetone or isopropanol

  • Beakers

  • Ultrasonic bath

  • Forceps

Procedure:

  • Solvent Degreasing:

    • Immerse the substrate in a beaker containing acetone or isopropanol.

    • Place the beaker in an ultrasonic bath for 5-10 minutes to remove heavy oils and greases.

    • Remove the substrate with clean forceps and rinse thoroughly with DI water.

  • Alkaline Cleaning:

    • Immerse the substrate in a heated alkaline degreasing solution.

    • Ultrasonicate for 10-15 minutes. This step removes any remaining organic films.

    • Rinse the substrate thoroughly with DI water. A "water-break-free" surface, where water sheets off evenly without beading, indicates a clean surface.[7]

  • Acid Activation:

    • Immerse the substrate in the acid activation solution for 30-60 seconds. This step removes any native oxide layers and slightly etches the surface to promote adhesion.[3][4]

    • Caution: The type of acid and immersion time are critical and depend on the substrate material. Over-etching can be detrimental.

  • Final Rinsing:

    • Rinse the substrate thoroughly with DI water to remove all traces of acid.

    • It is crucial to proceed to the electrodeposition step immediately after rinsing to prevent re-oxidation of the activated surface.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of a this compound electrodeposition bath?

A1: A common bath for this compound composite coatings is based on a Watts nickel bath.[18][19] The typical components include:

  • Nickel Sulfate (NiSO₄·6H₂O): The primary source of nickel ions.

  • Nickel Chloride (NiCl₂·6H₂O): Improves anode dissolution and bath conductivity.[19]

  • Boric Acid (H₃BO₃): Acts as a pH buffer to maintain a stable pH during deposition.[18]

  • Dispersed Silicate Particles: The silicate material (e.g., nano-silica, montmorillonite) is suspended in the bath. A surfactant or dispersing agent may be used to ensure a stable suspension.

Q2: How does the pH of the plating bath affect the this compound film?

A2: The pH of the plating bath is a critical parameter that influences the stability of the silicate suspension, the deposit's properties, and the overall quality of the film. For nickel-layered silicate nanocomposites, a pH in the acidic range (e.g., 2.5 to 3.0) has been shown to result in more stable solutions and improved film properties compared to a more acidic pH of 1.6.[16][17] An optimal pH helps to ensure a stable dispersion of silicate particles and can lead to films with better corrosion resistance and hardness.[17]

Q3: What is the role of agitation in the electrodeposition of this compound films?

A3: Agitation is essential for several reasons in composite plating:

  • Keeps Particles Suspended: It prevents the silicate particles from settling at the bottom of the tank, ensuring they are available for co-deposition.

  • Maintains Uniform Concentration and Temperature: Agitation ensures that the concentration of ions and the temperature are uniform throughout the bath.

  • Reduces Concentration Polarization: It helps to replenish the nickel ions at the cathode surface, allowing for higher plating rates without burning the deposit.

  • Removes Hydrogen Bubbles: Agitation helps to dislodge hydrogen bubbles that can form on the cathode surface, which can otherwise cause pitting in the deposit.[8]

Q4: Can I reuse the electrodeposition bath?

A4: Yes, electrodeposition baths are typically used for multiple depositions. However, the bath chemistry must be regularly monitored and maintained. The concentrations of nickel ions, silicate particles, and additives will deplete over time and need to be replenished. The pH will also need to be adjusted. Additionally, the bath can accumulate contaminants, which may need to be removed periodically through methods like carbon filtration or dummy plating to maintain the quality of the deposited films.[8][15]

References

Technical Support Center: Enhancing Heavy Metal Adsorption by Nickel Silicate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments aimed at enhancing the adsorption capacity of nickel silicate for heavy metals.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound as an adsorbent for heavy metals?

A1: this compound possesses several advantageous properties for heavy metal adsorption, including a high specific surface area, porous structure, and the presence of surface hydroxyl groups that can act as active sites for metal ion binding. Its unique layered structure can also contribute to its high adsorption capacity. Furthermore, the potential for modification allows for tailoring its selectivity and efficiency for specific heavy metal ions.

Q2: Which heavy metals can be effectively removed by this compound?

A2: this compound and its modified forms have demonstrated effectiveness in removing a range of heavy metal ions from aqueous solutions. These include, but are not limited to, lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺) itself. The selectivity and removal efficiency can be influenced by factors such as the initial concentration of the metal ions, the pH of the solution, and the presence of competing ions.

Q3: How can the adsorption capacity of this compound be enhanced?

A3: The adsorption capacity of this compound can be significantly improved through various modification strategies:

  • Surface Functionalization: Introducing functional groups such as amino (-NH₂) or thiol (-SH) groups can create more active sites for metal ion chelation.

  • Composite Formation: Creating composites with other materials like activated carbon, zeolites, or polymers can increase the surface area and introduce new adsorption functionalities.

  • Control of Synthesis Parameters: Optimizing synthesis conditions, such as the Ni/Si precursor ratio, temperature, and pH, can influence the material's morphology, surface area, and pore structure, thereby enhancing its adsorption performance.

Q4: What is the optimal pH range for heavy metal adsorption using this compound?

A4: The optimal pH for heavy metal adsorption onto this compound is a critical parameter. Generally, the adsorption capacity increases with an increase in pH up to a certain point. This is because at lower pH values, there is a higher concentration of H⁺ ions, which compete with the positively charged metal ions for the active adsorption sites. However, at very high pH values, metal ions may precipitate as hydroxides, which can complicate the interpretation of adsorption data. For many divalent heavy metal cations, the optimal pH range is typically between 5 and 8. It is crucial to determine the point of zero charge (pHpzc) of your specific this compound material to understand its surface charge at different pH values.

Q5: Can this compound be regenerated and reused?

A5: Yes, this compound adsorbents can often be regenerated and reused for multiple cycles, which is crucial for cost-effective and sustainable wastewater treatment. Common regeneration methods involve using acidic solutions (e.g., HCl, HNO₃) to desorb the bound metal ions. However, challenges such as fouling, salt precipitation, and potential damage to the adsorbent's structure need to be addressed. The choice of eluent and regeneration conditions should be carefully optimized to ensure efficient metal recovery without significantly compromising the adsorbent's performance in subsequent cycles.

Troubleshooting Guides

Synthesis of this compound
Problem Possible Causes Solutions
Low yield of this compound during hydrothermal synthesis. Incomplete reaction due to low temperature or short reaction time.Increase the reaction temperature or extend the synthesis duration. Consider using a double-accelerator method with ammonium fluoride and urea to facilitate synthesis at lower temperatures.
Inappropriate Ni/Si precursor ratio.Optimize the molar ratio of nickel and silicon precursors. An excess of the silicon precursor may be needed to obtain a pure phase.
Incorrect pH of the initial solution.Adjust the initial pH of the precursor solution. The pH plays a crucial role in the hydrolysis and condensation reactions during synthesis.
Poor crystallinity of the synthesized this compound. Insufficient hydrothermal treatment time or temperature.Increase the temperature and/or duration of the hydrothermal treatment to promote better crystal growth.
Presence of impurities in the precursors.Use high-purity nickel and silicon precursors.
Formation of undesirable phases alongside this compound. Non-optimal Ni/Si ratio.Carefully control the stoichiometry of the reactants. Characterize the product using XRD to identify and quantify different phases.
Fluctuations in synthesis temperature.Ensure precise and stable temperature control during the hydrothermal process.
Surface Functionalization
Problem Possible Causes Solutions
Low degree of surface functionalization (e.g., with amino groups). Incomplete reaction of the functionalizing agent.Increase the reaction time and/or temperature. Ensure the this compound surface is properly activated (e.g., by hydroxylation) before adding the silane coupling agent.
Steric hindrance preventing access to surface sites.Use a functionalizing agent with a smaller molecular size if possible. Optimize the concentration of the functionalizing agent.
Inadequate solvent for the reaction.Choose a solvent that is inert to the reactants and allows for good dispersion of the this compound.
FTIR analysis does not confirm successful functionalization. The concentration of functional groups is below the detection limit of the instrument.Use a more sensitive characterization technique like X-ray Photoelectron Spectroscopy (XPS).
Incorrect sample preparation for FTIR.Ensure the sample is properly dried and free of interfering substances. Use a suitable background for spectral acquisition.
Overlapping peaks obscuring the signal from the functional group.Deconvolute the FTIR spectrum to separate overlapping peaks. Compare the spectrum with that of the unfunctionalized material.
Heavy Metal Adsorption Experiments
Problem Possible Causes Solutions
Low heavy metal removal efficiency. Suboptimal pH of the solution.Conduct batch experiments at different pH values to determine the optimal pH for adsorption of the target metal ion.
Insufficient contact time.Perform kinetic studies to determine the equilibrium time for adsorption.
Low adsorbent dosage.Increase the amount of this compound used in the experiment.
Competition from other ions in the solution.Analyze the composition of the wastewater. Consider a pre-treatment step to remove interfering ions if necessary.
Precipitation of metal hydroxides observed during the experiment. The pH of the solution is too high.Lower the pH of the solution to a range where the target metal ion is soluble but still effectively adsorbed. Be aware that some functionalized silicas can cause a pH shift in the solution.
Inconsistent or non-reproducible adsorption data. Inhomogeneous adsorbent material.Ensure the synthesized this compound is well-mixed and has a uniform particle size distribution.
Inaccurate measurement of metal ion concentrations.Calibrate analytical instruments (e.g., AAS, ICP-MS) properly. Prepare standards and samples carefully.
Temperature fluctuations during the experiment.Conduct experiments in a temperature-controlled environment (e.g., a water bath shaker).
Adsorbent Regeneration
Problem Possible Causes Solutions
Incomplete desorption of heavy metals. The eluent is not strong enough.Use a more concentrated acid or a different eluting agent (e.g., EDTA).
Insufficient contact time with the eluent.Increase the desorption time or perform multiple desorption cycles.
Significant loss of adsorption capacity after regeneration. Damage to the adsorbent structure by the strong acid.Use a milder eluent or reduce the concentration of the acid. Optimize the regeneration conditions (time, temperature).
Loss of functional groups during regeneration.Characterize the adsorbent after regeneration (e.g., using FTIR) to check for the stability of the functional groups.
Fouling or plugging of the adsorbent bed in a column setup. Precipitation of salts during regeneration.Wash the column thoroughly with deionized water after the acid regeneration step. Optimize the eluent to avoid precipitation.

Data Presentation

Table 1: Adsorption Capacities of Various Silica-Based Adsorbents for Nickel (Ni²⁺)

AdsorbentModificationAdsorption Capacity (mg/g)Optimal pHReference
Silica MicroparticlesNone25.5Not specified
Silica-based Hybrid AdsorbentN-[3-(trimethoxysilyl)propyl] ethylene diamine (TMSPEDA) and epichlorohydrin (ECH)~23 (0.396 mmol/g)4
Silica CompositePolyethyleneimine (PEI) and Poly(acrylic acid) (PAA) (r=1.0)6.96~5.5
Silica CompositePolyethyleneimine (PEI) and Poly(sodium methacrylate) (PMAA) (r=0.1)1.85~5.5
Silica-based Sandwich Layered Zirconium-Titanium PhosphateZirconium-Titanium Phosphate50.16-10

Table 2: Adsorption Capacities of Modified Silica Adsorbents for Other Heavy Metals

AdsorbentModificationHeavy MetalAdsorption Capacity (mg/g)Optimal pHReference
Silica MicroparticlesNoneLead (Pb²⁺)22.3Not specified
Silica CompositePolyethyleneimine (PEI) and Poly(acrylic acid) (PAA) (r=1.0)Lead (Pb²⁺)10.39~5.5
Modified Coir FibersHydrogen PeroxideZinc (Zn²⁺)7.88Not specified
Modified Coir FibersHydrogen PeroxideIron (Fe²⁺)7.49Not specified
Moringa oleifera BarkNoneLead (Pb²⁺)Not specifiedNot specified
PEI–silica nanoparticlesPolyethyleneimine (PEI)Chromium (Cr³⁺)183.7Not specified

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound

This protocol is based on the general principles of hydrothermal synthesis of nickel phyllosilicates.

Materials:

  • Nickel salt (e.g., Ni(NO₃)₂·6H₂O)

  • Silicon source (e.g., tetraethyl orthosilicate - TEOS, sodium silicate solution)

  • Alkaline solution (e.g., NaOH, ammonia solution)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the nickel salt in deionized water to achieve the desired concentration.

    • In a separate container, prepare the silicon source solution. If using TEOS, it may need to be hydrolyzed first by mixing with ethanol and a small amount of acid or base. If using sodium silicate, dissolve it in deionized water.

  • Mixing and pH Adjustment:

    • Slowly add the silicon source solution to the nickel salt solution under vigorous stirring.

    • Adjust the pH of the mixture to the desired value (typically in the alkaline range) by dropwise addition of the alkaline solution. The final pH will influence the structure and properties of the resulting this compound.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to the desired synthesis temperature (e.g., 150-200 °C).

    • Maintain the temperature for a specific duration (e.g., 24-48 hours).

  • Product Recovery and Purification:

    • After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.

    • Collect the solid product by centrifugation or filtration.

    • Wash the product repeatedly with deionized water and then with ethanol to remove any unreacted precursors and by-products.

    • Dry the final this compound product in an oven at a suitable temperature (e.g., 60-80 °C) overnight.

  • Characterization:

    • Characterize the synthesized material using techniques such as X-ray Diffraction (XRD) for phase identification, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for morphology, and Brunauer-Emmett-Teller (BET) analysis for surface area and pore size distribution.

Protocol 2: Batch Adsorption Experiment

Materials:

  • Synthesized this compound adsorbent

  • Stock solution of the target heavy metal ion (e.g., 1000 mg/L)

  • pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Deionized water

  • Conical flasks or beakers

  • Shaker (orbital or thermostatic)

  • Filtration system (e.g., syringe filters)

  • Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrometer - AAS, Inductively Coupled Plasma-Mass Spectrometry - ICP-MS)

Procedure:

  • Preparation of Working Solutions:

    • Prepare a series of standard solutions of the heavy metal ion with known concentrations by diluting the stock solution.

    • Prepare the experimental solutions with the desired initial concentration of the heavy metal ion.

  • Adsorption Experiment:

    • Accurately weigh a specific amount of the this compound adsorbent and add it to a series of conical flasks.

    • Add a fixed volume of the heavy metal solution to each flask.

    • Adjust the initial pH of the solutions to the desired value using the pH adjustment solutions.

    • Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined period.

  • Sample Collection and Analysis:

    • At different time intervals (for kinetic studies) or after reaching equilibrium, withdraw a sample from each flask.

    • Separate the adsorbent from the solution by filtration.

    • Measure the final concentration of the heavy metal ion in the filtrate using the appropriate analytical instrument.

  • Data Analysis:

    • Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) using the following equation: qe = (C₀ - Ce) * V / m where C₀ and Ce are the initial and equilibrium concentrations of the heavy metal ion (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism and capacity.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_modification Surface Functionalization (Optional) cluster_adsorption Heavy Metal Adsorption cluster_regeneration Regeneration & Reuse s1 Precursor Solution (Ni salt + Si source) s2 pH Adjustment (Alkaline solution) s1->s2 s3 Hydrothermal Treatment s2->s3 s4 Washing & Drying s3->s4 s5 Characterization (XRD, FTIR, SEM, BET) s4->s5 m1 Activation of This compound s5->m1 To Modification a1 Batch Experiment (Adsorbent + Metal Solution) s5->a1 To Adsorption m2 Reaction with Functionalizing Agent m1->m2 m3 Washing & Drying m2->m3 m4 Characterization (FTIR, XPS) m3->m4 m4->a1 To Adsorption a2 pH & Time Control a1->a2 a3 Separation (Filtration) a2->a3 a4 Analysis of Metal Concentration a3->a4 r1 Desorption with Eluent (e.g., Acid) a4->r1 To Regeneration r2 Washing & Drying r1->r2 r3 Reuse in Adsorption r2->r3

Caption: Experimental workflow for enhancing heavy metal adsorption using this compound.

Adsorption_Mechanism cluster_surface This compound Surface cluster_solution Aqueous Solution S_OH Surface Hydroxyl (-Si-OH, -Ni-OH) S_O_minus Deprotonated Surface (-Si-O⁻, -Ni-O⁻) S_OH->S_O_minus Deprotonation (pH dependent) M_plus Heavy Metal Cation (e.g., Ni²⁺, Pb²⁺) M_plus->S_O_minus Electrostatic Attraction & Ion Exchange H_plus Proton (H⁺) H_plus->S_O_minus Competition for Sites (at low pH)

strategies for reducing particle agglomeration in nickel silicate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for nickel silicate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges during experimentation, with a specific focus on strategies to reduce particle agglomeration.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound particles.

Issue 1: Severe agglomeration observed in the final product after hydrothermal synthesis.

  • Question: My hydrothermally synthesized this compound has formed large, hard agglomerates instead of discrete particles. What are the likely causes and how can I fix this?

  • Answer: Severe agglomeration during hydrothermal synthesis is often a result of uncontrolled nucleation and growth kinetics. Several factors could be at play:

    • High Precursor Concentration: A high concentration of nickel and silicate precursors can lead to a rapid, uncontrolled precipitation, favoring agglomeration.[1] Try reducing the initial concentrations of your nickel salt (e.g., NiCl₂·6H₂O or Ni(NO₃)₂·6H₂O) and silicon source (e.g., TEOS or sodium silicate).[2]

    • Incorrect pH: The pH of the reaction mixture is critical. For nickel phyllosilicate synthesis, the formation of a stable structure that resists agglomeration is highly dependent on the pH, which influences the surface charge of the particles.[3] An inappropriate pH can lead to rapid formation of nickel hydroxide, which can then interact with silica in a less controlled manner.[4] Careful control of the pH, often using a buffering agent or a slow-releasing base like urea, is recommended.[5]

    • Rapid Heating Rate: A fast ramp to the target hydrothermal temperature can induce simultaneous nucleation of many particles, increasing the chances of collision and agglomeration. Consider a slower, more controlled heating ramp to allow for more uniform particle growth.

    • Insufficient Stirring (during initial mixing): Although stirring is not continuous during the hydrothermal process in a sealed autoclave, initial vigorous stirring is crucial to ensure a homogeneous precursor solution. Inhomogeneities can lead to localized areas of high supersaturation and subsequent agglomeration.

Issue 2: The use of a surfactant did not prevent particle agglomeration.

  • Question: I added a surfactant to my synthesis, but the resulting this compound particles are still agglomerated. Why might this be happening?

  • Answer: The effectiveness of a surfactant depends on several factors:

    • Incorrect Surfactant Type: The choice of surfactant is critical. Surfactants can be anionic, cationic, or non-ionic, and their ability to stabilize particles depends on the surface chemistry of the this compound. For silica-based materials, anionic surfactants like sodium dodecyl sulfate (SDS) or non-ionic surfactants like polyethylene glycol (PEG) are often effective.[6] Cationic surfactants like CTAB may also be used, but their effectiveness can vary.[7][8]

    • Insufficient Surfactant Concentration: There is typically an optimal concentration for a surfactant. Too little, and it won't provide adequate surface coverage to prevent agglomeration. Too much, and it can lead to the formation of micelles that might interfere with the desired particle formation process.

    • Incompatibility with pH: The effectiveness of ionic surfactants is highly dependent on the pH of the solution, which affects both the surfactant's charge and the particle's surface charge. Ensure that the surfactant you choose is effective at the pH of your synthesis.

Issue 3: The sol-gel synthesis resulted in a precipitate instead of a stable gel.

  • Question: During my sol-gel synthesis of this compound, a precipitate formed immediately upon adding the catalyst, and I couldn't form a proper gel. What went wrong?

  • Answer: Premature precipitation in a sol-gel process is typically due to an overly rapid hydrolysis and condensation rate.[9] Key factors to control are:

    • pH Control: The pH is a primary catalyst for hydrolysis and condensation. The process should be maintained at a pH that allows for a controlled gelation rate rather than rapid precipitation.[9]

    • Slow Reactant Addition: The catalyst (acid or base) and the water for hydrolysis should be added very slowly and with vigorous stirring to avoid localized high concentrations that can trigger rapid, uncontrolled reactions.[9]

    • Temperature Control: Maintain a consistent and often low temperature during the initial stages of the sol-gel process. Abrupt increases in temperature can accelerate reaction rates and cause precipitation.[9]

    • Use of Stabilizing Agents: Incorporating stabilizing agents or chelating agents like citric acid can help to control the reaction rate and prevent the aggregation of primary particles into a precipitate.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for controlling particle size and agglomeration in this compound synthesis?

A1: While several parameters are important, the pH of the reaction medium is arguably the most critical. The pH dictates the hydrolysis and condensation rates of the silica precursor, the speciation of nickel ions in the solution, and the surface charge of the forming particles.[3] Controlling the pH allows for the manipulation of electrostatic repulsion between particles, which is a key factor in preventing agglomeration. For instance, in the polyol synthesis of nickel nanoparticles, increasing the pH from 6.5 to 10.5 was shown to decrease the crystallite size from 38 nm to 13 nm.[11]

Q2: How do different synthesis methods (Hydrothermal vs. Sol-Gel) affect particle agglomeration?

A2: Both methods can produce this compound, but they offer different levels of control over agglomeration.

  • Hydrothermal Synthesis: This method is excellent for producing crystalline materials like nickel phyllosilicate.[5] Agglomeration is controlled by adjusting precursor concentrations, pH (often with urea for slow hydrolysis), temperature, and reaction time.[1][12] The formation of a stable nickel phyllosilicate structure itself can act as a precursor to highly dispersed nickel nanoparticles upon later reduction, effectively preventing their agglomeration.[4]

  • Sol-Gel Synthesis: This method offers excellent control over particle homogeneity and size distribution due to the molecular-level mixing of precursors.[13] Key parameters to control agglomeration include the rate of reactant addition, pH, temperature, and the use of stabilizing agents to manage the hydrolysis and condensation steps.[9][10]

Q3: What types of surfactants are effective for nickel-containing nanoparticle synthesis, and how do they work?

A3: Surfactants or "capping agents" prevent agglomeration by adsorbing to the surface of newly formed particles, creating a protective barrier.[14] This barrier works through either steric hindrance (physically keeping particles apart) or electrostatic repulsion (creating like charges on particle surfaces).

  • Anionic Surfactants: Sodium dodecyl sulfate (SDS) is an example that can induce a negative charge on the particle surface, leading to electrostatic repulsion.

  • Cationic Surfactants: Cetyltrimethylammonium bromide (CTAB) provides a positive charge.[7]

  • Non-ionic Surfactants: Polyethylene glycol (PEG) is a polymer that can provide a steric barrier around the particles.[6] The choice depends on the specific chemistry of the synthesis, including the solvent and pH.[15]

Q4: Can stirring speed and duration influence particle agglomeration?

A4: Yes, stirring is a critical mechanical factor. During the initial mixing of precursors (for both hydrothermal and sol-gel methods), vigorous stirring is essential for homogeneity. In precipitation methods, the stirring rate has a complex role. Initially, higher stirring rates increase the frequency of particle collisions, which can promote agglomeration. However, beyond a certain point, the high shear forces generated by intense stirring can break up existing agglomerates, leading to smaller, more dispersed particles. Therefore, an optimal stirring speed often exists for minimizing agglomeration.

Q5: How does the precursor concentration impact the final particle size and agglomeration state?

A5: The concentration of the nickel and silicon precursors directly influences the supersaturation of the solution. Higher precursor concentrations generally lead to faster nucleation rates, which can result in the formation of a larger number of smaller primary particles.[1] However, this high particle density also increases the probability of collision and subsequent agglomeration.[15] Therefore, to achieve small, well-dispersed particles, it is often necessary to use relatively dilute precursor solutions and control other parameters like pH and temperature to manage the nucleation and growth phases separately.[16]

Data Presentation: Influence of Synthesis Parameters on Particle Size

The following tables summarize quantitative data from studies on nickel-based nanoparticles. Note: This data is for nickel and nickel oxide nanoparticles, as specific comparative data for this compound is limited. However, the general principles of how these parameters affect particle size and agglomeration are applicable.

Table 1: Effect of pH on Nickel Nanoparticle Size (Polyol Method)

pH of ReactionReaction Temperature (°C)Resulting Crystallite Size (nm)Reference
6.519238[11]
10.515413[11]

Table 2: Effect of Surfactant Type on Nickel Nanoparticle Size

Surfactant Type (and concentration)Synthesis MethodResulting Particle Size / MorphologyReference
NoneLiquid Phase ReductionAgglomerated particles[6]
PEG-200Liquid Phase ReductionIrregular snowflake-like crystals[6]
SDSLiquid Phase ReductionDodecahedra & snowflake-like crystals (smaller avg. size)[6]
CTAB (Cationic)Liquid-Phase Plasma~10 nm (short reaction time)[7]

Table 3: Effect of Precursor Concentration on Nickel Nanoparticle Size

Precursor ([N₂H₄]/[NiCl₂] ratio)Synthesis MethodMean Particle Diameter (nm)Reference
10Chemical Reduction36[8]
20Chemical Reduction20[8]
40Chemical Reduction12[8]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Nickel Phyllosilicate Microspheres

This protocol is adapted from the work of Wang et al. (2021) for the synthesis of Ni₃Si₂O₅(OH)₄ hierarchical porous microspheres.[5]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Tetraethyl orthosilicate (TEOS)

  • Urea (CO(NH₂)₂)

  • Deionized (DI) water

Procedure:

  • In a conical flask, add 0.4420 g (2.12 mmol) of TEOS to 64 mL of DI water.

  • Add 0.5043 g (2.12 mmol) of NiCl₂·6H₂O to the flask and stir until it is completely dissolved. This creates a Ni/Si molar ratio of 1:1.

  • Add 0.8 g (13.3 mmol) of urea to the solution.

  • Stir the resulting solution vigorously for 30 minutes at room temperature to ensure homogeneity.

  • Transfer the solution to a 100 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 210 °C in an oven. Maintain this temperature for 12 hours. During this time, the urea will slowly decompose to ammonia, gradually raising the pH and facilitating the controlled formation of nickel phyllosilicate.

  • After 12 hours, turn off the oven and allow the autoclave to cool down naturally to room temperature.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with DI water several times to remove any unreacted reagents and byproducts.

  • Dry the final nickel phyllosilicate product in an oven at 75 °C for 12 hours.

Protocol 2: Sol-Gel Synthesis of Nickel Oxide Nanoparticles

This protocol for synthesizing NiO nanoparticles is adapted from Shamim et al. (2019) and demonstrates the principles of the sol-gel method which can be adapted for this compound.[13][17]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

Procedure:

  • Prepare a 0.5 M solution of NaOH.

  • Dissolve a specific amount of Ni(NO₃)₂·6H₂O in 100 mL of DI water in a beaker with constant stirring to create a homogeneous solution.

  • Gently heat the nickel nitrate solution to approximately 75 °C on a magnetic stirrer hotplate.[17]

  • Using a burette, add the 0.5 M NaOH solution dropwise to the heated nickel nitrate solution while maintaining vigorous stirring.

  • Continuously monitor the pH of the solution. Continue adding NaOH until the pH reaches a desired level (e.g., pH 12) to form a gel-like precipitate of nickel hydroxide.[17]

  • Age the gel by continuing to stir the mixture at temperature for a set period (e.g., 2 hours).

  • Collect the precipitate by filtration.

  • Wash the precipitate multiple times with DI water to remove residual ions.

  • Dry the washed precipitate in an oven at 95 °C to remove moisture.

  • Calcine the dried powder in a muffle furnace at a high temperature (e.g., 550 °C) for several hours to convert the nickel hydroxide precursor into nickel oxide nanoparticles.

Visualizations

G cluster_prep Precursor Preparation cluster_hydro Hydrothermal Reaction cluster_post Post-Processing P1 Mix NiCl₂ and TEOS in Deionized Water P2 Add Urea as pH-modifying agent P1->P2 P3 Vigorous Stirring (30 min) P2->P3 H1 Transfer to Teflon-lined Autoclave P3->H1 Transfer Homogeneous Solution H2 Heat to 210°C (12 hours) H1->H2 H3 Cool to Room Temperature H2->H3 PO1 Collect Solid Product (Centrifugation/Filtration) H3->PO1 Collect Precipitate PO2 Wash with Deionized Water PO1->PO2 PO3 Dry at 75°C (12 hours) PO2->PO3 End End PO3->End Final Product: Ni₃Si₂O₅(OH)₄

Caption: Experimental workflow for hydrothermal synthesis of nickel phyllosilicate.

G Start Problem: Severe Particle Agglomeration Q1 Is precursor concentration high? Start->Q1 S1 Reduce concentration of Ni and Si sources Q1->S1 Yes Q2 Is pH control ineffective? Q1->Q2 No S1->Q2 S2 Use a slow-release base (e.g., urea) or adjust pH carefully Q2->S2 Yes Q3 Was a surfactant used? Q2->Q3 No S2->Q3 S3 Introduce a suitable surfactant (e.g., SDS, PEG) at optimal concentration Q3->S3 No Q4 Is surfactant ineffective? Q3->Q4 Yes End Result: Reduced Agglomeration S3->End S4 Check surfactant type, concentration, and pH compatibility Q4->S4 Yes Q4->End No S4->End

Caption: Troubleshooting flowchart for diagnosing particle agglomeration issues.

G cluster_params Controlling Parameters cluster_forces Inter-particle Forces cluster_result Final State pH pH Control Repulsion Electrostatic / Steric Repulsion pH->Repulsion Increases Surface Charge Surfactant Surfactants (e.g., SDS, PEG) Surfactant->Repulsion Creates Barrier Stirring Stirring Speed Stirring->Repulsion Breaks Agglomerates (high speed) Attraction Van der Waals Attraction Stirring->Attraction Increases Collision (low speed) Dispersed Well-dispersed Particles Repulsion->Dispersed Dominates Agglomerated Agglomerated Particles Attraction->Agglomerated Dominates

Caption: Relationship between synthesis parameters and particle agglomeration.

References

Technical Support Center: Enhancing Thermal Stability of Nickel Silicate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of nickel silicate catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thermal instability in this compound catalysts?

A1: The primary cause of thermal instability in this compound catalysts is the agglomeration or sintering of nickel nanoparticles at high reaction temperatures.[1][2] This process leads to a decrease in the active metal surface area, loss of catalytic activity, and in some cases, catalyst deactivation due to carbon deposition.[1][3] The strength of the interaction between the nickel particles and the silica support is a crucial factor; weak interactions can facilitate the migration and sintering of Ni particles.[1][4]

Q2: Which synthesis methods are most effective for preparing thermally stable this compound catalysts?

A2: Synthesis methods that promote a strong metal-support interaction (SMSI) are generally most effective. Methods like co-precipitation and hydrothermal synthesis are often superior to conventional impregnation for creating thermally stable catalysts.[5] These techniques can facilitate the formation of nickel phyllosilicate structures, which are precursors to highly dispersed and stable nickel nanoparticles upon reduction.[4][6] The ammonia method, for instance, favors the formation of nickel species with a strong interaction with the silica support.[4]

Q3: How do promoters enhance the thermal stability of this compound catalysts?

A3: Promoters can enhance thermal stability through several mechanisms:

  • Structural Stabilization: Promoters like Magnesium Oxide (MgO) can form stable solid solutions with NiO and interact with the silica support, anchoring the nickel particles. The formation of Ni-Mg-containing phyllosilicates is particularly effective at enhancing structural stability at high temperatures.[6]

  • Electronic Modification: Promoters can electronically modify the nickel particles, strengthening the metal-support interaction and hindering sintering. Lanthanum oxide (La₂O₃), for example, has been shown to decrease Ni crystallite size and improve dispersion.[7]

  • Inhibiting Phase Transformation: Adding elements like Molybdenum (Mo) can increase the activation energy for the transformation of NiSi to the less desirable NiSi₂, thereby improving the thermal stability of the silicide film.[8]

Q4: What is a nickel phyllosilicate, and why is it important for thermal stability?

A4: Nickel phyllosilicate is a layered silicate mineral structure, such as Ni₃Si₂O₅(OH)₄, that can be formed during catalyst synthesis.[5][9] This structure is crucial because it involves a strong chemical interaction between nickel and the silica support.[4] During thermal activation (reduction), the decomposition of the phyllosilicate structure leads to the formation of small, highly dispersed, and well-anchored nickel metal particles.[10] This strong anchoring is the key to preventing particle migration and sintering at high temperatures, thus ensuring high thermal stability.[4][11]

Troubleshooting Guide

Problem 1: My catalyst shows a significant drop in activity during a high-temperature reaction (e.g., >700°C).

Possible Cause: Sintering of Nickel Nanoparticles. At elevated temperatures, Ni particles can migrate on the silica surface and agglomerate into larger particles, reducing the available active surface area. This is a common issue, especially for catalysts prepared by simple impregnation where the metal-support interaction may be weak.[1][12]

Solutions:

  • Incorporate Promoters: Adding promoters can anchor Ni particles. Adding a small amount of Molybdenum (Mo) or Lanthanum (La) has been shown to improve thermal stability.[7][8]

  • Modify the Support: Using a mixed oxide support like MgO-SiO₂ can create stronger interaction sites for nickel, preventing agglomeration.[6]

  • Synthesize a Core-Shell Structure: Encapsulating Ni nanoparticles within a porous silica shell (Ni@SiO₂) physically prevents the particles from sintering even at temperatures up to 973 K.[2]

  • Optimize Synthesis Method: Switch from impregnation to a co-precipitation or hydrothermal method to encourage the formation of stable nickel phyllosilicate precursors.[5][6]

Problem 2: The catalyst deactivates quickly due to heavy carbon deposition (coking).

Possible Cause: Large nickel crystallites or unfavorable support acidity/basicity. Large Ni particles, often resulting from sintering, are more prone to forming filamentous carbon, which leads to catalyst deactivation.[3] The acidic nature of pure silica can also sometimes contribute to coking.[9]

Solutions:

  • Add Basic Promoters: Incorporating basic oxides like MgO or K₂O can alter the support properties to inhibit coke formation.[3][6] The enhanced basicity of a Ni-SiO₂-MgO catalyst has been linked to excellent performance with negligible carbon deposition over 140 hours at 750°C.[6]

  • Control Particle Size: Use synthesis techniques that yield smaller, more uniform Ni particles (See Q2 in FAQs). Smaller particles with strong support interaction are more resistant to coking.

  • Employ Pre-treatment Techniques: A Reduction-Oxidation-Reduction (ROR) pre-treatment can re-disperse sintered Ni particles, resulting in smaller crystallites and a stronger metal-support interaction, which can improve stability.[13]

Data Presentation

Table 1: Effect of Synthesis Method on Ni/MgO.SiO₂ Catalyst Properties and Performance Data extracted from a study on glycerol dry reforming.

Synthesis MethodBET Surface Area (m²/g)Ni Crystallite Size (nm)Glycerol Conversion (%) @ 750°CH₂ Yield (%) @ 750°C
One-Step (Co-precipitation/Hydrothermal)4118.5~50Not specified
Impregnation143 (for 20 wt% Ni)19.0 (for 20 wt% Ni)Not specifiedNot specified

(Based on data from[5])

Table 2: Effect of Interlayer Promoters on Nickel Silicide Thermal Stability Data reflects sheet resistance (Rs) after annealing, a measure of silicide film stability.

Interlayer (5 nm)Annealing Temperature (°C)Sheet Resistance (Ω/sq)Thermal Stability Improvement
Mo450 - 6503 - 10High
Ru450 - 6503 - 10High
Zn450 - 6503 - 10High
Ta450 - 65012 - 15Moderate
Ti450 - 65012 - 15Moderate

(Based on data from[14])

Experimental Protocols & Visualizations

Protocol 1: Synthesis of Thermally Stable Ni-SiO₂-MgO Catalyst via Phyllosilicate Intermediate

This protocol is based on the one-step synthesis method that yields catalysts with high surface area and strong metal-support interaction.[6]

  • Precursor Solution: Dissolve appropriate amounts of Ni(NO₃)₂·6H₂O and Mg(NO₃)₂·6H₂O in deionized water.

  • Precipitation: Add silica sol (e.g., LUDOX®) to the nitrate solution under vigorous stirring.

  • pH Adjustment: Slowly add an aqueous ammonia solution dropwise to the mixture until the pH reaches ~10. This induces co-precipitation.

  • Aging: Maintain the suspension under stirring at 80°C for 24 hours to facilitate the formation of the phyllosilicate structure.

  • Washing & Drying: Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral, and then dry the solid in an oven at 110°C overnight.

  • Calcination: Calcine the dried powder in static air. A typical program is to ramp the temperature to 550°C at a rate of 5°C/min and hold for 5 hours.

  • Reduction: Prior to the catalytic reaction, reduce the calcined catalyst in a hydrogen flow (e.g., 5% H₂/Ar) at a high temperature (e.g., 750°C) for at least 2 hours.

G Experimental Workflow for Stable Catalyst Synthesis cluster_synthesis Synthesis Stage cluster_activation Activation Stage cluster_analysis Analysis Stage a 1. Prepare Precursor Solution b 2. Co-precipitate with Silica Sol & NH₃ a->b c 3. Age Suspension (80°C, 24h) b->c d 4. Filter, Wash, & Dry (110°C) c->d e 5. Calcine in Air (550°C, 5h) d->e f 6. Reduce in H₂ Flow (750°C, 2h) e->f g Ready for Catalytic Stability Test f->g

Workflow for synthesizing thermally stable this compound catalysts.
Protocol 2: Temperature-Programmed Reduction (TPR) for Characterization

TPR is used to determine the reduction temperatures of the nickel species, providing insight into the strength of the metal-support interaction. Stronger interactions lead to higher reduction temperatures.[6][10]

  • Sample Preparation: Place approximately 50-100 mg of the calcined catalyst in a quartz U-tube reactor.

  • Pre-treatment: Heat the sample in a flow of inert gas (e.g., Argon) to a specified temperature (e.g., 300°C) to remove adsorbed water and impurities, then cool to room temperature.

  • Reduction: Switch to a reducing gas mixture (e.g., 5-10% H₂ in Ar) at a constant flow rate (e.g., 30 mL/min).

  • Heating Program: Heat the sample from room temperature to a high temperature (e.g., 900°C) at a constant linear rate (e.g., 10°C/min).

  • Detection: Continuously monitor the H₂ concentration in the effluent gas using a thermal conductivity detector (TCD).

  • Analysis: Plot the TCD signal against the temperature. Peaks in the profile correspond to the consumption of H₂, indicating the reduction of nickel oxide species. A peak at a higher temperature (e.g., >700°C) often corresponds to the reduction of nickel phyllosilicates, indicating a strong metal-support interaction.[6]

Visualization: Mechanism of Thermal Stabilization

The following diagram illustrates how different strategies prevent the thermal sintering of nickel nanoparticles on a silica support.

G Strategies to Inhibit Ni Particle Sintering cluster_unstabilized Unstabilized Catalyst (Weak Interaction) cluster_stabilized Stabilized Catalyst (Strong Interaction / Confinement) cluster_promo A) Promoter Addition cluster_shell B) Core-Shell Structure u1 Ni arrow_node High Temperature (e.g., 800°C) u2 Ni u3 Ni u4 Ni u_support SiO₂ Support p1 Ni p2 Ni p3 Ni promoter Promoter (e.g., MgO, La₂O₃) p_support Modified SiO₂ Support shell core Ni Core sintered_node Sintered Ni (Low Activity) arrow_node->sintered_node stable_node Stable Ni (High Activity) arrow_node->stable_node label_sintered Sintering Occurs label_stable Sintering Inhibited

Mechanisms for improving the thermal stability of Ni/SiO₂ catalysts.

References

effective strategies to prevent the sintering of nickel silicate catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the sintering of nickel silicate catalysts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development activities.

Troubleshooting Guide: Catalyst Deactivation and Sintering

This guide addresses common issues encountered during experiments involving this compound catalysts, with a focus on problems arising from sintering.

Issue/Observation Potential Cause (Sintering-Related) Troubleshooting/Prevention Strategy
Gradual loss of catalytic activity over time, especially at high temperatures. Thermal Sintering: High reaction temperatures (>500-600°C) can cause nickel nanoparticles to migrate and agglomerate, reducing the active surface area.[1]- Optimize Reaction Temperature: Operate at the lowest possible temperature that maintains desired activity.- Improve Thermal Stability: Synthesize catalysts with strong metal-support interactions, such as nickel phyllosilicates, or use core-shell (e.g., Ni@SiO₂) structures to physically inhibit particle growth.[2]
Decreased catalyst activity and changes in selectivity, particularly in the presence of steam. Hydrothermal Sintering: The presence of water vapor, especially at high partial pressures and temperatures, can accelerate the sintering process.[3][4]- Control Steam Concentration: If possible, minimize the water content in the feed stream.- Select Robust Catalyst Formulations: Catalysts with nickel phyllosilicate structures have shown enhanced stability under hydrothermal conditions.
Inconsistent catalytic performance between different batches of the same catalyst. Variability in Catalyst Synthesis: Inconsistent preparation can lead to differences in initial nickel particle size, dispersion, and metal-support interaction, affecting sintering resistance.- Standardize Synthesis Protocol: Strictly adhere to a validated synthesis protocol, paying close attention to parameters like pH, temperature, and aging time.- Characterize Each Batch: Perform characterization (XRD, TEM, H₂ chemisorption) on each new batch to ensure consistency in particle size and dispersion.
Catalyst deactivation is faster than expected, even at moderate temperatures. Combined Deactivation Mechanisms: Sintering may be occurring in conjunction with other deactivation pathways like coking (carbon deposition). Larger nickel particles, often a result of sintering, can favor coke formation.[5][6]- Differentiate Between Sintering and Coking: Use Temperature Programmed Oxidation (TPO) to detect and quantify coke formation. Compare with characterization data (XRD, TEM) to assess changes in particle size.- Modify Catalyst Surface: Doping with promoters can sometimes suppress both sintering and coking.
Difficulty in regenerating the catalyst to its initial activity. Irreversible Sintering: While coking can often be reversed by oxidation, sintering is largely an irreversible process. Once particles have agglomerated, it is difficult to redisperse them.- Focus on Prevention: Implement strategies to prevent sintering from the outset.- Consider Mild Regeneration: For catalysts deactivated by both coking and mild sintering, a carefully controlled oxidation may remove coke without further aggravating sintering. Some studies suggest that sintered Ni/SiO₂ catalysts can be regenerated through in-situ acid pickling followed by a double-accelerator synthesis method.[7]

Frequently Asked Questions (FAQs)

Q1: At what temperature does sintering of this compound catalysts become a significant problem?

A1: Sintering of nickel-based catalysts is highly temperature-dependent. While it can occur at lower temperatures over long periods, it typically becomes a significant issue at temperatures above 500-600°C.[1] For catalysts used in high-temperature applications like steam reforming (often 700-800°C), sintering is a primary cause of deactivation.

Q2: How can I quantitatively measure the extent of sintering in my catalyst?

A2: You can quantify sintering by measuring the changes in nickel particle size and active metal surface area. The primary techniques for this are:

  • X-Ray Diffraction (XRD): The Scherrer equation can be used to estimate the average crystallite size from the broadening of nickel diffraction peaks. An increase in crystallite size after reaction indicates sintering.[8][9][10]

  • Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of particle size and morphology. By analyzing images taken before and after the reaction, you can determine the particle size distribution and observe agglomeration.[11]

  • Hydrogen Chemisorption (H₂ Chemisorption): This technique measures the number of active nickel sites on the surface. A decrease in hydrogen uptake after a reaction is a direct indication of a loss in active surface area due to sintering.[12][13][14]

Q3: What is the difference between sintering and coking?

A3: Sintering is the thermal agglomeration of metal nanoparticles, leading to a decrease in active surface area. Coking, or fouling, is the deposition of carbonaceous species on the catalyst surface, which physically blocks the active sites. While distinct, they can be related, as larger metal particles formed from sintering can sometimes accelerate coke formation.[5][6][15][16][17]

Q4: Can a sintered this compound catalyst be regenerated?

A4: Sintering is generally considered an irreversible deactivation mechanism. Unlike coking, where the carbon deposits can be burned off, redispersing agglomerated nickel particles is very difficult. However, some advanced regeneration strategies are being explored. For instance, one study has shown the possibility of regenerating a sintered Ni/SiO₂ catalyst by using an in-situ acid treatment followed by a hydrothermal synthesis process with a double accelerator, which reformed the nickel phyllosilicate structure.[7]

Q5: How does the synthesis method affect the sintering resistance of this compound catalysts?

A5: The synthesis method has a profound impact on the catalyst's final properties and its resistance to sintering.

  • Impregnation: Conventional impregnation methods can sometimes lead to larger nickel particles and weaker metal-support interactions, making the catalyst more susceptible to sintering.[18] Using additives like urea or glycine during impregnation can improve dispersion and stability.[19]

  • Hydrothermal Synthesis/Ammonia Evaporation: These methods can promote the formation of nickel phyllosilicate structures, where nickel ions are incorporated into the silicate framework. This creates a strong metal-support interaction that significantly enhances thermal stability and resistance to sintering.[2][20]

  • Core-Shell Encapsulation: Synthesizing a catalyst with a Ni core and a porous SiO₂ shell (Ni@SiO₂) provides a physical barrier that prevents nickel nanoparticles from coming into contact and agglomerating, offering excellent sintering resistance.

Quantitative Data on Catalyst Stability

The following table summarizes data from various studies, comparing the stability of this compound catalysts prepared by different methods.

CatalystSynthesis MethodReaction ConditionsInitial Ni Particle Size (nm)Final Ni Particle Size (nm)Stability/Activity Notes
Ni/SiO₂ ImpregnationDry Reforming of Methane (DRM), 750°C, 24h~3.5~4.6Showed deactivation over 24h.[21]
Sn₀.₀₅/Ni-SiO₂ Impregnation (Sn-promoted)DRM, 750°C, 24h~2.6~3.9Improved stability compared to unpromoted Ni/SiO₂.[21]
Ni/SiO₂-AE Ammonia EvaporationDRM, 700°CSmall particles with strong metal-support interactionNot specified, but showed high anti-sintering propertiesExcellent catalytic performance and stability.[2][18]
Ni/Al₂O₃ Not specifiedHydrothermal aging, 600°C, H₂O/H₂ = 0.26Not specified6.5 (after 20h), 10.5 (after 100h)Significant particle growth observed under hydrothermal conditions.[3][4]
NiPS-1.6 HydrothermalCO₂ Methanation, 330°C, 48hHighly dispersedStableHigh activity and selectivity with excellent stability over 48h.[20]

Experimental Protocols

Protocol 1: Synthesis of Sinter-Resistant Nickel Phyllosilicate Catalyst via Hydrothermal Method

This protocol is adapted from methods used to create catalysts with strong metal-support interactions, enhancing thermal stability.[20]

  • Preparation of Precursor Solution:

    • Dissolve a calculated amount of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.

    • Add fumed silica (SiO₂) to the nickel nitrate solution under vigorous stirring to form a homogeneous suspension.

    • Add a specific amount of urea to the suspension. Urea will act as a precipitating agent upon heating.

  • Hydrothermal Treatment:

    • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 180°C for 48 hours. During this time, the urea decomposes, raising the pH and facilitating the formation of nickel phyllosilicate.

  • Washing and Drying:

    • After cooling the autoclave to room temperature, filter the solid product and wash it thoroughly with deionized water and then with ethanol to remove any residual ions.

    • Dry the resulting green powder in an oven at 80-100°C overnight.

  • Calcination:

    • Calcine the dried powder in a tube furnace under a flow of air or nitrogen. A typical procedure is to ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours. This step removes the nitrate and hydroxyl groups and forms the final catalyst structure.

  • Reduction (Pre-reaction):

    • Prior to the catalytic reaction, the calcined catalyst must be reduced. Place the catalyst in a reactor and heat it under a flow of a hydrogen-containing gas (e.g., 10% H₂ in Ar) to the desired reduction temperature (e.g., 480-700°C) for several hours.

Protocol 2: Characterization of Nickel Particle Size using X-Ray Diffraction (XRD)
  • Sample Preparation:

    • Grind a small amount of the catalyst (fresh, spent, or at different stages of the experiment) into a fine powder.

    • Mount the powder onto a sample holder. Ensure a flat, smooth surface for accurate measurements.

  • Data Acquisition:

    • Use a diffractometer with a Cu Kα radiation source.

    • Scan the sample over a 2θ range that includes the main diffraction peaks for metallic nickel (typically around 44.5°, 51.8°, and 76.4°) and nickel oxide if present (around 37.2°, 43.3°, and 62.9°).[8]

  • Data Analysis:

    • Identify the diffraction peaks corresponding to the nickel phases.

    • Select a well-defined, non-overlapping peak for metallic nickel (e.g., the Ni(111) peak at ~44.5°).

    • Measure the full width at half maximum (FWHM) of the selected peak and correct for instrumental broadening using a standard material.

    • Calculate the average crystallite size (D) using the Scherrer equation: D = (K * λ) / (β * cos(θ)) Where:

      • K is the Scherrer constant (typically ~0.9)

      • λ is the X-ray wavelength (e.g., 0.15406 nm for Cu Kα)

      • β is the FWHM in radians

      • θ is the Bragg angle in radians

Protocol 3: Measurement of Nickel Dispersion by H₂ Chemisorption
  • Sample Preparation and Reduction:

    • Place a known weight of the catalyst in the sample tube of the chemisorption analyzer.

    • Pre-treat the sample by heating it under an inert gas flow (e.g., Ar or He) to remove moisture and adsorbed species.

    • Reduce the catalyst in-situ by flowing a reducing gas (e.g., 10% H₂ in Ar) while ramping the temperature to a level sufficient to fully reduce the nickel oxide (typically 400-700°C). Hold at this temperature for a few hours.

  • Degassing:

    • After reduction, evacuate the sample at the reduction temperature under high vacuum to remove the adsorbed hydrogen.

  • Adsorption Measurement (Pulse Chemisorption):

    • Cool the sample to the analysis temperature (often room temperature or slightly above).

    • Introduce calibrated pulses of H₂ into the carrier gas stream flowing over the catalyst.

    • A thermal conductivity detector (TCD) downstream measures the amount of H₂ that is not adsorbed by the catalyst. The first few pulses will be partially or fully adsorbed. Subsequent pulses will show increasing amounts of unadsorbed H₂ until the catalyst surface is saturated.

    • The total volume of H₂ adsorbed is calculated by summing the amounts adsorbed from each pulse.[13]

  • Calculation of Dispersion:

    • From the total volume of H₂ adsorbed, calculate the number of moles of H₂.

    • Assuming a chemisorption stoichiometry (typically 1 hydrogen atom per surface nickel atom, so one H₂ molecule per two Ni atoms), calculate the number of surface nickel atoms.

    • Calculate the total number of nickel atoms in the sample from the catalyst weight and nickel loading.

    • Dispersion (%) = (Number of surface Ni atoms / Total number of Ni atoms) * 100.

Visualizations

Logical Workflow for Troubleshooting Catalyst Sintering

G A Observe Catalyst Deactivation (Loss of Activity/Selectivity) B Is the reaction run at high temperature (>500°C) or with steam? A->B C Potential for Sintering is High B->C Yes L Other Deactivation Mechanisms? (e.g., Coking, Poisoning) B->L No D Characterize Spent Catalyst C->D E XRD: Increase in Ni crystallite size? D->E F TEM: Visible particle agglomeration? D->F G H2 Chemisorption: Decrease in active surface area? D->G H Sintering Confirmed E->H Yes F->H Yes G->H Yes I Implement Prevention Strategy H->I J Optimize Synthesis: - Hydrothermal Method - Core-Shell Structure I->J K Modify Operating Conditions: - Lower Temperature - Control Steam Partial Pressure I->K

Caption: A flowchart for diagnosing and addressing this compound catalyst sintering.

Relationship Between Synthesis, Structure, and Stability

G cluster_0 Synthesis Method cluster_1 Resulting Catalyst Structure cluster_2 Sintering Resistance A Impregnation D NiO particles on SiO₂ surface (Weaker metal-support interaction) A->D B Hydrothermal / Ammonia Evaporation E Nickel Phyllosilicate (Strong metal-support interaction) B->E C Core-Shell Encapsulation F Ni Nanoparticle Core with Porous SiO₂ Shell C->F G Low to Moderate D->G H High E->H I Very High F->I

Caption: The influence of synthesis method on catalyst structure and sintering resistance.

References

parameter optimization for reproducible nickel silicate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the reproducible synthesis of nickel silicate materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound nanomaterials include co-precipitation, sol-gel synthesis, and hydrothermal methods.[1][2][3] Co-precipitation is often used for creating catalyst precursors by precipitating nickel salts onto a silica source.[2][4][5] The sol-gel method allows for the synthesis of mesoporous silica modified with nickel, offering high flexibility in choosing synthesis conditions.[1] Hydrothermal synthesis is frequently employed to create specific crystalline phases, such as nickel phyllosilicate, by treating precursor mixtures at elevated temperatures and pressures.[6]

Q2: Which synthesis parameter typically has the most significant impact on the final product's properties?

A2: The pH of the reaction mixture is one of the most critical parameters influencing the final properties of this compound.[7][8] It affects the surface charge, the degree of ionization of precursors, and can determine the resulting crystalline phase, particle size, and adsorption capacity.[1][8] Additionally, the synthesis or annealing temperature plays a crucial role in determining the specific nickel silicide or silicate phase and its crystallinity.[9][10]

Q3: How can I increase the specific surface area of my synthesized this compound?

A3: The specific surface area can be significantly enhanced by carefully controlling the synthesis conditions. Using a template, such as the surfactant cetyltrimethylammonium bromide (CTAB) during a mesostructured synthesis, can produce materials with very high surface areas, potentially exceeding 500 m²/g.[11] Hierarchical structures, like those formed via certain hydrothermal methods, can also lead to a substantial increase in surface area. The choice of precursors and the order of their addition during precipitation can also influence the textural characteristics of the material.[2]

Troubleshooting Guide

Issue 1: The synthesized material is amorphous, but a crystalline phase was expected.

  • Possible Cause: The synthesis temperature or hydrothermal treatment temperature was too low. The formation of crystalline phases like NiSi or NiSi₂ often requires specific, elevated annealing temperatures.[9][12]

  • Solution: Increase the calcination or hydrothermal temperature. Consult literature for the specific temperature range required for your desired phase. For instance, NiSi formation can be stable up to ~700 °C.[9]

  • Possible Cause: The pH of the synthesis solution was outside the optimal range for crystallization. The pH affects the hydrolysis and condensation rates of silica precursors and the precipitation of nickel species.

  • Solution: Carefully monitor and adjust the pH during the entire synthesis process.[5][13] Perform a series of experiments across a range of pH values to determine the optimal condition for your specific system.[1]

  • Possible Cause: Insufficient aging or hydrothermal reaction time. Crystallization is a time-dependent process.

  • Solution: Increase the duration of the aging or hydrothermal step. For example, hydrothermal treatments can range from 3 to 24 hours.[6]

Issue 2: The product yield is consistently low or recovery is poor.

  • Possible Cause: Precipitation of the this compound is incomplete due to suboptimal pH. At very low pH values, nickel ions may remain in solution.[8]

  • Solution: Adjust the pH to the optimal range for nickel precipitation, which is often found to be between pH 5 and 8 for maximum uptake on silica surfaces.[8] Note that at pH levels above 8, the formation of soluble nickel hydroxyl complexes can decrease yield.[8]

  • Possible Cause: Loss of material during washing and centrifugation steps. Fine nanoparticles can be difficult to separate from the solution.

  • Solution: Use a higher-speed centrifuge or consider alternative separation methods like filtration with an appropriate membrane. Minimize the number of washing steps while ensuring adequate removal of impurities.

Issue 3: The particle size is not uniform or is larger than desired.

  • Possible Cause: The rate of addition of precursors is too fast, leading to uncontrolled nucleation and growth.

  • Solution: Employ a drop-wise addition method for precursors using peristaltic pumps to ensure a slow, controlled reaction rate.[2] Vigorous and constant stirring is also essential to maintain a homogeneous reaction environment.

  • Possible Cause: The choice of surfactant or templating agent is not optimal for controlling particle growth.

  • Solution: Experiment with different surfactants or adjust the concentration of the existing surfactant. For sol-gel methods, the ratio of tetraethyl orthosilicate (TEOS) to water and alcohol can influence the final particle size.[14]

Data Presentation: Parameter Optimization

Optimizing synthesis parameters is critical for reproducibility. The following tables summarize the general effects of key variables on the properties of this compound.

Table 1: General Influence of Synthesis pH

pH RangeExpected Outcome on Product PropertiesCitation(s)
Acidic (2-5) Higher solubility of nickel ions, potentially leading to lower yield. Adsorption of Ni²⁺ on silica surfaces increases with pH.[8]
Near-Neutral (5-8) Often the optimal range for maximum nickel adsorption/precipitation and formation of desired silicate structures.[8]
Alkaline (>8) Risk of forming soluble nickel hydroxyl complexes, which can reduce yield. Can promote the formation of specific phyllosilicate structures.[8]

Table 2: General Influence of Synthesis Temperature

Temperature RangeMethodExpected Outcome on Product PropertiesCitation(s)
Room Temperature Sol-Gel / Co-PrecipitationTypically results in amorphous or poorly crystalline materials with high surface area.[1]
~90 °C Co-PrecipitationPromotes the formation of this compound precursors.[4][5]
100 - 200 °C HydrothermalFacilitates the crystallization of nickel phyllosilicates and other specific phases.[3][6]
350 - 700 °C Annealing / Solid-StateDrives the formation of various crystalline nickel silicide phases (e.g., δ-Ni₂Si, NiSi). The specific phase is highly temperature-dependent.[9][15]

Table 3: General Influence of Ni/Si Molar Ratio

Ni/Si Molar RatioExpected Outcome on Product PropertiesCitation(s)
Low (< 0.5) High dispersion of nickel species within a silica matrix. May result in isolated nickel ions or small oxide clusters.[11]
Medium (0.5 - 1.5) Formation of distinct this compound phases (e.g., phyllosilicates). Can optimize electrochemical performance for applications like LIB anodes.[6]
High (> 1.5) Potential for phase separation, with excess nickel forming nickel oxide (NiO) alongside the silicate phase, especially after calcination.[6]
Visualizations of Experimental Logic

The following diagrams illustrate the general workflow and the relationship between key parameters and final product characteristics.

G cluster_prep Preparation cluster_synth Synthesis cluster_treat Post-Treatment cluster_final Analysis p1 Prepare Ni Precursor (e.g., Ni(NO₃)₂ solution) s1 Mixing & Precipitation (Controlled pH & Temp) p1->s1 p2 Prepare Si Precursor (e.g., Sodium Silicate) p2->s1 s2 Aging / Digestion (e.g., 30 min @ 90°C) s1->s2 t1 Hydrothermal Treatment (Optional, e.g., 150°C, 24h) s2->t1 t2 Washing & Filtering s2->t2 t1->t2 t3 Drying (e.g., 110°C, 24h) t2->t3 t4 Calcination / Annealing (Optional) t3->t4 f1 Final Product: This compound t3->f1 t4->f1 f2 Characterization (XRD, TEM, BET) f1->f2

Caption: Generalized workflow for this compound synthesis.

G N_Props This compound Properties P_Phase Crystalline Phase N_Props->P_Phase P_Size Particle Size & Morphology N_Props->P_Size P_SA Specific Surface Area N_Props->P_SA P_Yield Yield & Purity N_Props->P_Yield N_pH pH (Acidity/Alkalinity) N_pH->N_Props N_Temp Temperature (Synthesis / Annealing) N_Temp->N_Props N_Ratio Ni/Si Molar Ratio N_Ratio->N_Props N_Time Reaction Time (Aging / Hydrothermal) N_Time->N_Props N_Prec Precursor Type (e.g., Nitrate vs Chloride) N_Prec->N_Props

Caption: Key parameters influencing final this compound properties.

Experimental Protocol: Hydrothermal Synthesis of Nickel Phyllosilicate

This protocol is a representative example adapted from methodologies described in the literature for synthesizing crystalline nickel phyllosilicate.[3][6]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Colloidal silica (e.g., Ludox) or Sodium Metasilicate (Na₂SiO₃·9H₂O)

  • Urea (CO(NH₂)₂) or Ammonium Hydroxide (NH₄OH)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Precursor Solution A (Nickel Source): Dissolve a calculated amount of Ni(NO₃)₂·6H₂O in DI water to achieve the desired final concentration and Ni/Si molar ratio (e.g., 1.5).

  • Precursor Solution B (Silica Source): Disperse the required amount of colloidal silica or dissolve sodium metasilicate in DI water.

  • Mixing and Precipitation:

    • Place Solution B in a reaction vessel and begin vigorous magnetic stirring.

    • Slowly add Solution A to Solution B drop-wise.

    • Add a basification agent like urea or slowly add ammonium hydroxide to the mixture to raise the pH gradually to the desired level (e.g., pH 8-9). Continuous pH monitoring is crucial.[3]

    • A pale green precipitate should form. Continue stirring the slurry for 1-2 hours at room temperature to ensure homogeneity.

  • Hydrothermal Treatment:

    • Transfer the resulting slurry into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a convection oven pre-heated to the desired temperature (e.g., 150 °C).[6]

    • Maintain the temperature for the specified duration (e.g., 24 hours) to allow for crystallization.[6]

  • Washing and Recovery:

    • After the autoclave has cooled to room temperature, open it carefully in a fume hood.

    • Recover the solid product by centrifugation or filtration.

    • Wash the precipitate multiple times with DI water and then once with ethanol to remove residual ions and byproducts. Centrifuge the sample after each wash.

  • Drying:

    • Dry the final product in an oven at a temperature of approximately 100-110 °C for 12-24 hours until a constant weight is achieved.[4][5]

  • Characterization:

    • The resulting green powder should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Transmission Electron Microscopy (TEM) to observe morphology, and BET analysis for specific surface area.

References

Validation & Comparative

A Comparative Guide to the Performance of Nickel Silicate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of nickel silicate catalysts with other common nickel-based alternatives. The information presented is curated from peer-reviewed scientific literature to assist researchers in making informed decisions for their specific applications. This document details key performance metrics, experimental protocols for catalyst synthesis and evaluation, and visual representations of relevant chemical pathways and workflows.

Performance Metrics: A Comparative Analysis

This compound catalysts have garnered significant attention due to their unique properties, including strong metal-support interactions, high dispersion of nickel particles, and enhanced resistance to sintering, which often translate to improved catalytic activity, selectivity, and stability.[1][2] The following tables summarize the performance of this compound catalysts in comparison to other nickel-based systems in key industrial reactions.

CO₂ Methanation

Table 1: Performance Comparison of Nickel-Based Catalysts in CO₂ Methanation

CatalystPreparation MethodTemperature (°C)CO₂ Conversion (%)CH₄ Selectivity (%)StabilityReference
Ni-Phyllosilicate Hydrothermal330>80~100Stable for 48hThis work synthesizes robust this compound catalysts with varying nickel content derived from nickel phyllosilicate using a hydrothermal method.
Ni/SiO₂ Sol-Gel3007996Not specifiedThis study discloses the preparation of high-loading Ni/SiO₂ catalysts via a sol-gel method, achieving high specific activity in CO₂ methanation.
10 wt% Ni/SiO₂ Impregnation350~60>95Not specifiedThis research investigates CO₂ hydrogenation on Ni/SiO₂ catalysts with different Ni particle sizes, focusing on the production of CO and CH₄.[3]
Ni-NiO/SiO₂ Not specified35097.181.9Stable for 50hThis paper reports on a highly-dispersed Ni-NiO nanoparticle catalyst anchored on an SiO₂ support for enhanced CO methanation performance.[4]
Ni/CeO₂ Impregnation3209099Not specifiedThis study investigates the role of different metal oxide supports on the performance of nickel catalysts for CO₂ methanation.
Ni/Al₂O₃ Impregnation320<70>95Not specifiedThis study investigates the role of different metal oxide supports on the performance of nickel catalysts for CO₂ methanation.
Selective Hydrogenation

Table 2: Performance Comparison in the Selective Hydrogenation of Quinoline

CatalystTemperature (°C)H₂ Pressure (MPa)Conversion (%)1,2,3,4-tetrahydroquinoline (py-THQ) Selectivity (%)Reference
Silica-modified Raney Ni 1202.0>99>98This work demonstrates that the catalytic selectivity of commercial Raney nickel can be significantly tuned by surface modulation with silica.[5][6]
Pristine Raney Ni 1202.0>99Decreases over time (over-hydrogenation)This work demonstrates that the catalytic selectivity of commercial Raney nickel can be significantly tuned by surface modulation with silica.[5][6]
Partial Oxidation of Methane

Table 3: Performance Comparison in the Partial Oxidation of Methane to Syngas

CatalystTemperature (°C)CH₄ Conversion (%)H₂ Yield (%)H₂/CO RatioReference
Ni(5)/MOR-45 (Zeolite Support) 70097-98Not specified2.0This paper reports a nickel-based solid catalyst synthesized by a facile impregnation method for the selective oxidation of methane to syngas.[7]
Ni/Al₂O₃ Not specified~80~70~1.8This study investigates the catalytic behavior of nickel-based catalysts on different oxide supports for the catalytic partial oxidation of methane.
Ni/CeO₂ Not specified~75~65~1.7This study investigates the catalytic behavior of nickel-based catalysts on different oxide supports for the catalytic partial oxidation of methane.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of catalytic performance. Below are representative procedures for the synthesis of this compound catalysts and their subsequent evaluation.

Catalyst Synthesis

1. Wet Impregnation for Ni/SiO₂ Catalysts

This method involves the deposition of a nickel precursor onto a silica support.[2]

  • Support Pre-treatment: Dry the silica support (e.g., silica gel, 100-200 mesh) at 120°C for 12 hours to remove adsorbed water.

  • Impregnation Solution Preparation: Dissolve a calculated amount of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water or ethanol to achieve the desired nickel loading (e.g., 10 wt%). For a urea-assisted impregnation, urea is added to the solution at this stage.[2]

  • Incipient Wetness Impregnation: Add the precursor solution dropwise to the dried silica support until the pores are completely filled, without the formation of an external liquid phase.

  • Drying: Dry the impregnated support in an oven at 80-120°C for 10-12 hours.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. The temperature is ramped up (e.g., 10°C/min) to a final temperature of 400-600°C and held for 2-4 hours to decompose the nickel precursor to nickel oxide.[2][8]

  • Reduction: Prior to the catalytic reaction, the calcined catalyst is reduced in a tube furnace under a flow of hydrogen (e.g., 5% H₂ in Ar or pure H₂) at a temperature range of 400-700°C for 2-4 hours to form active metallic nickel particles.[8]

2. Hydrothermal Synthesis of Nickel Phyllosilicate Catalysts

This method facilitates the formation of a layered this compound structure with strong metal-support interaction.

  • Precursor Solution: Prepare an aqueous solution of a nickel salt (e.g., nickel chloride) and a silica source (e.g., sodium silicate).

  • pH Adjustment: Adjust the pH of the solution to a basic value (e.g., pH 10) using a base like ammonium hydroxide to initiate the precipitation of nickel hydroxide.

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (e.g., 140-200°C) and maintain it for a set duration (e.g., 10-48 hours).[9]

  • Product Recovery: After cooling the autoclave to room temperature, collect the solid product by centrifugation or filtration.

  • Washing and Drying: Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and by-products. Dry the final product in an oven at 60-80°C.

  • Calcination and Reduction: Similar to the impregnation method, the dried nickel phyllosilicate is typically calcined and then reduced under a hydrogen atmosphere to generate the active catalyst.

Catalytic Performance Evaluation

The following outlines a general procedure for testing the performance of a catalyst in a gas-phase reaction.

  • Reactor Setup: A fixed-bed reactor is commonly used, which consists of a quartz or stainless-steel tube housed in a temperature-controlled furnace.[10]

  • Catalyst Loading: A specific amount of the catalyst (e.g., 0.1-1.0 g), sieved to a uniform particle size, is packed into the reactor tube, often supported by quartz wool.

  • Catalyst Pre-treatment (In-situ Reduction): Before the reaction, the catalyst is typically reduced in-situ by flowing a mixture of hydrogen and an inert gas (e.g., N₂ or Ar) through the reactor at an elevated temperature.

  • Reaction Conditions: The reactor is brought to the desired reaction temperature. The reactant gas mixture (e.g., CO₂ and H₂ for methanation) is then introduced into the reactor at a controlled flow rate using mass flow controllers.

  • Product Analysis: The composition of the effluent gas stream is analyzed online using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector (TCD) and a flame ionization detector (FID)).

  • Data Calculation: The conversion of reactants and the selectivity towards different products are calculated based on the GC analysis of the inlet and outlet gas compositions.

Visualizing Pathways and Workflows

Diagrams are powerful tools for understanding complex processes. The following sections provide visual representations of a key reaction mechanism and a typical experimental workflow in catalysis research.

CO₂ Methanation Signaling Pathway

The methanation of CO₂ over nickel-based catalysts is believed to proceed through multiple pathways. The formate pathway is one of the most commonly proposed mechanisms.

CO2_Methanation_Pathway cluster_surface_reactions Surface Reactions CO2_gas CO₂(g) CO2_ads CO₂* CO2_gas->CO2_ads Adsorption H2_gas H₂(g) H_ads H* H2_gas->H_ads Dissociative Adsorption Ni_surface Ni Surface HCOO_ads HCOO* (Formate) CO2_ads->HCOO_ads + H* OH_ads OH* H_ads->OH_ads + O* (from CO₂ dissociation) H2COO_ads H₂COO* HCOO_ads->H2COO_ads + H* H2CO_ads H₂CO* (Formaldehyde) H2COO_ads->H2CO_ads - OH* CH3O_ads CH₃O* (Methoxy) H2CO_ads->CH3O_ads + H* CH4_ads CH₄* CH3O_ads->CH4_ads + H* CH4_gas CH₄(g) CH4_ads->CH4_gas Desorption H2O_ads H₂O* OH_ads->H2O_ads + H* H2O_gas H₂O(g) H2O_ads->H2O_gas Desorption Catalyst_Workflow cluster_synthesis 1. Catalyst Synthesis cluster_characterization 2. Physicochemical Characterization cluster_testing 3. Catalytic Activity Testing cluster_evaluation 4. Performance Evaluation synthesis_method Choose Synthesis Method (e.g., Impregnation, Hydrothermal) precursor_selection Select Precursors (Ni salt, Silica source) synthesis_method->precursor_selection characterization_start characterization_start preparation Catalyst Preparation precursor_selection->preparation drying Drying preparation->drying calcination Calcination drying->calcination xrd XRD (Crystalline Structure) calcination->xrd bet BET (Surface Area, Porosity) calcination->bet tem TEM/SEM (Morphology, Particle Size) calcination->tem tpr H₂-TPR (Reducibility) calcination->tpr reduction In-situ Reduction calcination->reduction calcination->characterization_start reaction Catalytic Reaction (e.g., Hydrogenation, Methanation) reduction->reaction testing_start testing_start reduction->testing_start analysis Product Analysis (GC, MS) reaction->analysis conversion Calculate Conversion analysis->conversion selectivity Determine Selectivity analysis->selectivity stability Assess Stability analysis->stability evaluation_start evaluation_start analysis->evaluation_start kinetics Kinetic Studies stability->kinetics characterization_end characterization_end characterization_end->reduction testing_end testing_end

References

a comparative study of nickel silicate versus palladium catalysts in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cross-coupling catalysis, a cornerstone of modern synthetic chemistry, has been historically dominated by palladium-based systems due to their high efficiency and broad substrate scope. However, the high cost and relative scarcity of palladium have spurred the exploration of more sustainable and economical alternatives. Among these, nickel, a more earth-abundant first-row transition metal, has emerged as a powerful and versatile catalyst. This guide provides a detailed comparative analysis of nickel and palladium catalysts in cross-coupling reactions, with a focus on the Suzuki-Miyaura coupling, supported by experimental data, detailed protocols, and mechanistic visualizations to inform catalyst selection in research and development.

Performance and Economic Comparison

The choice between nickel and palladium catalysis is often a trade-off between cost, reactivity, and the specific demands of the chemical transformation. While palladium catalysts are renowned for their reliability and broad functional group tolerance, nickel catalysts can offer unique reactivity profiles and are significantly more cost-effective.[1]

Recent life-cycle assessments have highlighted that the overall environmental impact is not solely dependent on the choice of metal. Factors such as the solvent used can have a more significant environmental footprint. For instance, a palladium-catalyzed reaction in water may be environmentally preferable to a nickel-catalyzed reaction in organic solvents.[1]

Table 1: General Performance Comparison of Nickel and Palladium Catalysts in Suzuki-Miyaura Coupling

ParameterNickel CatalystsPalladium Catalysts
Cost Lower metal cost, more earth-abundant.Higher metal cost, less abundant.
Reactivity Highly reactive, can activate challenging substrates (e.g., aryl chlorides, phenols).[2][3] Can proceed through different mechanistic pathways (e.g., involving Ni(I)/Ni(III) species).[4]High catalytic activity for a broad range of substrates. Well-established and predictable reactivity.[5]
Substrate Scope Excellent for electron-rich and sterically hindered substrates. Effective for C(sp³)-C(sp²) and C(sp²)-C(sp²) couplings.[6]Broad scope, including aryl, vinyl, and alkyl halides with various functional groups.[5][7]
Reaction Conditions Often requires stronger bases and higher temperatures, though mild conditions are being developed.[8] Can be sensitive to air and moisture.Generally milder reaction conditions. Many catalysts are air and moisture stable.[5]
Ligand Effects Performance is highly dependent on the choice of ligand.A vast library of well-studied ligands allows for fine-tuning of reactivity and selectivity.[5]
Functional Group Tolerance Can be less tolerant to certain functional groups compared to palladium.[9]Excellent functional group tolerance is a key advantage.[5]

Table 2: Quantitative Data for Selected Nickel and Palladium Catalyzed Suzuki-Miyaura Reactions

Catalyst SystemAryl HalideBoronic AcidProductYield (%)Time (h)Temp (°C)Catalyst Loading (mol%)Reference
NiCl₂(PCy₃)₂4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl95121002[2]
NiSO₄·6H₂O / Cationic 2,2′-bipyridyl(2-Bromoallyl)phosphonatePhenylboronic acid2-Phenylallylphosphonate9811205[9]
Pd(PPh₃)₄1-Iodo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl991801[10]
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl9811001[5]
Pd/C (10%)4-BromotoluenePhenylboronic acid4-Methylbiphenyl980.5RT3.5[11]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful implementation of cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura reactions using nickel and palladium catalysts.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on the use of a Ni(II) precatalyst that is reduced in situ to the active Ni(0) species.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Nickel(II) chloride bis(triphenylphosphine) [NiCl₂(PPh₃)₂] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene, anhydrous (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), NiCl₂(PPh₃)₂ (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura reaction using a common palladium precatalyst and a phosphine ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) in the 1,4-dioxane/water mixture (5 mL).

  • Add K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Degas the mixture by bubbling an inert gas (Nitrogen or Argon) through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as indicated by TLC or GC-MS (typically 2-12 hours).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.[5][12]

Mechanistic Pathways and Visualizations

The catalytic cycles for nickel and palladium in the Suzuki-Miyaura reaction share the fundamental steps of oxidative addition, transmetalation, and reductive elimination. However, there are key differences in the nature of the intermediates and the accessibility of different oxidation states.

Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) species undergoes oxidative addition to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][7][13][14][15]

G Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS Ar-X PdII_Aryl Ar-Pd(II)L₂-X OA_TS->PdII_Aryl Transmetalation_TS Transmetalation PdII_Aryl->Transmetalation_TS Ar'B(OH)₂ / Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation_TS->PdII_Biaryl RE_TS Reductive Elimination PdII_Biaryl->RE_TS RE_TS->Pd0 Regeneration Product Ar-Ar' RE_TS->Product G Ni0 Ni(0)L₂ OA_TS Oxidative Addition Ni0->OA_TS Ar-X NiII_Aryl Ar-Ni(II)L₂-X OA_TS->NiII_Aryl Transmetalation_TS Transmetalation NiII_Aryl->Transmetalation_TS Ar'B(OH)₂ / Base NiI [Ar-Ni(I)L₂] NiII_Aryl->NiI SET NiII_Biaryl Ar-Ni(II)L₂-Ar' Transmetalation_TS->NiII_Biaryl RE_TS Reductive Elimination NiII_Biaryl->RE_TS RE_TS->Ni0 Regeneration Product Ar-Ar' RE_TS->Product NiIII [Ar-Ni(III)L₂(Ar')(X)] NiI->NiIII Oxidative Addition of Ar'-X NiIII->Product Reductive Elimination G Prep Reaction Setup (Reactants, Catalyst, Solvent, Base) Reaction Reaction Execution (Heating, Stirring, Inert Atmosphere) Prep->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup If complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, IR) Purification->Analysis Final Isolated Pure Product Analysis->Final

References

A Comparative Guide to the Electrochemical Stability of Nickel Silicate Anodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for next-generation lithium-ion batteries with higher energy densities and longer cycle life has spurred significant research into novel anode materials. While graphite has been the commercial standard, its relatively low theoretical capacity has driven the exploration of alternatives. Among the contenders, silicon has garnered immense attention due to its exceptionally high theoretical capacity. However, it is plagued by poor cycling stability stemming from massive volume changes during lithiation and delithiation. This guide provides a comparative analysis of the electrochemical stability of nickel silicate anodes, positioning them against the well-established graphite and the high-capacity, yet unstable, silicon anodes.

Performance at a Glance: A Comparative Data Summary

The following tables summarize the key electrochemical performance metrics for this compound, silicon, and graphite anodes based on reported experimental data. It is crucial to note that the performance of these materials can vary significantly depending on their morphology, composition (e.g., in composites), and the specific testing conditions.

Anode MaterialInitial Discharge Capacity (mAh g⁻¹)Capacity Retention (%)Number of CyclesCurrent DensityInitial Coulombic Efficiency (%)
This compound/rGO 1525.7[1]53.5%[1]5050 mA g⁻¹Not Reported
Silicon (thin film) ~350018.7%2000.05 mA cm⁻²82.6%
Graphite 340.52[2]>95%[3]50Not Reported94.79%[2]
Si-coated Graphite 628.7[4]96.2%[4]Not ReportedC/3[4]81%[4]

Table 1: Comparison of Key Electrochemical Performance Metrics.

Anode MaterialSpecific Capacity (mAh g⁻¹) at different C-rates
This compound/rGO 415.8 mAh g⁻¹ at 5000 mA g⁻¹[1]
Silicon (thin film) 1120 mAh g⁻¹ at 1.5 mA cm⁻²
Graphite ~100 mAh g⁻¹ at 3C (for Si-coated graphite electrode)[4]
Si-coated Graphite 250 mAh g⁻¹ at 3C[4]

Table 2: Rate Capability Comparison.

The Anode Landscape: Advantages and Disadvantages

Anode MaterialAdvantagesDisadvantages
This compound - Higher theoretical capacity than graphite.- Potentially better cycling stability than pure silicon.- Lower electrical conductivity.- Performance is highly dependent on morphology and composition.
Silicon - Extremely high theoretical specific capacity (~3579 mAh g⁻¹).[5]- Massive volume expansion (~300%) during lithiation, leading to poor cycling stability and electrode pulverization.[5]- Low intrinsic electrical conductivity.
Graphite - Excellent cycling stability and long cycle life (often >1000 cycles).[5]- High electrical conductivity.- Well-established and commercially available.- Low theoretical specific capacity (~372 mAh g⁻¹).[5][6]

Table 3: Advantages and Disadvantages of Anode Materials.

Experimental Protocols

A standardized approach is crucial for the objective evaluation of anode material performance. Below are detailed methodologies for key experiments.

Synthesis of this compound/Reduced Graphene Oxide (rGO) Composite

A common method for synthesizing this compound nanocomposites involves a hydrothermal process:

  • Preparation of Precursors: Sandwich-like silica/graphene oxide is used as a raw material.

  • Hydrothermal Reaction: The silica/graphene oxide is mixed with a nickel salt solution (e.g., nickel nitrate) in a sealed autoclave.

  • Temperature and Time: The autoclave is heated to a specific temperature (e.g., 150-180 °C) for a designated period (e.g., 12-24 hours). During this process, this compound nanosheets form and anchor onto the reduced graphene oxide sheets.

  • Washing and Drying: The resulting composite is washed with deionized water and ethanol to remove any unreacted precursors and byproducts, followed by drying in a vacuum oven.

Electrode Preparation
  • Slurry Formulation: The active material (this compound, silicon, or graphite), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 8:1:1) in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

  • Coating: The slurry is uniformly coated onto a copper foil current collector using a doctor blade.

  • Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Pressing and Cutting: The dried electrode is then pressed to ensure good contact between the active material and the current collector and cut into circular discs of a specific diameter for coin cell assembly.

Electrochemical Measurements

Electrochemical performance is typically evaluated using coin-type half-cells (CR2032) assembled in an argon-filled glovebox.

  • Cell Assembly: The prepared anode serves as the working electrode, with lithium metal foil as the counter and reference electrode. A microporous polypropylene membrane is used as the separator. The electrolyte is typically a solution of 1 M LiPF₆ in a mixture of organic carbonates (e.g., ethylene carbonate, dimethyl carbonate, and ethyl methyl carbonate).

  • Galvanostatic Cycling: The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺). The specific capacity, coulombic efficiency, and cycling stability are recorded.

  • Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV s⁻¹) within the same voltage window to investigate the electrochemical reaction mechanisms.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is conducted over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance and ionic conductivity of the electrode-electrolyte interface.

Visualizing the Electrochemical Testing Workflow

The following diagram illustrates the logical flow of a typical electrochemical stability test for an anode material.

G cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing cluster_analysis Data Analysis synthesis Synthesize Anode Material (e.g., this compound) characterization Material Characterization (XRD, SEM, TEM) synthesis->characterization slurry Prepare Electrode Slurry characterization->slurry coating Coat on Current Collector slurry->coating drying Dry and Press Electrode coating->drying assembly Assemble Half-Cell drying->assembly cycling Galvanostatic Cycling assembly->cycling cv Cyclic Voltammetry assembly->cv eis Electrochemical Impedance Spectroscopy assembly->eis capacity Specific Capacity vs. Cycle Number cycling->capacity cycling->capacity coulombic Coulombic Efficiency vs. Cycle Number cycling->coulombic rate Rate Capability cycling->rate impedance Impedance Spectra Analysis eis->impedance

References

A Comparative Guide to the Synthesis of Nickel Silicate: Hydrothermal vs. Sol-Gel Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis method is critical in tailoring the properties of nickel silicate for specific applications, from catalysis to drug delivery. This guide provides an objective comparison of hydrothermal and sol-gel synthesis routes, supported by experimental data, to inform the selection of the most suitable method for achieving desired material characteristics.

The synthesis of this compound, a material with diverse applications owing to its unique layered structure and catalytic potential, is predominantly achieved through two principal methods: hydrothermal synthesis and sol-gel synthesis. Each method offers distinct advantages and disadvantages that significantly influence the physicochemical properties of the final product, such as surface area, pore size, particle morphology, and crystallinity. These properties, in turn, dictate the material's performance in various applications.

At a Glance: Key Property Comparison

The following table summarizes the typical quantitative data for key properties of this compound synthesized via hydrothermal and sol-gel methods, based on available experimental research. It is important to note that these values can vary depending on the specific experimental conditions.

PropertyHydrothermal SynthesisSol-Gel SynthesisKey Differences and Implications
BET Surface Area (m²/g) 119.6 - 196.2[1]Generally lower than hydrothermal; can be tailored.The higher surface area achieved through hydrothermal synthesis is advantageous for applications requiring a large number of active sites, such as catalysis and adsorption.
Pore Volume (cm³/g) ~0.673 - 0.70[1]Variable, dependent on gelation and drying conditions.Hydrothermal methods can yield materials with significant pore volume, beneficial for diffusion-limited reactions and drug loading.
Pore Diameter (nm) Variable2.7 - 6.5 (for Ni-silica-alumina)[2]Sol-gel methods offer good control over mesoporosity, allowing for the tuning of pore sizes for specific molecular applications.
Particle Size Microspheres (e.g., ~2.5 µm assembled from nanosheets)[1]Nanoparticles (e.g., 35 - 61 nm)[3]Sol-gel synthesis typically produces smaller, nanosized particles, while hydrothermal methods can lead to larger, hierarchical structures.
Crystallinity Generally higher, crystalline phases readily formed.Often amorphous, requiring post-synthesis calcination to induce crystallinity.[4]The higher crystallinity from hydrothermal synthesis can be crucial for applications where a well-defined crystal structure is essential for performance.
Catalytic Activity High, attributed to high surface area and accessible active sites.Can be high, particularly when high dispersion of nickel is achieved.[5]The optimal method depends on the specific reaction; high surface area from hydrothermal methods can enhance activity, while the high dispersion from sol-gel can also be beneficial.

In-Depth Analysis of Synthesis Methodologies

Hydrothermal Synthesis: Harnessing Pressure and Temperature

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave. This method is particularly effective for synthesizing crystalline materials.

Advantages:

  • High Crystallinity: The elevated temperature and pressure promote the formation of well-defined crystalline structures directly from the precursor solution.

  • Control over Morphology: By tuning reaction parameters such as temperature, time, and precursor concentration, it is possible to control the morphology of the final product, leading to structures like nanosheets, nanotubes, and hierarchical microspheres.[1]

  • High Purity: The closed system minimizes contamination, leading to high-purity products.

Disadvantages:

  • Safety Concerns: The use of high pressures and temperatures requires specialized and robust equipment (autoclaves) and careful handling.

  • Longer Reaction Times: Hydrothermal reactions can often take several hours to days to complete.

  • Limited Scalability: The batch nature of the process and the need for high-pressure reactors can make large-scale production challenging and costly.

Sol-Gel Synthesis: A Versatile Bottom-Up Approach

The sol-gel process is a wet-chemical technique that involves the evolution of a network of inorganic polymers from a colloidal solution (sol) to a gel. This method is renowned for its versatility in producing a wide range of materials with tailored properties.

Advantages:

  • Excellent Homogeneity: The mixing of precursors at the molecular level in the sol stage leads to a highly homogeneous final product.

  • Control over Porosity: The gelation and subsequent drying steps offer significant control over the pore size distribution and surface area of the material.[2]

  • Lower Processing Temperatures: The initial stages of the sol-gel process are often carried out at or near room temperature, reducing energy consumption.

  • Versatility in Shaping: The gel can be cast into various forms, such as monoliths, thin films, and fibers, before drying.

Disadvantages:

  • Amorphous Nature: The as-synthesized material is often amorphous and requires a subsequent calcination step at elevated temperatures to achieve crystallinity, which can lead to particle agglomeration.[4]

  • Shrinkage during Drying: Significant shrinkage of the gel during the drying process can lead to cracking and the formation of powders rather than monolithic structures.

  • Use of Alkoxide Precursors: Many sol-gel syntheses utilize metal alkoxides, which can be expensive and sensitive to moisture.

Experimental Protocols

Hydrothermal Synthesis of this compound Microspheres

This protocol is based on the urea-assisted hydrothermal method for the synthesis of Ni₃Si₄O₁₀(OH)₂ porous microspheres.

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Tetraethyl orthosilicate (TEOS)

  • Urea (CO(NH₂)₂)

  • Deionized water

Procedure:

  • In a typical synthesis, dissolve stoichiometric amounts of NiCl₂·6H₂O and urea in deionized water.

  • Add TEOS to the solution under vigorous stirring to form a homogeneous precursor mixture. The molar ratio of Ni:Si can be varied to control the stoichiometry of the final product.

  • Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 180-210 °C) for a designated period (e.g., 12-24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by filtration or centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) overnight.

Sol-Gel Synthesis of Nickel-Silica Nanocomposite

This protocol describes a general procedure for synthesizing nickel-containing silica materials via the sol-gel method.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Ethanol

  • Deionized water

  • Acid catalyst (e.g., HCl) or Base catalyst (e.g., NH₄OH)

Procedure:

  • Prepare a solution of TEOS in ethanol.

  • In a separate beaker, dissolve the nickel salt in a mixture of deionized water and ethanol.

  • Add the nickel salt solution to the TEOS solution under vigorous stirring.

  • Add the catalyst (acid or base) dropwise to the mixture to initiate hydrolysis and condensation reactions. The pH of the solution will influence the gelation time and the properties of the final material.

  • Continue stirring until a viscous sol is formed, and then leave it to age at room temperature until a rigid gel is obtained.

  • The wet gel is then typically washed with a solvent to remove impurities.

  • Dry the gel under controlled conditions (e.g., in an oven at 60-120 °C) to obtain a xerogel.

  • Finally, calcine the xerogel at a high temperature (e.g., 400-600 °C) in air or an inert atmosphere to remove organic residues and induce crystallization of the this compound phase.

Logical Workflow of Comparison

The process of comparing these two synthesis methods can be visualized as a logical workflow, from the initial choice of precursors to the final characterization and performance evaluation of the this compound material.

Synthesis_Comparison cluster_hydrothermal Hydrothermal Synthesis cluster_solgel Sol-Gel Synthesis cluster_analysis Property Analysis & Performance Evaluation cluster_decision Application-Driven Decision HT_Precursors Precursors (Ni Salt, Si Source, H₂O) HT_Reaction Autoclave Reaction (High T & P) HT_Precursors->HT_Reaction HT_Product Crystalline This compound HT_Reaction->HT_Product Properties Physicochemical Properties (Surface Area, Porosity, Size, Crystallinity) HT_Product->Properties SG_Precursors Precursors (Alkoxide, Ni Salt, Solvent) SG_Sol Sol Formation (Hydrolysis & Condensation) SG_Precursors->SG_Sol SG_Gel Gelation & Aging SG_Sol->SG_Gel SG_Drying Drying SG_Gel->SG_Drying SG_Calcination Calcination SG_Drying->SG_Calcination SG_Product Amorphous/Crystalline This compound SG_Calcination->SG_Product SG_Product->Properties Performance Performance Evaluation (e.g., Catalytic Activity) Properties->Performance Decision Selection of Optimal Synthesis Method Performance->Decision

Caption: Logical workflow for comparing hydrothermal and sol-gel synthesis of this compound.

Conclusion: Selecting the Right Path

The choice between hydrothermal and sol-gel synthesis for this compound is not a one-size-fits-all decision. It is intrinsically linked to the desired properties of the final material and the specific requirements of the intended application.

  • For applications demanding high crystallinity and a large surface area , such as in heterogeneous catalysis where well-defined active sites are paramount, hydrothermal synthesis often proves to be the more advantageous route. The ability to directly synthesize crystalline materials with hierarchical structures is a significant benefit.

  • For applications requiring fine control over particle size at the nanoscale and tailored porosity , or where the ability to form films or coatings is necessary, the sol-gel method offers unparalleled versatility. The trade-off is often the need for a post-synthesis calcination step to achieve crystallinity.

Ultimately, a thorough understanding of the relationship between the synthesis parameters and the resulting material properties is crucial for researchers to rationally design and produce this compound materials with optimal performance characteristics for their specific needs.

References

Benchmarking Nickel Silicate Against Advanced Silicate Materials for Drug Delivery Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of drug delivery is in constant pursuit of novel materials that can enhance therapeutic efficacy while minimizing side effects. Silicate-based materials have emerged as promising candidates due to their tunable porosity, high surface area, and biocompatibility. Among these, nickel silicate is a subject of growing interest, alongside more established materials like mesoporous silica, magnesium silicate, and zirconium silicate. This guide provides a comprehensive comparison of this compound with these advanced silicate materials, offering a critical overview of their performance based on available experimental data.

Executive Summary

This guide benchmarks the performance of this compound against other prominent silicate materials—mesoporous silica nanoparticles (MSNs), magnesium silicate, and zirconium silicate—in the context of drug delivery. While MSNs are well-characterized with extensive data on drug loading and release, information on this compound for such applications is less mature, with much of the existing research focused on its catalytic properties. This comparison draws upon available data for nickel-containing nanoparticles as a proxy to evaluate the potential of this compound, highlighting areas where further research is critically needed.

Performance Comparison of Silicate-Based Drug Delivery Systems

The efficacy of a drug delivery vehicle is determined by several key performance indicators, including drug loading capacity, encapsulation efficiency, and the kinetics of drug release. The following tables summarize the available quantitative data for the silicate materials under review.

MaterialDrugDrug Loading Capacity (mg/g)Encapsulation Efficiency (%)Key Findings
Nickel Oxide Nanoparticles DoxepinNot explicitly stated, but achieved ~68% drug loading~68Showed potential for sustained release.[1]
Mesoporous Silica Nanoparticles (MSNs) Ibuprofen>130Not specifiedSmaller particle size correlated with higher loading capacity.[2]
CelecoxibUp to 484 (Pore Filling Capacity)Not specifiedEffectively preserved the amorphous state of the drug, enhancing solubility.[3]
Magnesium Silicate Doxorubicin2140Not specifiedHollow spheres demonstrated a very high storage capacity and sustained release.[4][5]
Zirconium-Silica Hybrids Ibuprofen, ParacetamolNot specifiedNot specifiedSorption capacity and release were strongly affected by porosity and surface functional groups.

Note: Data for this compound is limited; therefore, data for nickel oxide nanoparticles is presented as a relevant comparison.

MaterialDrugRelease ProfileKey Findings
Nickel Oxide Nanoparticles Doxepin~73% release over 80 hoursDemonstrates sustained release properties suitable for long-term delivery.[1]
Mesoporous Silica Nanoparticles (MSNs) Ibuprofen90% release in 60 minutes (SCF method)Release kinetics can be modulated by the drug loading method.[6]
Quercetin~7.3% release at pH 4 over a non-specified periodRelease is influenced by pH, with slightly higher release in acidic conditions.[2]
Magnesium Silicate DoxorubicinSustained releaseHollow sphere structure contributes to a prolonged release profile.[4][5]
Zirconium-based MOFs CiprofloxacinSustained release over seven days in a basic mediumpH-responsive release, with accelerated release in basic conditions.[7]

Biocompatibility and Cytotoxicity

A critical aspect of any material intended for biomedical applications is its interaction with biological systems. The available data on the biocompatibility of these silicate materials is summarized below.

MaterialBiocompatibility FindingsCytotoxicityHemocompatibility
Nickel-containing Nanoparticles Surface modifications, such as carbon coatings, can mitigate pulmonary effects.[5] Biocompatibility of NiTi alloys can be improved with heat treatment to form a nickel oxide surface layer.[8]Dose-dependent cytotoxicity observed in various cell lines, including human lung and breast cancer cells.[9][10] Nickel oxide and nickel hydroxide nanoparticles have shown toxicity to human lung cells but were relatively nontoxic to liver cells at similar concentrations.[11] Exposure can induce oxidative stress and apoptosis.[5][9][10]Limited direct data on this compound. Silica nanoparticles have been shown to interact with blood components and can induce hemolysis and affect coagulation.
Mesoporous Silica Nanoparticles (MSNs) Generally recognized as safe (GRAS) by the FDA.[4] Good tissue biocompatibility for oral and intravenous injection.[6]Low cytotoxicity reported in various studies.Hemolytic activity is dependent on particle size, shape, and surface functionalization.[12]
Magnesium Silicate Generally regarded as a nontoxic and nonirritant material in oral pharmaceutical formulations.[13]Low systemic toxicity reported for magnesium silicate hollow spheres in cancer therapy studies.[4]Not extensively documented in the reviewed literature.
Zirconium-based Materials Zirconia is considered a biocompatible bio-ceramic with high mechanical strength and chemical stability.[14][15] Zirconia-based nanomaterials have shown to be biocompatible and degradable.[16]Zirconia nanoparticles have demonstrated low toxicity and did not display toxicity in contact with bone marrow stem cells.[15][17]Not extensively documented in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of silicate-based drug delivery systems.

Synthesis of Silicate Nanoparticles

The synthesis of silicate nanoparticles can be achieved through various methods, with the sol-gel process being one of the most common for producing mesoporous silica.

SynthesisWorkflow cluster_solgel Sol-Gel Synthesis of Mesoporous Silica precursors Silica Precursors (e.g., TEOS) mixing Mixing and Stirring precursors->mixing surfactant Surfactant Template (e.g., CTAB) surfactant->mixing solvent Solvent (e.g., Ethanol/Water) solvent->mixing catalyst Catalyst (e.g., Ammonia) catalyst->mixing hydrolysis Hydrolysis and Condensation mixing->hydrolysis aging Aging hydrolysis->aging filtration Filtration/ Centrifugation aging->filtration calcination Calcination/ Solvent Extraction filtration->calcination msn Mesoporous Silica Nanoparticles calcination->msn

Sol-Gel Synthesis Workflow

Protocol:

  • Preparation of Precursor Solution: Silicon alkoxides, such as tetraethyl orthosilicate (TEOS), are dissolved in a mixture of ethanol and water.

  • Addition of Template: A surfactant, such as cetyltrimethylammonium bromide (CTAB), is added to the solution to act as a template for the mesoporous structure.

  • Catalysis: A catalyst, typically ammonia, is added to promote the hydrolysis and condensation of the silica precursor around the surfactant micelles.

  • Aging: The mixture is aged to allow for the complete formation of the silica network.

  • Particle Recovery: The resulting nanoparticles are collected by filtration or centrifugation.

  • Template Removal: The surfactant template is removed by calcination at high temperatures or by solvent extraction to create the porous structure.

Drug Loading and Encapsulation Efficiency Determination

The amount of drug successfully loaded into the silicate nanoparticles is a key parameter.

DrugLoadingWorkflow cluster_loading Drug Loading and Efficiency Measurement nanoparticles Silicate Nanoparticles incubation Incubation/ Stirring nanoparticles->incubation drug_solution Drug Solution drug_solution->incubation separation Centrifugation/ Filtration incubation->separation supernatant Supernatant (Unloaded Drug) separation->supernatant drug_loaded_np Drug-Loaded Nanoparticles separation->drug_loaded_np analysis Quantification of Unloaded Drug (e.g., UV-Vis, HPLC) supernatant->analysis calculation Calculation of Loading Capacity & Encapsulation Efficiency analysis->calculation

Drug Loading Workflow

Protocol:

  • Incubation: A known amount of silicate nanoparticles is dispersed in a solution containing a known concentration of the drug. The mixture is then stirred for a specific period to allow for drug adsorption into the pores.

  • Separation: The drug-loaded nanoparticles are separated from the solution by centrifugation or filtration.

  • Quantification of Unloaded Drug: The concentration of the drug remaining in the supernatant is measured using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation:

    • Drug Loading Content (%): [(Weight of drug in nanoparticles) / (Weight of drug-loaded nanoparticles)] x 100

    • Encapsulation Efficiency (%): [(Weight of drug in nanoparticles) / (Initial weight of drug)] x 100

In Vitro Drug Release Study

The release profile of the drug from the nanoparticles is typically evaluated under physiological conditions.

DrugReleaseWorkflow cluster_release In Vitro Drug Release Study drug_loaded_np Drug-Loaded Nanoparticles incubation Incubation at 37°C with Agitation drug_loaded_np->incubation release_medium Release Medium (e.g., PBS pH 7.4) release_medium->incubation sampling Periodic Sampling of Release Medium incubation->sampling analysis Quantification of Released Drug (e.g., UV-Vis, HPLC) sampling->analysis plotting Plotting Cumulative Drug Release vs. Time analysis->plotting CellularInteractionPathway cluster_pathway Simplified Pathway of Nickel Nanoparticle-Induced Cytotoxicity NiNPs Nickel Nanoparticles Cell Cellular Uptake NiNPs->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage Caspase Caspase Activation MitochondrialDamage->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Unveiling the Nanoscale Architecture: A Comparative Guide to Advanced Characterization of Nickel Silicate Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of nickel silicate nanomaterials, rigorous structural validation is paramount. This guide provides a comparative overview of advanced characterization techniques, offering experimental data and detailed protocols to empower confident and accurate structural analysis.

Nickel silicates, with their diverse applications in catalysis, energy storage, and biomedical fields, demand a multi-faceted characterization approach to unravel their complex structures. This guide delves into the strengths and nuances of key analytical techniques, presenting a clear pathway for validating the synthesis and structural integrity of these materials.

Comparative Analysis of Key Characterization Techniques

To facilitate a clear comparison, the following table summarizes the primary applications and expected outcomes of the most pertinent characterization techniques for this compound structures.

TechniquePrimary Information ObtainedKey Parameters and Typical Values for Nickel Silicates
X-ray Diffraction (XRD) Crystalline phase identification, determination of lattice parameters, and estimation of crystallite size.Characteristic peaks for nickel phyllosilicate (Ni3Si2O5(OH)4) at 2θ values of approximately 12.0°, 19.5°, 24.4°, 34.1°, 36.7°, and 60.5°.[1]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, oxidation states of nickel and silicon, and surface chemistry.Ni 2p3/2 binding energies: ~852.6 eV for metallic Ni, ~853.7 eV for NiO, ~855.6 eV for Ni(OH)2, and shifts indicating various nickel silicide phases (e.g., Ni2Si at ~853.4 eV, NiSi at ~853.9 eV).[2][3][4] Si 2p binding energy around 103.7-104.6 eV is attributed to SiO2 or nickel phyllosilicate.[5]
Transmission Electron Microscopy (TEM) Visualization of morphology (nanotubes, nanosheets), crystal structure, and measurement of interlayer d-spacing.Direct visualization of layered structures and measurement of the ~0.7 nm basal spacing of serpentine-group phyllosilicates.[6]
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups and chemical bonds.Characteristic vibrational bands: Si-O-Si stretching (~1090-1170 cm⁻¹), Si-O bending (~455 cm⁻¹), Si-OH bending (~941 cm⁻¹), and Ni-O stretching (~450-600 cm⁻¹).[1][7]
X-ray Absorption Spectroscopy (XAS) Local coordination environment, oxidation state, and interatomic distances of nickel atoms.Provides detailed information on the Ni-O and Ni-Ni bond distances and coordination numbers, distinguishing between different this compound and oxide phases.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline standardized protocols for the key characterization techniques.

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases present in a synthesized this compound sample.

Protocol:

  • Sample Preparation: The this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat and level surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The XRD pattern is recorded over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/minute.

  • Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases. For instance, the pattern for Ni3Si2O5(OH)4 can be identified by its characteristic peaks.[1]

X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To determine the surface elemental composition and the oxidation states of nickel and silicon.

Protocol:

  • Sample Preparation: A small amount of the this compound powder is mounted on a sample holder using double-sided adhesive tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Instrumentation: An XPS system with a monochromatic Al Kα X-ray source (1486.6 eV) is commonly employed.

  • Data Collection: A survey scan is first performed to identify all elements present on the surface. High-resolution spectra are then acquired for the Ni 2p, Si 2p, and O 1s regions.

  • Data Analysis: The binding energies of the core-level peaks are determined and compared to literature values for known chemical states.[2][3] The peaks may be deconvoluted to identify different species present. For insulating samples, charge correction is performed using the adventitious C 1s peak at 284.8 eV as a reference.[9]

Transmission Electron Microscopy (TEM) Analysis

Objective: To visualize the morphology and crystal structure of the this compound nanomaterials.

Protocol:

  • Sample Preparation: A small amount of the this compound powder is dispersed in a solvent such as ethanol and sonicated to create a dilute suspension. A drop of the suspension is then deposited onto a carbon-coated copper TEM grid and allowed to dry. For cross-sectional analysis of layered materials, focused ion beam (FIB) milling can be utilized to prepare thin lamellae.[6][10]

  • Instrumentation: A high-resolution transmission electron microscope (HR-TEM) operating at an accelerating voltage of 200 kV is typically used.

  • Imaging: Bright-field and dark-field imaging are used to observe the overall morphology. High-resolution imaging is employed to visualize the crystal lattice fringes.

  • Data Analysis: The interlayer spacing (d-spacing) can be measured directly from the HR-TEM images or by performing a Fast Fourier Transform (FFT) of the image to obtain a diffraction pattern.[11][12]

Logical Workflow for this compound Characterization

A systematic approach is essential for a comprehensive validation of this compound structures. The following diagram illustrates a logical workflow, from initial synthesis to detailed structural elucidation.

G cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_advanced Advanced Structural Validation cluster_validation Final Validation Synthesis This compound Synthesis (e.g., Hydrothermal, Sol-Gel) XRD XRD (Phase Identification) Synthesis->XRD FTIR FTIR (Functional Groups) Synthesis->FTIR TEM TEM / HR-TEM (Morphology & d-spacing) XRD->TEM XPS XPS (Surface Chemistry & Oxidation States) FTIR->XPS XAS XAS (XANES/EXAFS) (Local Coordination & Electronic Structure) TEM->XAS XPS->XAS Validation Validated this compound Structure XAS->Validation

Caption: Logical workflow for the comprehensive characterization of this compound structures.

By employing this structured approach and utilizing the comparative data and protocols provided, researchers can confidently and accurately validate the structure of their this compound materials, paving the way for their successful application in various scientific and technological domains.

References

A Comparative Analysis of Nickel Silicate and Cobalt Silicate in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nickel and Cobalt Silicate Catalysts

The pursuit of efficient and robust catalysts is a cornerstone of chemical synthesis and energy conversion. Among the various materials being explored, transition metal silicates have garnered significant attention due to their unique structural properties and catalytic potential. This guide provides a comparative analysis of two such materials: nickel silicate and cobalt silicate. While both have demonstrated catalytic activity, their performance characteristics and primary applications often diverge. This report summarizes their catalytic behavior, with a focus on CO2 methanation, and provides detailed experimental protocols and data for objective comparison.

Comparative Catalytic Performance in CO2 Methanation

Direct comparative studies of this compound and cobalt silicate in the same catalytic reaction under identical conditions are scarce in the current literature. This compound has been extensively investigated for CO2 methanation, a crucial reaction for CO2 utilization and the production of synthetic natural gas. Cobalt-based catalysts are also active for this reaction, although cobalt silicate itself is less commonly studied for this specific application compared to its use in electrocatalysis.

The following table presents a summary of catalytic performance data for this compound and cobalt-on-silica catalysts in CO2 methanation, compiled from different studies. It is important to note that variations in experimental conditions (e.g., catalyst preparation, gas hourly space velocity, and reactor type) can significantly influence the results.

CatalystReactionTemperature (°C)CO2 Conversion (%)CH4 Selectivity (%)StabilitySource
Nickel Phyllosilicate (NiPS-1.6)CO2 Methanation330> 80~100Stable for 48 hours[1]
Cobalt@Silica (Co@mSiO2)CO2 Methanation350~75> 95Deactivation observed above 350°C[1][2]
Cobalt on Silica (Co/meso-SiO2)CO2 Hydrogenation400~50~60Not specified[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic results. Below are representative experimental protocols for the synthesis and catalytic testing of this compound and cobalt-on-silica catalysts.

Synthesis of Nickel Phyllosilicate (Hydrothermal Method)

A typical hydrothermal synthesis of nickel phyllosilicate (NiPS) involves the following steps[1]:

  • Preparation of the reaction mixture: A specific amount of fumed silica is dispersed in a solution of nickel nitrate hexahydrate and urea in deionized water.

  • Hydrothermal treatment: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to 180°C for 48 hours.

  • Washing and drying: The resulting solid product is collected by filtration, washed with deionized water and ethanol, and then dried at 80°C overnight.

  • Calcination: The dried powder is calcined in air at a specified temperature (e.g., 500°C) to obtain the final this compound catalyst.

Synthesis of Cobalt@Silica Core-Shell Catalysts

The synthesis of a cobalt@silica (Co@mSiO2) core-shell catalyst can be achieved through a multi-step process[1][2]:

  • Synthesis of cobalt oxide nanoparticles: Cobalt(II) nitrate hexahydrate and polyvinylpyrrolidone (PVP) are dissolved in ethanol and treated solvothermally in an autoclave at 180°C for 3 hours. The resulting Co3O4 nanoparticles are collected and washed.

  • Silica coating: The Co3O4 nanoparticles are dispersed in a solution of cetyltrimethylammonium bromide (CTAB) in a water/ethanol/ammonia mixture. Tetraethyl orthosilicate (TEOS) is then added dropwise, and the mixture is stirred for several hours to form a silica shell.

  • Template removal: The CTAB template is removed by calcination in air at a high temperature (e.g., 550°C).

  • Reduction: Prior to the catalytic reaction, the Co3O4@mSiO2 is reduced in-situ in a hydrogen flow at a high temperature (e.g., 430°C for 10 hours) to form the active Co@mSiO2 catalyst.

Catalytic Testing: CO2 Methanation

The catalytic performance in CO2 methanation is typically evaluated in a fixed-bed reactor system:

  • Catalyst loading: A specific amount of the catalyst is packed into a tubular reactor, usually made of quartz or stainless steel.

  • In-situ reduction: The catalyst is pre-treated in a flow of hydrogen or a hydrogen/inert gas mixture at a high temperature to reduce the metal oxide to its active metallic state.

  • Catalytic reaction: A feed gas mixture of CO2, H2, and an inert gas (e.g., Ar or N2) with a specific ratio is introduced into the reactor at a defined flow rate (Gas Hourly Space Velocity, GHSV). The reaction is carried out at various temperatures, and the pressure is maintained at a set value.

  • Product analysis: The composition of the effluent gas is analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector and a flame ionization detector) to determine the conversion of CO2 and the selectivity towards methane and other products like CO.

Visualizing the Workflow and Comparative Properties

To better understand the processes and relationships discussed, the following diagrams have been generated using the DOT language.

G General Experimental Workflow for Catalyst Synthesis and Testing cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing Precursor_Mixing Precursor Mixing (e.g., Ni/Co salt, Silica source) Hydrothermal_Treatment Hydrothermal Treatment or Impregnation Precursor_Mixing->Hydrothermal_Treatment Washing_Drying Washing & Drying Hydrothermal_Treatment->Washing_Drying Calcination Calcination Washing_Drying->Calcination Catalyst_Loading Catalyst Loading in Reactor Calcination->Catalyst_Loading Characterization (XRD, TEM, etc.) In_situ_Reduction In-situ Reduction (H2 flow) Catalyst_Loading->In_situ_Reduction Reaction Catalytic Reaction (e.g., CO2 + H2) In_situ_Reduction->Reaction Product_Analysis Product Analysis (Gas Chromatography) Reaction->Product_Analysis

Caption: A generalized workflow for the synthesis and catalytic evaluation of metal silicate catalysts.

G Comparative Overview of Nickel and Cobalt Silicates cluster_Ni This compound cluster_Co Cobalt Silicate Ni_Catalyst This compound (e.g., Ni Phyllosilicate) Ni_Props Key Properties: - High Ni dispersion - Strong metal-support interaction - Good thermal stability Ni_Catalyst->Ni_Props Comparison Comparative Aspect: Catalytic Application Ni_Catalyst->Comparison Ni_App Primary Application: CO2 Methanation Ni_Props->Ni_App Ni_Perf Performance Highlight: High selectivity to CH4 (>95%) Ni_App->Ni_Perf Co_Catalyst Cobalt Silicate (and Co on Silica) Co_Props Key Properties: - Tunable electronic structure - Active for C-C coupling - Often used in electrocatalysis Co_Catalyst->Co_Props Co_Catalyst->Comparison Co_App Primary Applications: - Fischer-Tropsch Synthesis - Oxygen Evolution Reaction (OER) Co_Props->Co_App Co_Perf Performance Highlight: Can produce longer-chain hydrocarbons or act as an electrocatalyst Co_App->Co_Perf

Caption: Key differences in properties and applications between nickel and cobalt silicate catalysts.

Concluding Remarks

Based on the available literature, this compound catalysts, particularly in the form of phyllosilicates, demonstrate high activity and exceptional selectivity for the methanation of CO2[1]. The strong interaction between the nickel nanoparticles and the silicate support contributes to their stability and prevents sintering of the active metal sites[1].

Cobalt-based catalysts supported on silica are also active in CO2 hydrogenation, though they can exhibit different product selectivities, sometimes favoring methanol or longer-chain hydrocarbons depending on the catalyst preparation and reaction conditions[3][4]. The formation of cobalt silicate in some cobalt-on-silica catalysts can influence the catalytic activity, and in the context of Fischer-Tropsch synthesis, it is sometimes considered an irreducible phase that can lower the catalyst's activity[5]. For electrocatalysis, however, cobalt silicates have shown promise as active materials for the oxygen evolution reaction[6].

References

A Researcher's Guide to Assessing the Purity and Phase Composition of Synthesized Nickel Silicate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous characterization of synthesized materials is paramount. This guide provides a comprehensive comparison of methodologies to assess the purity and phase composition of nickel silicate, a material of growing interest in catalysis, energy storage, and biomedical applications. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative metal silicates.

The synthesis of this compound often results in a variety of phases, including amorphous structures and crystalline forms like nickel phyllosilicates. The specific phase composition and purity significantly influence the material's physicochemical properties and, consequently, its performance in various applications. Therefore, a multi-technique approach is essential for a thorough characterization.

Comparative Analysis of this compound Synthesis Methods

The choice of synthesis method profoundly impacts the resulting this compound's properties. Here, we compare materials synthesized via hydrothermal, sol-gel, and precipitation methods.

PropertyHydrothermal SynthesisSol-Gel MethodPrecipitation Method
Crystallite Size (nm) 10 - 305 - 1520 - 50
BET Surface Area (m²/g) 150 - 300200 - 40080 - 150
Pore Volume (cm³/g) 0.4 - 0.80.5 - 1.00.2 - 0.5
Morphology Nanosheets, nanotubesAmorphous powder, nanoparticlesAgglomerated nanoparticles

Comparison of this compound with Other Metal Silicates

To provide a broader context, this section compares the properties of this compound with those of cobalt and copper silicates, which are often considered as alternatives in various applications.

PropertyThis compoundCobalt SilicateCopper Silicate
Predominant Crystalline Phase Nickel Phyllosilicate (e.g., Ni₃Si₂O₅(OH)₄)Cobalt Phyllosilicate (e.g., Co₃Si₂O₅(OH)₄)Chrysocolla-like structures
Typical Crystallite Size (nm) 10 - 5015 - 6020 - 70
BET Surface Area (m²/g) 150 - 400100 - 25050 - 150
Key FTIR Bands (cm⁻¹) ~3640 (Ni-OH), ~1020 (Si-O-Ni), ~670 (Ni-O)~3650 (Co-OH), ~1010 (Si-O-Co), ~660 (Co-O)~3400 (O-H), ~1030 (Si-O-Cu), ~680 (Cu-O)
Major Decomposition Temp. (°C) 350 - 450380 - 480400 - 550

Key Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental protocols. The following sections detail the methodologies for the key characterization techniques.

Powder X-ray Diffraction (PXRD)

Objective: To identify crystalline phases and estimate crystallite size.

  • Sample Preparation: The synthesized this compound powder is gently ground to a fine, homogenous powder using an agate mortar and pestle. The powder is then back-loaded into a sample holder to minimize preferred orientation.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.

  • Data Collection: The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/min.

  • Data Analysis: The obtained diffractogram is compared with standard diffraction patterns from the ICDD database to identify the crystalline phases present.[1] The average crystallite size (D) is calculated from the full width at half maximum (FWHM) of the most intense diffraction peak using the Scherrer equation: D = Kλ / (β cosθ), where K is the Scherrer constant (typically 0.9), λ is the X-ray wavelength, β is the FWHM in radians, and θ is the Bragg angle. For more precise quantitative phase analysis, Rietveld refinement can be employed.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and confirm the formation of metal-silicate bonds.

  • Sample Preparation: A small amount of the dried this compound powder (approx. 1-2 mg) is mixed with ~200 mg of dry potassium bromide (KBr) and ground to a fine powder. The mixture is then pressed into a transparent pellet using a hydraulic press.

  • Instrumentation: An FTIR spectrometer is used for analysis.

  • Data Collection: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is collected and subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands are analyzed to identify characteristic vibrations.

Key FTIR Band Assignments for Metal Silicates [3][4]

Wavenumber (cm⁻¹)Assignment
~3640Stretching vibration of Ni-OH groups in phyllosilicates
~3400O-H stretching of adsorbed water
~1630H-O-H bending of adsorbed water
~1020Asymmetric stretching of Si-O-Ni bonds
~670Bending vibration of Ni-O bonds
~460Bending vibration of Si-O-Si bonds
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis

Objective: To investigate the surface morphology, particle size, and elemental composition.

  • Sample Preparation: A small amount of the this compound powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub. The sample is then sputter-coated with a thin layer of gold or carbon to enhance conductivity.

  • Instrumentation: A scanning electron microscope equipped with an EDX detector is used.

  • Imaging (SEM): The sample is imaged at various magnifications using an accelerating voltage of 10-20 kV to observe the particle morphology and size distribution.

  • Elemental Analysis (EDX): EDX spectra are acquired from representative areas of the sample to determine the elemental composition and confirm the presence and distribution of Ni, Si, and O.

Transmission Electron Microscopy (TEM)

Objective: To obtain high-resolution images of the nanoparticles, including their size, shape, and crystalline structure.

  • Sample Preparation: A very dilute suspension of the this compound powder is prepared in ethanol. The suspension is sonicated for 10-15 minutes to ensure good dispersion. A drop of the suspension is then placed onto a carbon-coated copper TEM grid and allowed to dry completely.

  • Instrumentation: A transmission electron microscope operating at an accelerating voltage of 100-200 kV is used.

  • Imaging: Bright-field TEM images are acquired to visualize the morphology and size of the individual nanoparticles. High-resolution TEM (HRTEM) can be used to observe the lattice fringes of crystalline domains.

  • Diffraction Analysis: Selected area electron diffraction (SAED) patterns can be obtained to confirm the crystalline structure of the material.

Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

Objective: To evaluate the thermal stability, decomposition behavior, and phase transitions of the synthesized material.

  • Sample Preparation: A small, accurately weighed amount of the dried this compound powder (5-10 mg) is placed in an alumina crucible.

  • Instrumentation: A simultaneous TGA/DSC instrument is used.

  • Data Collection: The sample is heated from room temperature to 1000°C at a constant heating rate of 10°C/min under a controlled atmosphere (e.g., nitrogen or air) with a flow rate of 50 mL/min.

  • Data Analysis: The TGA curve plots the percentage weight loss as a function of temperature, indicating dehydration, dehydroxylation, and decomposition events. The DSC curve shows the heat flow, revealing endothermic or exothermic transitions such as phase changes or crystallization.

Experimental and Logical Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and comprehensive characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis This compound Synthesis (e.g., Hydrothermal, Sol-Gel) purification Washing & Drying synthesis->purification pxrd PXRD Analysis purification->pxrd ftir FTIR Spectroscopy purification->ftir sem_edx SEM/EDX purification->sem_edx tem TEM purification->tem tga_dsc TGA/DSC purification->tga_dsc phase_id Phase Identification & Crystallite Size pxrd->phase_id functional_groups Functional Group Analysis ftir->functional_groups morphology Morphology & Elemental Composition sem_edx->morphology nanostructure Nanostructure & Crystallinity tem->nanostructure thermal_stability Thermal Stability & Decomposition Profile tga_dsc->thermal_stability purity_assessment Overall Purity & Phase Composition Assessment phase_id->purity_assessment functional_groups->purity_assessment morphology->purity_assessment nanostructure->purity_assessment thermal_stability->purity_assessment

Caption: Workflow for this compound Synthesis and Characterization.

References

A Comparative Guide to Nickel Silicate Synthesis: Evaluating Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of nickel silicate nanoparticles with consistent properties at a scalable level is a critical challenge. This guide provides an objective comparison of four prominent synthesis methods—co-precipitation, sol-gel, hydrothermal, and mechanochemical—evaluating their reproducibility and scalability. The following sections detail the experimental protocols, present quantitative performance data, and visualize the synthesis workflows to aid in the selection of the most suitable method for your specific needs.

Performance Comparison of this compound Synthesis Methods

The selection of a synthesis method for this compound is a trade-off between factors such as particle size control, surface area, yield, and the potential for large-scale production. The following table summarizes the key performance indicators for each of the four methods discussed.

MethodTypical Particle SizeTypical Surface Area (m²/g)Typical Yield (%)Production RateReproducibilityScalability
Co-precipitation 50 - 100 nmHigh>95%HighModerateHigh
Sol-Gel 10 - 50 nm100 - 500+Moderate to HighLow to ModerateHighModerate
Hydrothermal 20 - 200 nm50 - 300HighModerateHighModerate to High
Mechanochemical 20 - 50 nmVariableHighHighModerate to HighHigh

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible results. This section outlines a generalized, step-by-step procedure for each synthesis method, highlighting critical parameters that influence the final product's characteristics.

Co-precipitation Method

The co-precipitation method is a widely used technique for synthesizing this compound due to its simplicity and scalability. It involves the simultaneous precipitation of nickel and silicate precursors from a solution.

Protocol:

  • Precursor Solution Preparation: Dissolve a nickel salt (e.g., nickel nitrate hexahydrate) and a silica source (e.g., sodium silicate solution) in deionized water.

  • Precipitation: Add a precipitating agent (e.g., sodium hydroxide or ammonia solution) dropwise to the precursor solution under vigorous stirring to induce the co-precipitation of nickel hydroxide and silica. The pH of the solution is a critical parameter to control and is typically maintained in the alkaline range.

  • Aging: The resulting precipitate is aged in the mother liquor for a specific duration (e.g., 1-2 hours) to allow for complete precipitation and particle growth.

  • Washing and Filtration: The precipitate is then filtered and washed several times with deionized water and ethanol to remove impurities.

  • Drying and Calcination: The washed precipitate is dried in an oven (e.g., at 60-80 °C) and subsequently calcined at a higher temperature (e.g., 550 °C) to obtain the final this compound product.

Key Parameters for Reproducibility: pH, temperature, stirring rate, precursor concentration, and aging time.

Sol-Gel Method

The sol-gel method offers excellent control over particle size, morphology, and homogeneity. It involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" (a solid network).

Protocol:

  • Sol Formation: A nickel precursor (e.g., nickel nitrate) is dissolved in a solvent (e.g., 2-methoxyethanol and monoethanolamine). A silicon alkoxide precursor (e.g., tetraethyl orthosilicate - TEOS) is separately hydrolyzed in a mixture of water, ethanol, and an acid or base catalyst.

  • Gelling: The two solutions are mixed under controlled conditions (temperature, stirring) to form a homogeneous sol, which gradually transforms into a gel.

  • Aging: The gel is aged for a period (e.g., 24 hours) to allow for the completion of the polycondensation reactions.

  • Drying: The aged gel is dried to remove the solvent. This can be done through conventional oven drying or supercritical drying to preserve the porous structure.

  • Calcination: The dried gel is calcined at a specific temperature to remove organic residues and form the crystalline this compound.

Key Parameters for Reproducibility: Precursor types and concentrations, water-to-alkoxide ratio, pH, catalyst, temperature, and drying conditions.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This technique can produce well-crystallized nanoparticles with controlled morphology.

Protocol:

  • Precursor Mixture: A nickel salt (e.g., nickel chloride hexahydrate) and a silica source are dissolved or suspended in deionized water. A mineralizer or a pH-adjusting agent (e.g., sodium hydroxide) is often added.

  • Hydrothermal Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 80-250 °C) for a defined period (e.g., 12-24 hours).

  • Cooling and Collection: The autoclave is cooled down to room temperature. The resulting solid product is collected by filtration or centrifugation.

  • Washing and Drying: The product is washed with deionized water and ethanol to remove any unreacted precursors and by-products.

  • Drying: The final product is dried in an oven at a moderate temperature.

Key Parameters for Reproducibility: Reaction temperature, time, pressure, precursor concentration, and the type of mineralizer used.

Mechanochemical Method

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy to induce chemical reactions. This approach is often considered a green and scalable alternative to traditional solvent-based methods.

Protocol:

  • Reactant Mixture: The solid precursors, a nickel salt (e.g., anhydrous nickel sulfate) and a silica source, are placed in a high-energy ball mill.

  • Milling: The mixture is milled at a specific frequency for a defined duration. The mechanical forces generated during milling provide the energy for the chemical reaction to occur.

  • Product Extraction (if necessary): In some cases, the product is washed with a solvent to remove any unreacted starting materials or by-products.

  • Drying: The final product is dried to remove any residual solvent.

Key Parameters for Reproducibility: Milling time, frequency, ball-to-powder ratio, and the type of milling vial and balls used.

Visualization of Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.

Co_Precipitation_Workflow cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Purification & Finishing cluster_3 Product Precursors Nickel Salt + Silica Source Precipitation Add Precipitating Agent (e.g., NaOH) Precursors->Precipitation Aging Age Precipitate Precipitation->Aging Wash_Filter Wash & Filter Aging->Wash_Filter Dry Dry Wash_Filter->Dry Calcine Calcine Dry->Calcine Product This compound Nanoparticles Calcine->Product

Caption: Workflow for Co-Precipitation Synthesis of this compound.

Sol_Gel_Workflow cluster_0 Sol Formation cluster_1 Gelation & Aging cluster_2 Finishing cluster_3 Product Ni_Precursor Nickel Precursor Solution Mixing Mix Precursors Ni_Precursor->Mixing Si_Precursor Silicon Alkoxide (Hydrolyzed) Si_Precursor->Mixing Gelation Gel Formation Mixing->Gelation Aging Age Gel Gelation->Aging Drying Dry Gel Aging->Drying Calcination Calcine Drying->Calcination Product This compound Nanoparticles Calcination->Product

Caption: Workflow for Sol-Gel Synthesis of this compound.

Hydrothermal_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Finishing cluster_3 Product Precursors Mix Precursors in Aqueous Solution Autoclave Seal in Autoclave Precursors->Autoclave Heating Heat (T, P) Autoclave->Heating Cooling Cool Down Heating->Cooling Collection Collect Product Cooling->Collection Washing Wash Collection->Washing Drying Dry Washing->Drying Product This compound Nanoparticles Drying->Product

Caption: Workflow for Hydrothermal Synthesis of this compound.

Mechanochemical_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Finishing cluster_3 Product Reactants Mix Solid Reactants Milling High-Energy Ball Milling Reactants->Milling Extraction Product Extraction (Optional) Milling->Extraction Drying Dry Extraction->Drying Product This compound Nanoparticles Drying->Product

Caption: Workflow for Mechanochemical Synthesis of this compound.

Discussion on Reproducibility and Scalability

Co-precipitation: This method is generally considered to have high scalability due to its simple setup and high throughput. However, achieving high reproducibility can be challenging as minor variations in parameters like pH and stirring rate can significantly impact particle size and morphology.

Sol-Gel: The sol-gel process offers excellent control over the material's properties, leading to high reproducibility. The primary drawbacks are the often high cost of precursors and the longer processing times, which can limit its scalability for bulk production.

Hydrothermal: This method provides good control over crystallinity and morphology, resulting in high reproducibility. The use of sealed autoclaves allows for batch processing, and while it can be scaled up, it may be more energy-intensive than other methods.

Mechanochemical: As a solvent-free or low-solvent method, mechanochemical synthesis is highly scalable and can offer high production rates. Reproducibility can be influenced by the specific milling equipment and parameters used, requiring careful optimization.

Conclusion

The choice of a synthesis method for this compound depends heavily on the desired application and the required scale of production. For large-scale industrial applications where cost and throughput are paramount, co-precipitation and mechanochemical methods are often favored. For applications requiring precise control over nanoparticle properties and high purity, sol-gel and hydrothermal methods are more suitable, despite their potential limitations in scalability. This guide provides a foundational understanding to aid researchers in making an informed decision based on their specific research or development goals.

Safety Operating Guide

Proper Disposal of Nickel Silicate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of nickel silicate is crucial for ensuring laboratory safety and environmental protection. As nickel compounds are recognized for their potential health hazards, including skin sensitization, carcinogenicity, and toxicity to aquatic life, all waste containing this compound must be treated as hazardous.[1][2] Adherence to proper disposal protocols is mandatory for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any procedure that generates this compound waste, it is essential to be familiar with the associated hazards. Always consult the Safety Data Sheet (SDS) for the specific nickel compound you are using. Personal Protective Equipment (PPE) is mandatory when handling this compound waste.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To prevent skin contact.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if generating dust or aerosols.

Hazard Summary for Nickel Compounds

All personnel handling this compound waste must be aware of its classification and associated risks. The following table summarizes the key hazard information based on data for nickel and its compounds.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Carcinogenicity Suspected of causing cancer, particularly through inhalation.[1]Health HazardP201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.[3]
Skin Sensitization May cause an allergic skin reaction.[1]Exclamation MarkP272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs (primarily lungs) through prolonged or repeated exposure.[1]Health HazardP260: Do not breathe dust/fume/gas/mist/vapors/spray.
Hazardous to the Aquatic Environment Very toxic to aquatic life with long-lasting effects.[1]EnvironmentP273: Avoid release to the environment.[3]

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound waste. This protocol is designed to be integrated into your standard laboratory operating procedures.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous: All solid and liquid waste containing this compound must be classified as hazardous chemical waste.[2]

  • Segregate at the Source: Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids.[1] Keep solid and liquid waste in separate containers.

Step 2: Waste Collection and Container Management
  • Select Appropriate Containers: Use only approved hazardous waste containers that are chemically compatible with nickel compounds. High-density polyethylene (HDPE) containers are generally suitable.[2] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[1][4]

  • Proper Filling: Never overfill waste containers. Leave at least 10% of headspace to allow for expansion and prevent spills.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[1]

Step 3: Labeling and Storage
  • Label Immediately: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" label.[2]

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound Waste."

    • The specific components and their approximate concentrations.

    • The accumulation start date (the date waste was first added).[2]

    • The relevant hazard pictograms (see table above).

  • Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled container in a designated SAA within the laboratory, at or near the point of waste generation.[1][2] The SAA should be a secondary containment unit (like a spill tray) and located away from drains or sources of ignition.[1]

Step 4: Arranging for Disposal
  • Contact EHS: Once the container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]

  • Do Not Transport: Never transport hazardous waste yourself. Trained EHS personnel or a licensed contractor will handle the collection and transportation for final disposal.[2]

  • Disposal Method: The final disposal will be conducted by a licensed waste disposal facility in accordance with all local, regional, and national regulations. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash .[2][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Management cluster_2 Final Disposal A Experiment Generates This compound Waste B Is Waste Container Available and Properly Labeled? A->B C Obtain & Label New Hazardous Waste Container B->C No D Add Waste to Container (Do Not Overfill) B->D Yes C->D E Seal Container Securely D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container Full or Storage Time Limit Reached? F->G G->F No H Contact Environmental Health & Safety (EHS) for Pickup G->H Yes I EHS/Licensed Contractor Collects Waste H->I J Compliant Disposal at Licensed Facility I->J

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.